Dexpanthenol
説明
特性
IUPAC Name |
(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLKNRPJHDVJA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022906 | |
| Record name | Dexpanthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Panthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes, BP: 118-120 °C at 0.02 mm Hg; somewhat hygroscopic; easily decomposes on distillation. | |
| Record name | Dexpanthenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in methanol, water, alcohol; slightly soluble in ether, Very soluble in ethanol, methanol; slightly soluble in ethyl ether, Slightly soluble in glycerin, 1000 mg/mL | |
| Record name | Dexpanthenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Panthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.2 at 20 °C/20 °C | |
| Record name | Dexpanthenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hygroscopic oil, Viscous liquid, Clear viscous, somewhat hygroscopic liquid ... Some crystallization may occur on standing | |
CAS No. |
81-13-0 | |
| Record name | (+)-Panthenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexpanthenol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexpanthenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dexpanthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexpanthenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXPANTHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6C93RI7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dexpanthenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Panthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Panthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dexpanthenol's Mechanism of Action in Cellular Repair: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and pharmaceutical formulations, revered for its role in promoting cellular repair and wound healing. Upon topical or systemic administration, this compound is readily converted to pantothenic acid, an essential precursor for the biosynthesis of Coenzyme A (CoA).[1] CoA is a pivotal molecule in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of vital compounds like sterols and steroid hormones.[1][2] This guide provides a comprehensive technical overview of the core mechanisms by which this compound facilitates cellular repair, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Core Mechanism of Action: From this compound to Cellular Proliferation and Repair
The primary mechanism of this compound's therapeutic action is its enzymatic conversion to pantothenic acid, which is the rate-limiting precursor for the synthesis of Coenzyme A.[1][3] This metabolic cascade underpins a range of cellular processes critical for tissue regeneration and repair.
Conversion of this compound to Coenzyme A
The conversion of this compound to CoA is a multi-step enzymatic process that occurs intracellularly. This pathway is fundamental to understanding its biological activity.
Role of Coenzyme A in Cellular Metabolism
Coenzyme A is a critical cofactor in cellular metabolism, participating in over 100 reactions.[4] Its primary role is as a carrier of acyl groups, most notably as acetyl-CoA, which is a central hub in energy metabolism and biosynthesis.[2]
Key Functions of Coenzyme A in Cellular Repair:
-
Energy Production: Acetyl-CoA is the primary substrate for the citric acid cycle (Krebs cycle), the main pathway for cellular energy (ATP) production.[1] This increased energy availability fuels the demanding processes of cell proliferation and migration during wound healing.
-
Lipid Synthesis: CoA is essential for the synthesis of fatty acids and sphingolipids, which are crucial components of cell membranes and the stratum corneum lipid bilayers.[5][6] This function is vital for restoring the skin's barrier function.
-
Protein Acetylation: CoA influences protein acetylation, a key post-translational modification that can regulate gene expression, cell cycle, and DNA repair.[4]
Effects on Cellular Proliferation and Migration
This compound has been demonstrated to stimulate the proliferation and migration of dermal fibroblasts and keratinocytes, which are fundamental processes for wound closure and re-epithelialization.[3]
Quantitative Data on Fibroblast and Keratinocyte Proliferation
The proliferative effects of this compound have been quantified in various in vitro studies. The following table summarizes key findings.
| Compound | Cell Type | Concentration | Assay | Proliferation/Viability Increase (vs. Control) | Citation |
| D-Panthenol | Human Dermal Papilla Cells (hDPCs) | 2.5 mM | CCK-8 | ~30% (maximal growth increment) | [5] |
| D-Panthenol | Human Outer Root Sheath Cells (hORSCs) | 0.15 mM - 0.3 mM | CCK-8 | 15% - 20% | [5] |
| Calcium Pantothenate | Human Dermal Fibroblasts | 20 µg/mL | Not Specified | Strong stimulatory effect | [7] |
Modulation of Gene Expression in Wound Healing
This compound modulates the expression of a variety of genes involved in the inflammatory and proliferative phases of wound healing.[8][9] This includes the upregulation of pro-inflammatory cytokines that are crucial for initiating the healing cascade, as well as other genes involved in tissue remodeling.
Quantitative Data on Gene Expression Modulation
Gene expression analysis has revealed significant changes in response to this compound treatment in in vivo wound healing models.
| Gene | Fold Upregulation vs. Placebo (at 72 hours) | Function in Wound Healing | Citation |
| IL-6 | ~7-fold | Pro-inflammatory cytokine, stimulates keratinocyte proliferation | [10] |
| IL-1β | ~6-fold | Pro-inflammatory cytokine, involved in inflammation and cell proliferation | [10] |
| CYP1B1 | ~6-fold | Involved in metabolism and detoxification | [10] |
| CXCL1 | ~2.5-fold | Chemokine, attracts neutrophils to the wound site | [3] |
| CCL18 | ~2.5-fold | Chemokine, involved in immune cell recruitment | [3] |
| CCR1 | ~3.5-fold | Chemokine receptor, mediates immune cell migration | [3] |
Enhancement of Skin Barrier Function
Topical application of this compound significantly improves skin barrier function by enhancing stratum corneum hydration and reducing transepidermal water loss (TEWL).[5][11] This is attributed to its role in promoting the synthesis of lipids essential for the integrity of the stratum corneum.[6]
Quantitative Data on Skin Barrier Repair
Studies have quantified the effect of this compound on skin barrier repair, particularly through the measurement of TEWL.
| Treatment | Time Point | Mean Change in TEWL (g/m²/h) from Baseline | Citation |
| 5% this compound Ointment | Day 1 | -20.3 | [1] |
| 5% this compound Ointment | Day 3 | -39.8 | [1] |
| 5% this compound Ointment | Day 7 | -58.2 | [1] |
| 5% this compound Ointment | Day 14 | -62.5 | [1] |
Anti-Inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating the expression of inflammatory mediators.[1][12] While it can upregulate pro-inflammatory cytokines in the initial stages of wound healing to attract immune cells, it also contributes to the resolution of inflammation. For instance, it has been shown to reduce skin redness (erythema) in models of induced irritation.[8]
Experimental Protocols
In Vitro Scratch Assay for Cell Migration
This assay is a standard method to assess the effect of a compound on collective cell migration in vitro.
Methodology:
-
Cell Seeding: Human dermal fibroblasts are seeded into multi-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.[4]
-
Inhibition of Proliferation: To ensure that gap closure is primarily due to migration, cell proliferation is inhibited by either serum starvation (reducing serum concentration in the medium to 0.5-2%) for 16-24 hours or by treating the confluent monolayer with a mitosis inhibitor like Mitomycin C (10 µg/mL) for 2 hours.[4]
-
Creating the Scratch: A sterile 200 µL pipette tip is used to create a uniform, straight scratch in the center of the cell monolayer.[1]
-
Treatment: The wells are washed with sterile PBS to remove detached cells, and then fresh low-serum or serum-free medium containing various concentrations of this compound or a vehicle control is added.[4]
-
Imaging and Analysis: The scratches are imaged at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.[1] Image analysis software (e.g., ImageJ) is used to measure the area of the cell-free gap at each time point, and the percentage of wound closure is calculated.[4]
In Vivo Skin Barrier Repair Assessment
This protocol is used to evaluate the efficacy of a topical formulation in repairing a compromised skin barrier.
Methodology:
-
Induction of Irritation: Skin irritation and barrier disruption are induced by applying a solution of sodium lauryl sulphate (SLS) in patch test chambers to the skin of healthy volunteers.[8]
-
Treatment: A this compound-containing cream or a vehicle (placebo) is applied to the irritated areas twice daily for a specified period (e.g., 7-14 days).[8]
-
Biophysical Measurements:
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter® to quantify the rate of water vapor loss from the skin, which is an indicator of barrier integrity.
-
Stratum Corneum Hydration: Measured using a Corneometer®, which assesses the electrical capacitance of the skin, a parameter correlated with its water content.
-
Skin Redness (Erythema): Assessed using a chromameter to quantify changes in skin color.
-
-
Data Analysis: Changes in TEWL, hydration, and redness from baseline are compared between the this compound-treated, placebo-treated, and untreated areas.[8]
In Vivo Gene Expression Analysis
This protocol outlines the steps for analyzing changes in gene expression in skin biopsies following treatment.
Methodology:
-
Wound Creation and Treatment: In healthy human volunteers, two 4-mm punch biopsies are created on the skin. One wound is treated topically with a this compound-containing ointment, and the other with a placebo, typically every 12 hours.[8]
-
Biopsy Collection: Eight-millimeter punch biopsies of the treated areas are taken at various time points (e.g., 24, 72, and 144 hours) after the initial wounding.[8]
-
RNA Isolation and Analysis: Total RNA is isolated from the homogenized tissue samples. Gene expression profiling is then performed using a microarray platform, such as the Affymetrix® GeneChip® Human Exon 1.0 ST Array.
-
Data Analysis and Validation: The microarray data is analyzed to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the placebo group. The expression changes of selected genes are then validated using quantitative real-time PCR (qRT-PCR).
Signaling Pathways
While the complete signaling cascades initiated by this compound are still under investigation, its role in promoting fibroblast proliferation is thought to involve the upregulation of growth factors like Vascular Endothelial Growth Factor (VEGF).
Conclusion
The mechanism of action of this compound in cellular repair is multifaceted and fundamentally linked to its conversion to pantothenic acid and its subsequent role as a precursor to Coenzyme A. This essential metabolic pathway fuels a range of cellular activities critical for skin health and repair, including enhanced cell proliferation and migration, modulation of gene expression, and improvement of the skin's barrier function. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.
References
- 1. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical this compound effects on physiological parameters of the stratum corneum by Confocal Raman Microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. kosheeka.com [kosheeka.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Dexpanthenol's Role in Fibroblast Proliferation and Collagen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexpanthenol, the alcoholic analog of pantothenic acid (Vitamin B5), is a well-established agent in promoting wound healing and skin regeneration. Its efficacy is largely attributed to its direct influence on dermal fibroblasts, the primary cell type responsible for maintaining the skin's structural integrity. This technical guide provides an in-depth analysis of this compound's core mechanisms, focusing on its role in stimulating fibroblast proliferation and enhancing collagen synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in dermatology and tissue repair.
Core Mechanism of Action
Upon topical application, this compound readily penetrates the skin and is enzymatically converted to its biologically active form, pantothenic acid.[1] Pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid synthesis.[2] This metabolic activation underpins the beneficial effects of this compound on fibroblast activity. The primary mechanism involves its conversion to pantothenic acid, which then participates in critical metabolic pathways.[2] Its benefits for skin health are primarily due to its ability to promote collagen synthesis, hydration, and its anti-inflammatory effects.[2]
Impact on Fibroblast Proliferation
This compound has been consistently shown to stimulate the proliferation of human dermal fibroblasts, a crucial step in the wound healing cascade.[1][3] This proliferative effect is dose-dependent and has been quantified in various in vitro studies.
Quantitative Data: Fibroblast Proliferation
The following table summarizes the quantitative effects of this compound and its derivatives on fibroblast and related cell proliferation from various in vitro studies.
| Compound | Cell Type | Concentration | Assay | Proliferation/Viability Increase (vs. Control) | Citation |
| D-Panthenol | Human Dermal Papilla Cells (hDPCs) | 2.5 mM | CCK-8 | ~30% (maximal growth increment) | [3] |
| D-Panthenol | Human Outer Root Sheath Cells (hORSCs) | 0.15 mM - 0.3 mM | CCK-8 | 15% - 20% | [3] |
| Calcium Pantothenate | Human Dermal Fibroblasts | 20 µg/mL | Scratch Assay | Enhanced proliferation | [4] |
Enhancement of Collagen Synthesis
Beyond promoting cell proliferation, this compound actively enhances the synthesis of collagen, the primary structural protein in the extracellular matrix (ECM). This is a critical function for restoring tissue strength and integrity during wound repair. Pantothenic acid deficiency has been shown to decrease the synthesis of procollagen (B1174764) in fibroblasts.
Quantitative Data: Collagen Synthesis
The following table presents quantitative data on the effect of this compound on collagen synthesis and organization.
| Treatment | Cell/Tissue Type | Method | Measurement | Outcome | Citation |
| This compound (d-P) | Rat Tegumentary Lesions | Picrosirius Red Staining & Polarized Light Microscopy | Birefringent Area of Collagen Fibers | Significantly greater birefringent area on day 14 compared to control (p<0.001) | [5][6] |
| This compound + Ultrasound | Rat Tegumentary Lesions | Picrosirius Red Staining & Polarized Light Microscopy | Birefringent Area of Collagen Fibers | Significantly greater birefringent area (1586.43±162.14 µm²) on day 7 compared to control (139.36±35.35 µm²) (p≤0.001) | [5][6] |
Signaling Pathways Modulated by this compound
This compound's effects on fibroblast proliferation and collagen synthesis are mediated through the modulation of specific intracellular signaling pathways. A key pathway implicated is the Vascular Endothelial Growth Factor (VEGF) signaling cascade. This compound has been shown to upregulate the expression of VEGF.[3]
This compound-Induced VEGF Signaling Pathway
The binding of VEGF to its receptor (VEGFR) on the fibroblast surface triggers a downstream signaling cascade, including the PLCγ/PKC/Ras/MAPK and PI3K/Akt pathways, which ultimately leads to the expression of genes involved in cell proliferation and survival.[7][]
Gene Expression Modulation
In vivo and in vitro studies have demonstrated that this compound significantly modulates the expression of genes involved in inflammation, proliferation, and tissue remodeling. Treatment with this compound has been shown to upregulate the mRNA expression of several key cytokines and chemokines in wounded skin.[9][10]
Upregulated Genes by this compound Treatment:
-
Interleukin-6 (IL-6): A pleiotropic cytokine involved in inflammation and wound healing.
-
Interleukin-8 (IL-8): A chemokine that attracts neutrophils to the site of injury.
-
CCL2 (MCP-1): A chemokine that recruits monocytes, memory T cells, and dendritic cells.
-
CXCL1 (GROα): A chemokine that attracts and activates neutrophils.
-
CYP1B1: An enzyme involved in the metabolism of various compounds.
-
IL-1β: A pro-inflammatory cytokine.
-
CCR1: A chemokine receptor.
-
CCL18: A chemokine primarily produced by antigen-presenting cells.
Experimental Protocols
Fibroblast Proliferation Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and control substances. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
This assay evaluates cell migration and proliferation by creating a "wound" in a confluent cell monolayer.
-
Principle: The rate at which cells close the artificial gap is a measure of cell migration and proliferation.
-
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts into a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh medium containing this compound and control substances.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of wound closure.
-
Collagen Synthesis Assays
This dye-binding assay is designed for the analysis of acid and pepsin-soluble collagens.
-
Principle: The Sircol dye reagent contains Sirius Red, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagens. The resulting collagen-dye complex precipitates and can be quantified colorimetrically after resolubilization.
-
Protocol (abbreviated):
-
Sample Preparation: Prepare cell lysates or conditioned media containing soluble collagen.
-
Dye Binding: Add Sircol Dye Reagent to the samples and mix for 30 minutes to allow the collagen-dye complex to form and precipitate.
-
Centrifugation: Centrifuge the samples to pellet the complex.
-
Washing: Wash the pellet with an acid-salt wash reagent to remove unbound dye.
-
Elution: Add an alkali reagent to dissolve the pellet and release the bound dye.
-
Absorbance Measurement: Measure the absorbance of the solution at 556 nm.
-
Quantification: Determine collagen concentration by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
-
This assay quantifies the total collagen content by measuring the amount of hydroxyproline (B1673980), an amino acid that is almost exclusive to collagen.[11][12]
-
Principle: Samples are hydrolyzed to break down collagen into its constituent amino acids. The liberated hydroxyproline is then oxidized and reacts with p-dimethylaminobenzaldehyde (DMAB) to form a colored product that can be measured spectrophotometrically.[11]
-
Protocol (abbreviated):
-
Acid Hydrolysis: Hydrolyze the samples (cell pellets or tissue homogenates) in 6 M HCl at 110-120°C for 16-24 hours to release amino acids.[12]
-
Neutralization: Neutralize the hydrolyzed samples.
-
Oxidation: Add Chloramine-T solution to oxidize the hydroxyproline.
-
Color Development: Add DMAB reagent and incubate at 60-65°C to develop the color.
-
Absorbance Measurement: Measure the absorbance at 540-560 nm.[11]
-
Quantification: Calculate the hydroxyproline content based on a standard curve and convert it to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).
-
Conclusion
The available evidence strongly supports the significant role of this compound in promoting fibroblast proliferation and collagen synthesis. Its mechanism of action, rooted in its conversion to pantothenic acid and subsequent involvement in key metabolic and signaling pathways, provides a solid foundation for its clinical efficacy in wound healing. The upregulation of VEGF and the modulation of key genes involved in tissue repair highlight its multifaceted impact on dermal fibroblasts. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound and to develop novel formulations for enhanced skin regeneration. Further research should focus on more detailed investigations into the downstream effectors of the MAPK and PI3K/Akt pathways and the specific roles of the various upregulated genes in the context of this compound-mediated fibroblast activity.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells [mdpi.com]
- 4. ilexlife.com [ilexlife.com]
- 5. Effect of ultrasound and this compound on collagen organization in tegumentary lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Investigating the Anti-Inflammatory Properties of Dexpanthenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and cosmetic formulations, primarily recognized for its moisturizing and wound-healing capabilities. Emerging and established evidence has illuminated its significant anti-inflammatory properties, positioning it as a molecule of interest for the management of a spectrum of inflammatory skin conditions. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways. The focus is on its modulatory effects on inflammatory mediators and its influence on critical signaling cascades, including the NF-κB and Akt pathways, in relevant cellular and in vivo models.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, irritants, or cellular damage. In the skin, this process is intricately regulated and involves a complex interplay of various cell types, signaling molecules, and inflammatory mediators. While acute inflammation is a crucial component of the healing process, chronic or dysregulated inflammation underpins numerous dermatological disorders, including atopic dermatitis, psoriasis, and contact dermatitis.
This compound is topically absorbed and rapidly converted to pantothenic acid, an essential component of Coenzyme A (CoA).[1] CoA plays a pivotal role in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids, which are critical for maintaining the integrity of the skin barrier.[2][3] Beyond its role in barrier function, this compound exerts direct anti-inflammatory effects by modulating the expression and release of key inflammatory mediators and influencing intracellular signaling pathways that govern the inflammatory response.[4][5]
Mechanism of Action: Modulation of Inflammatory Mediators and Signaling Pathways
The anti-inflammatory effects of this compound are multifaceted, primarily attributed to its ability to suppress the production of pro-inflammatory mediators and modulate key intracellular signaling pathways.
Downregulation of Pro-Inflammatory Cytokines and Mediators
In vitro and in vivo studies have consistently demonstrated that this compound can significantly reduce the levels of several key mediators of inflammation.
-
Interleukins (IL): this compound has been shown to modulate the expression of several interleukins. For instance, in a nicotine-induced liver damage model in rats, intraperitoneal administration of this compound (500 mg/kg/day for 8 weeks) significantly reduced the elevated serum levels of the pro-inflammatory cytokines IL-6 and IL-1β.[3] Conversely, in a human in vivo skin wound healing model, topical application of this compound led to an upregulation of IL-6 and IL-1β mRNA, highlighting its role in modulating the inflammatory phase of wound healing.[6]
-
Tumor Necrosis Factor-alpha (TNF-α): In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, intraperitoneal injection of this compound (500 mg/kg) markedly inhibited the release of TNF-α in bronchoalveolar lavage fluid.
-
Prostaglandin E2 (PGE2): this compound has been shown to inhibit the synthesis of PGE2, a potent inflammatory mediator. In a study using reconstituted human epidermis, topical application of 1.4% this compound one hour prior to treatment with an inflammatory cocktail significantly decreased PGE2 secretion.[7]
Modulation of Intracellular Signaling Pathways
This compound exerts its anti-inflammatory effects by influencing key signaling pathways that regulate the expression of inflammatory genes.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway. In a study on nicotine-induced liver damage, this compound treatment effectively attenuated the increase in NF-κB protein levels.[3] This inhibitory effect likely contributes to the downregulation of NF-κB target genes, which include various pro-inflammatory cytokines.
-
Akt Signaling Pathway: The Akt (Protein Kinase B) signaling pathway is involved in regulating cellular processes such as cell survival, proliferation, and inflammation. This compound has been shown to modulate this pathway. In the same study on nicotine-induced liver damage, this compound treatment mitigated the nicotine-induced reduction in the p-Akt/Akt ratio, suggesting a regulatory role in this pathway which can, in turn, influence NF-κB signaling.[3]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize quantitative data from key in vitro and in vivo studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vivo Modulation of Inflammatory Gene Expression by this compound in Human Skin
| Gene | Fold Change (this compound vs. Placebo) | Experimental Model | Reference |
| Interleukin-6 (IL-6) | Up to 7-fold increase | Human skin punch biopsy after injury | [6] |
| Interleukin-1β (IL-1β) | Nearly 6-fold increase | Human skin punch biopsy after injury | [6] |
| CXCL1 | 2.5-fold upregulation | Human skin punch biopsy after injury | [6] |
| CCL18 | 2.5-fold upregulation | Human skin punch biopsy after injury | [6] |
Table 2: In Vivo Reduction of Inflammatory Markers by this compound
| Inflammatory Marker | Treatment Group | Control Group | % Reduction | Experimental Model | Reference |
| IL-6 (pg/mL) | Nicotine + this compound | Nicotine | Data not provided | Nicotine-induced liver damage in rats | [3] |
| IL-1β (pg/mL) | Nicotine + this compound | Nicotine | Data not provided | Nicotine-induced liver damage in rats | [3] |
| TNF-α (pg/mL) | LPS + this compound | LPS | Data not provided | LPS-induced acute lung injury in mice | |
| IL-6 (pg/mL) | LPS + this compound | LPS | Data not provided | LPS-induced acute lung injury in mice |
Table 3: In Vitro Inhibition of Prostaglandin E2 by this compound
| Treatment | PGE2 Release (pg/mL) | % Inhibition | Experimental Model | Reference |
| Control | ~1200 | - | Reconstituted human epidermis | [7] |
| Inflammatory Cocktail | ~3500 | - | Reconstituted human epidermis | [7] |
| Inflammatory Cocktail + 1.4% this compound | ~1500 | ~57% | Reconstituted human epidermis | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Gene Expression Analysis in Human Skin
-
Objective: To determine the effect of topical this compound on gene expression during wound healing in human skin.
-
Methodology:
-
Study Design: A randomized, placebo-controlled, double-blind study.
-
Subjects: Healthy human volunteers.
-
Procedure: Two 4-mm punch biopsies are taken from the skin of each donor. One wound is treated with an ointment containing 5% this compound, and the other with a placebo ointment, every 12 hours for a specified period (e.g., 3 days).
-
Sample Collection: After the treatment period, an 8-mm punch biopsy of the treated wound area is taken for analysis.
-
Gene Expression Analysis:
-
RNA Extraction: Total RNA is extracted from the biopsy samples.
-
Microarray Analysis: Gene expression profiling is performed using a microarray platform, such as the Affymetrix® GeneChip® Human Exon 1.0 ST Array.
-
Data Analysis: The data is analyzed to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the placebo group.
-
Validation: Changes in the expression of selected genes are validated using quantitative real-time PCR (qRT-PCR).
-
-
-
Reference: Based on the methodology described by Heise et al., 2012.[6]
In Vitro Scratch Assay for Fibroblast Migration
-
Objective: To evaluate the effect of this compound on the migration of human dermal fibroblasts, a key process in wound healing.
-
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured to confluence in a 6-well or 12-well plate.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Treatment: The cells are washed with PBS to remove debris, and then a fresh medium containing various concentrations of this compound is added. A vehicle control (medium without this compound) is included.
-
Image Acquisition: Images of the scratch are captured at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups.
-
-
Reference: Based on standard in vitro wound healing assay protocols.[8][9]
Sodium Lauryl Sulphate (SLS)-Induced Irritation Model
-
Objective: To assess the protective and restorative effects of this compound on skin barrier function and inflammation after chemical irritation.
-
Methodology:
-
Study Design: A randomized, placebo-controlled study.
-
Subjects: Healthy human volunteers.
-
Irritation Induction: A patch containing a solution of Sodium Lauryl Sulphate (e.g., 0.5% to 2%) is applied to a defined area of the forearm for a specified period (e.g., 24-48 hours) to induce skin irritation.[10][11]
-
Treatment: After removal of the SLS patch, the irritated area is treated with a formulation containing this compound (e.g., 5%) or a placebo, typically twice daily for several days.[2]
-
Measurements:
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter to assess skin barrier function. An increase in TEWL indicates impaired barrier function.
-
Erythema (Redness): Measured using a Chromameter or through clinical scoring to quantify the level of inflammation.
-
Stratum Corneum Hydration: Measured using a Corneometer.
-
-
Data Analysis: Changes in TEWL, erythema, and hydration are compared between the this compound-treated, placebo-treated, and untreated sites over time.
-
-
Reference: Based on methodologies described by Proksch and Nissen, 2002.[2]
UV-Induced Erythema Model
-
Objective: To evaluate the anti-inflammatory effect of this compound on ultraviolet radiation-induced skin inflammation.
-
Methodology:
-
Study Design: A controlled clinical trial.
-
Subjects: Healthy human volunteers with skin types II or III.
-
UVB Irradiation: A defined area on the back of the volunteers is exposed to a specific dose of UVB radiation, typically 1.5 times the minimal erythema dose (MED), to induce a standardized erythema.[12]
-
Treatment: Immediately after irradiation and at subsequent time points, a formulation containing this compound or a placebo is applied to the irradiated areas.
-
Erythema Measurement: The intensity of the erythema is measured at various time points (e.g., 6, 24, and 48 hours) after irradiation using a Chromameter, which quantifies the redness of the skin (a* value).[13]
-
Data Analysis: The reduction in the erythema index (Δa*) in the this compound-treated areas is compared to the placebo-treated areas.
-
-
Reference: Based on established protocols for UV-induced erythema testing.[5][12][14]
Visualization of a Key Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language, visualize a key signaling pathway influenced by this compound and a typical experimental workflow.
Caption: this compound's modulation of the Akt/NF-κB signaling pathway.
Caption: Workflow for the Sodium Lauryl Sulphate (SLS) irritation model.
Conclusion
The evidence presented in this technical guide strongly supports the anti-inflammatory properties of this compound. Its ability to modulate the production of key pro-inflammatory mediators and influence critical intracellular signaling pathways, such as NF-κB and Akt, provides a robust molecular basis for its observed clinical benefits in a variety of inflammatory skin conditions. The detailed experimental protocols offer a framework for the further investigation and characterization of this compound's anti-inflammatory efficacy. As the demand for well-tolerated and effective anti-inflammatory agents continues to grow, this compound stands out as a promising candidate for both therapeutic and dermo-cosmetic applications. Further research is warranted to fully elucidate its mechanisms of action and to optimize its use in the management of inflammatory skin diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound enhances skin barrier repair and reduces inflammation after sodium lauryl sulphate-induced irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of some topical formulations containing this compound. | Semantic Scholar [semanticscholar.org]
- 5. This compound | 242 Publications | 1115 Citations | Top Authors | Related Topics [scispace.com]
- 6. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of skin susceptibility to irritancy by routine patch testing with sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The UV erythema test as a model to investigate the anti-inflammatory potency of topical preparations--reevaluation and optimization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Precise determination of the erythema response of human skin to ultraviolet radiation and quantification of effects of protectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UV-induced erythema model: a tool in dermatopharmacology for testing the topical activity of non-steroidal anti-inflammatory agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexpanthenol's Influence on Gene Expression in Cutaneous Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpanthenol, the alcoholic analog of pantothenic acid (vitamin B5), is a well-established topical agent renowned for its beneficial effects on skin hydration, barrier function, and wound healing. While its clinical efficacy is widely acknowledged, the underlying molecular mechanisms, particularly its influence on gene expression in skin cells, are a subject of ongoing research. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the genetic machinery of skin cells, synthesizing data from key in vivo and in vitro studies. The information is presented to aid researchers and professionals in the fields of dermatology, cosmetology, and pharmaceutical development in their efforts to innovate and refine skin care and therapeutic solutions.
Core Mechanism of Action
Upon topical application, this compound is readily absorbed and enzymatically converted to pantothenic acid within skin cells. Pantothenic acid is a vital component of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids essential for the integrity of the stratum corneum. This fundamental role in cellular metabolism is believed to be the primary driver of this compound's effects on skin health.
Recent transcriptomic studies have revealed that this compound's influence extends to the regulation of gene expression, particularly in the context of wound healing and inflammation. By modulating the expression of key genes, this compound can orchestrate a cellular response that favors tissue repair and regeneration.
Quantitative Gene Expression Analysis
The following tables summarize the significant changes in gene expression observed in skin cells following treatment with this compound or its active form, pantothenate. The data is compiled from a pivotal in vivo study on human skin wound healing and a key in vitro study on human dermal fibroblasts.
Table 1: In Vivo Gene Expression Changes in this compound-Treated Human Skin Wounds [1]
| Gene | Function | Fold Change vs. Placebo |
| Upregulated Genes | ||
| Interleukin 6 (IL-6) | Pro-inflammatory cytokine, involved in wound healing | Up to 7-fold |
| Interleukin 1 Beta (IL-1β) | Pro-inflammatory cytokine | Nearly 6-fold |
| Cytochrome P450 1B1 (CYP1B1) | Enzyme involved in metabolism | Nearly 6-fold |
| C-C Motif Chemokine Receptor 1 (CCR1) | Chemokine receptor | 3.5-fold |
| C-C Motif Chemokine Ligand 18 (CCL18) | Chemokine | 2.5-fold |
| C-X-C Motif Chemokine Ligand 1 (CXCL1) | Chemokine, chemoattractant for neutrophils | 2.5-fold |
| Keratin Associated Protein 4-2 (KRTAP4-2) | Structural protein in hair | Upregulated |
| Downregulated Genes | ||
| Psoriasin (S100A7) | Pro-inflammatory protein | Downregulated |
Data from Heise R, et al. Skin Pharmacol Physiol. 2012.[1]
Table 2: In Vitro Gene Expression Changes in Human Dermal Fibroblasts Treated with Calcium Pantothenate [2]
| Gene | Function | Regulation |
| Upregulated Genes | ||
| Interleukin 6 (IL-6) | Pro-inflammatory cytokine, involved in wound healing | Upregulated |
| Interleukin 8 (IL-8) | Chemokine, chemoattractant for neutrophils | Upregulated |
| C-C Motif Chemokine Ligand 2 (CCL2) | Chemokine, chemoattractant for monocytes | Upregulated |
| C-X-C Motif Chemokine Ligand 1 (CXCL1) | Chemokine, chemoattractant for neutrophils | Upregulated |
| Cytochrome P450 1B1 (CYP1B1) | Enzyme involved in metabolism | Upregulated |
| Heme Oxygenase 1 (HMOX1) | Antioxidant enzyme | Upregulated |
| Inhibitor of DNA Binding 1 (Id1) | Transcriptional regulator, involved in cell proliferation | Upregulated |
| Heat Shock Protein Family B (Small) Member 7 (HSPB7) | Chaperone protein | Upregulated |
| Membrane Associated Ring-CH-Type Finger 2 (MARCH-II) | E3 ubiquitin ligase | Upregulated |
Data from Wiederholt T, et al. Exp Dermatol. 2009.[2]
Experimental Protocols
In Vivo Study: this compound's Effect on Gene Expression in Skin Wound Healing[1][3]
-
Study Design: A randomized, double-blind, placebo-controlled study was conducted on healthy human volunteers.
-
Procedure:
-
Two 4 mm punch biopsies were taken from the skin of each participant to create wounds.
-
One wound was treated topically with a this compound-containing ointment, and the other with a placebo ointment every 12 hours.
-
Participants were divided into three groups receiving one, five, or eleven applications.
-
After the treatment period, 8 mm punch biopsies of the treated areas were taken for analysis.
-
-
Gene Expression Analysis:
-
Total RNA was isolated from the biopsy samples.
-
Gene expression profiling was performed using Affymetrix® GeneChip® Human Exon 1.0 ST Arrays.
-
Data was analyzed to identify differentially expressed genes between the this compound- and placebo-treated groups.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) was used to confirm the microarray data for selected genes.
-
In Vitro Study: Calcium Pantothenate's Effect on Gene Expression in Human Dermal Fibroblasts[2]
-
Cell Culture: Primary human dermal fibroblasts were isolated and cultured.
-
Procedure:
-
Fibroblasts were cultured in the presence or absence of 20 µg/mL calcium pantothenate.
-
A standardized scratch test was performed to assess cell proliferation and migration.
-
-
Gene Expression Analysis:
-
Total RNA was extracted from the cultured fibroblasts.
-
Gene expression profiling was conducted using the GeneChip® Human Exon 1.0 ST Array.
-
Differentially expressed genes between the treated and untreated cells were identified.
-
qRT-PCR was performed to validate the expression of selected genes.
-
Signaling Pathways
While direct evidence definitively linking this compound to specific signaling pathway activation is still emerging, the profile of regulated genes strongly suggests the involvement of pathways crucial for inflammation and cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. The upregulation of pro-inflammatory cytokines like IL-6 and chemokines such as CXCL1 and CCL2 points towards a potential modulation of the NF-κB signaling pathway, a key regulator of inflammation.
The diagram below illustrates a putative signaling network through which this compound may exert its effects on gene expression in skin cells. This model is based on the known functions of the identified target genes and their established roles in cellular signaling.
Conclusion
This compound's beneficial effects on the skin are, at least in part, attributable to its ability to modulate gene expression. By influencing the transcription of genes involved in critical cellular processes such as inflammation, proliferation, and antioxidant defense, this compound promotes a microenvironment conducive to skin repair and regeneration. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the precise molecular mechanisms of this widely used dermatological agent. Future investigations focusing on the direct elucidation of the signaling pathways activated by this compound will provide a more complete picture of its mode of action and may unveil new therapeutic applications.
References
Molecular Targets of Dexpanthenol in Wound Healing Pathways: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in promoting wound healing. Its efficacy stems from a multi-targeted molecular mechanism that influences all phases of the healing cascade: inflammation, proliferation, and remodeling. This technical guide elucidates the core molecular targets of this compound, presenting quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways. This compound's primary mechanisms include the modulation of inflammatory and proliferative gene expression, direct stimulation of dermal fibroblast proliferation and migration, and enhancement of extracellular matrix synthesis, particularly collagen. These actions collectively accelerate re-epithelialization and improve the quality of tissue repair.
Introduction
Wound healing is a complex biological process involving the coordinated action of various cell types, growth factors, and cytokines. This compound, upon topical application, is rapidly converted to pantothenic acid, an essential component of Coenzyme A (CoA). CoA is a critical cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids, which are vital for maintaining the integrity of the stratum corneum. Beyond its role in cellular metabolism, this compound actively modulates specific molecular pathways integral to wound repair. This guide provides a comprehensive overview of these molecular interactions, supported by experimental evidence.
Molecular Targets and Mechanisms of Action
This compound exerts its pro-healing effects through several key molecular mechanisms:
2.1. Modulation of Gene Expression:
This compound significantly alters the expression of genes involved in inflammation, cell proliferation, and tissue remodeling. In vivo studies using punch biopsies from wounded human skin have demonstrated the upregulation of several key genes following topical this compound treatment.[1][2][3]
-
Pro-inflammatory and Chemotactic Genes: this compound upregulates the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), which are crucial for initiating the inflammatory phase of wound healing and recruiting immune cells to the site of injury.[2][4] It also increases the expression of chemokines like CXCL1 and CCL18, which attract neutrophils and other immune cells.[2]
-
Matrix Remodeling Genes: The expression of Matrix Metalloproteinase-3 (MMP-3) is upregulated by this compound.[5] MMP-3 plays a critical role in the remodeling of the extracellular matrix during the proliferative and remodeling phases of wound healing.[5][6]
-
Downregulation of Psorasin (S100A7): this compound treatment leads to the downregulation of psorasin, a protein associated with inflammatory skin conditions.[2][3]
2.2. Stimulation of Fibroblast Proliferation and Migration:
Dermal fibroblasts are pivotal in the proliferative phase of wound healing, responsible for synthesizing the new extracellular matrix. This compound has been shown to directly stimulate the proliferation and migration of human dermal fibroblasts, which is essential for granulation tissue formation and wound closure.[7][8]
2.3. Enhancement of Collagen Synthesis:
Collagen is the primary structural protein of the skin, providing tensile strength to the healing tissue. This compound treatment has been shown to increase collagen synthesis, likely through the activation of fibroblasts.[9][10] This leads to a more robust and organized extracellular matrix in the healed wound.
2.4. Anti-inflammatory and Antioxidant Effects:
While initially promoting a pro-inflammatory response to initiate healing, this compound also exhibits anti-inflammatory properties that are beneficial in later stages.[11][12] Additionally, it has been shown to possess antioxidant activity, reducing the levels of reactive oxygen species (ROS) that can impair the healing process.[13][14]
Quantitative Data
The following tables summarize the quantitative effects of this compound on various molecular targets as reported in the scientific literature.
Table 1: Modulation of Gene Expression by this compound in Human Skin Biopsies
| Gene | Fold Change (this compound vs. Placebo) | Method | Reference |
| IL-6 | Up to 7-fold increase | qRT-PCR | [2] |
| IL-1β | ~6-fold increase | qRT-PCR | [2] |
| CYP1B1 | ~6-fold increase | qRT-PCR | [2] |
| CCR1 | 3.5-fold increase | qRT-PCR | [2] |
| CCL18 | 2.5-fold increase | qRT-PCR | [2] |
| CXCL1 | 2.5-fold increase | qRT-PCR | [2] |
| CXCL10 | >1.5-fold increase | Microarray, qRT-PCR | [4] |
| Mucin family genes | >1.5-fold increase | Microarray, qRT-PCR | [4] |
| RARRES1 | >1.5-fold increase | Microarray, qRT-PCR | [4] |
| Psorasin (S100A7) | Downregulated | Microarray | [2] |
Table 2: Effect of this compound on Fibroblast Function
| Parameter | Observation | Cell Type | Reference |
| Proliferation | Concentration-dependent stimulation | Human Dermal Fibroblasts | [8] |
| Migration | Accelerated wound closure in scratch assay | Human Dermal Fibroblasts | [7] |
| Viability | Increased by 28.4% with Dex-loaded nanofibers | Human Fibroblasts | [13] |
Table 3: Effect of this compound on Oxidative Stress Markers in Wound Tissue
| Marker | Effect of this compound | Method | Reference |
| Malondialdehyde (MDA) | Significant decrease | Biochemical Assay | [13] |
| Superoxide Dismutase (SOD) | Significant increase | Biochemical Assay | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the molecular effects of this compound.
4.1. In Vitro Wound Healing (Scratch) Assay:
This assay is used to assess the effect of this compound on cell migration.[7][12][15][16][17]
-
Cell Seeding: Human dermal fibroblasts are seeded into a 6-well or 12-well plate and cultured until they form a confluent monolayer.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or cell-free gap in the center of the cell monolayer.
-
Washing: The wells are gently washed with sterile phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Fresh culture medium containing various concentrations of this compound (or a vehicle control) is added to the wells.
-
Image Acquisition: Images of the scratch are captured at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Data Analysis: Image analysis software (e.g., ImageJ) is used to measure the area of the cell-free gap at each time point. The rate of wound closure is then calculated and compared between treatment groups.
4.2. Fibroblast Proliferation (MTT) Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][13][18]
-
Cell Seeding: Human dermal fibroblasts are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
4.3. Collagen Quantification (Hydroxyproline Assay):
This assay measures the total collagen content in tissue samples by quantifying the amount of the amino acid hydroxyproline (B1673980), which is almost exclusively found in collagen.[10][19][20][21][22]
-
Sample Hydrolysis: Tissue samples are hydrolyzed using strong acid (e.g., 6N HCl) or base (e.g., 10N NaOH) at a high temperature to break down the collagen into its constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T to form a pyrrole (B145914) intermediate.
-
Color Development: Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) is added, which reacts with the pyrrole to produce a chromophore with a peak absorbance at 540-570 nm.
-
Quantification: The absorbance of the samples is measured using a spectrophotometer, and the hydroxyproline concentration is determined by comparison to a standard curve prepared with known concentrations of hydroxyproline. The collagen content can then be estimated based on the average percentage of hydroxyproline in collagen.
4.4. Gene Expression Analysis (Affymetrix GeneChip):
This microarray-based technique allows for the simultaneous analysis of the expression levels of thousands of genes.[1][2][3][9]
-
RNA Isolation: Total RNA is isolated from skin biopsy samples.[23][24][25] The quality and integrity of the RNA are assessed using a bioanalyzer.
-
cDNA Synthesis: The isolated RNA is used as a template to synthesize complementary DNA (cDNA).
-
In Vitro Transcription and Labeling: The cDNA is transcribed in vitro to produce biotin-labeled cRNA.
-
Hybridization: The labeled cRNA is fragmented and hybridized to an Affymetrix GeneChip array, which contains thousands of probes representing different genes.
-
Washing and Staining: The array is washed to remove non-specifically bound cRNA and then stained with a fluorescently labeled streptavidin conjugate.
-
Scanning and Data Analysis: The array is scanned to detect the fluorescent signals, and the intensity of each probe is quantified. The data is then normalized and analyzed to identify genes that are differentially expressed between this compound-treated and control samples.
Signaling Pathways and Visualizations
This compound's influence on gene expression and cellular behavior is mediated through the modulation of key signaling pathways. While the complete signaling network is still under investigation, evidence suggests the involvement of pathways that regulate inflammation and cell proliferation, such as the MAPK and PI3K/Akt pathways.[18][26]
Caption: Overview of this compound's mechanism of action in wound healing.
Caption: Workflow for gene expression analysis in this compound-treated wounds.
Conclusion
This compound accelerates wound healing through a well-defined set of molecular actions. It modulates the genetic landscape of the wound bed, promoting a timely inflammatory response followed by enhanced cellular proliferation and matrix deposition. The stimulation of fibroblast activity and subsequent collagen synthesis are key to its efficacy in restoring tissue integrity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in wound care. Future research should focus on further delineating the specific signaling cascades activated by this compound to identify novel therapeutic targets for promoting tissue regeneration.
References
- 1. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. medizinonline.com [medizinonline.com]
- 6. Role of matrix metalloproteinase in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Wound healing effects of this compound-loaded core/shell electrospun nanofibers: Implication of oxidative stress in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. moodle2.units.it [moodle2.units.it]
- 17. repo.uni-hannover.de [repo.uni-hannover.de]
- 18. benchchem.com [benchchem.com]
- 19. QuickZyme Hydroxyproline Assay Kit | BioVendor R&D [biovendor.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Hydroxyproline Assay Kit [cellbiolabs.com]
- 22. youtube.com [youtube.com]
- 23. Comparison of skin biopsy sample processing and storage methods on high dimensional immune gene expression using the Nanostring nCounter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. idexx.com [idexx.com]
- 25. neoteryx.com [neoteryx.com]
- 26. benchchem.com [benchchem.com]
Dexpanthenol's Impact on Cell Signaling Pathways in Dermal Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatology, renowned for its efficacy in promoting wound healing and improving skin barrier function.[1][2][3] Its therapeutic effects are largely attributed to its influence on dermal fibroblasts, the primary cell type in the dermis responsible for synthesizing the extracellular matrix (ECM) and orchestrating tissue repair.[4] Upon topical application, this compound is readily absorbed and converted into pantothenic acid, a crucial precursor for the synthesis of Coenzyme A (CoA).[1][4][5] CoA is a vital cofactor in numerous metabolic pathways essential for cellular energy production, proliferation, and repair.[4][5] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound modulates cell signaling pathways in human dermal fibroblasts, supported by quantitative data and detailed experimental protocols.
Cellular Uptake and Metabolic Conversion
The journey of this compound from topical application to intracellular activity involves several key steps. The D-isomer, this compound, is the biologically active form, while the L-isomer is considered inactive.[6]
-
Passive Diffusion : this compound's relatively small and hydrophilic nature allows it to penetrate the stratum corneum and enter the dermal microenvironment.[6] It is believed to enter dermal fibroblasts primarily through passive diffusion.[6]
-
Enzymatic Conversion : Inside the fibroblast, this compound is enzymatically converted to its active form, D-pantothenic acid. This is a two-step oxidation process likely involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[6]
-
Active Transport : Pantothenic acid is then actively transported into the cell, a process mediated by the sodium-dependent multivitamin transporter (SMVT).[6]
-
Coenzyme A Synthesis : Intracellular pantothenic acid is the rate-limiting substrate for the synthesis of Coenzyme A, a critical molecule in cellular metabolism that links to major signaling networks.[6]
Modulation of Key Signaling Pathways
This compound, through its conversion to pantothenic acid, influences a cascade of signaling events within dermal fibroblasts that are critical for wound healing. These effects span cell proliferation, migration, gene expression, and extracellular matrix synthesis.[2][6]
Fibroblast Proliferation and Migration
A fundamental aspect of wound repair is the proliferation and migration of fibroblasts to populate the wound bed and deposit new ECM.[4] this compound has been shown to stimulate both of these crucial processes.[6][7]
-
Gene Expression Modulation : Studies have shown that pantothenate upregulates the expression of key genes involved in inflammation and cell recruitment, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][4][8] These cytokines are important for orchestrating the healing of dermal wounds.[1]
-
VEGF Signaling : this compound has been found to upregulate the expression of Vascular Endothelial Growth Factor (VEGF).[9][10] VEGF, upon binding to its receptor (VEGFR) on the fibroblast surface, can trigger downstream signaling cascades, including the PLCγ/PKC/Ras/MAPK pathway, which ultimately promotes the expression of genes involved in cell proliferation.[9]
-
General Pathway Involvement : While direct mechanistic links are still under investigation, the observed effects on proliferation and migration strongly suggest the involvement of major signaling networks such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways, which are central regulators of cell growth, differentiation, and survival.[6]
ECM Synthesis and Anti-Fibrotic Effects
Pantothenic acid is essential for the synthesis of ECM components. Deficiencies have been shown to decrease procollagen (B1174764) synthesis in fibroblasts.[6][11] Furthermore, this compound may play a role in ECM remodeling by regulating enzymes like Matrix Metalloproteinase-3 (MMP-3).[4]
Anti-inflammatory and Antioxidant Responses
This compound modulates the expression of genes involved in inflammation and oxidative stress.[4]
-
Gene Regulation : It upregulates the expression of Heme Oxygenase-1 (HMOX-1), a gene with potent antioxidant and anti-inflammatory properties.[4][8]
-
Antioxidant Defense : Pantothenic acid helps protect cells from oxidative damage by increasing intracellular levels of glutathione, a major cellular antioxidant, thereby suppressing the formation of free radicals.[4][7]
Quantitative Data Summary
The following tables summarize quantitative findings from various in vitro and in vivo studies on the effects of this compound and its derivatives on dermal fibroblasts.
Table 1: Effects on Fibroblast Proliferation and Viability
| Compound | Cell Type | Concentration | Assay | Proliferation/Viability Increase (vs. Control) | Citation |
| D-Panthenol | Human Dermal Papilla Cells | 2.5 mM | CCK-8 | ~30% (maximal growth) | [9][12] |
| D-Panthenol | Human Outer Root Sheath Cells | 0.15 mM - 0.3 mM | CCK-8 | 15% - 20% | [9] |
| Calcium Pantothenate | Human Dermal Fibroblasts | 20 µg/mL | Scratch Test | Strong stimulatory effect | [1][8] |
Table 2: Modulation of Gene Expression in Fibroblasts/Skin
| Gene | Regulation | Treatment | Model System | Fold Change (vs. Control/Placebo) | Citation |
| IL-6 | Upregulation | This compound | In vivo (Human Skin Biopsy) | Up to 7-fold | [13] |
| IL-1β | Upregulation | This compound | In vivo (Human Skin Biopsy) | ~6-fold | [13] |
| CYP1B1 | Upregulation | This compound | In vivo (Human Skin Biopsy) | ~6-fold | [13] |
| CXCL1 | Upregulation | This compound | In vivo (Human Skin Biopsy) | ~2.5-fold | [13] |
| CCL18 | Upregulation | This compound | In vivo (Human Skin Biopsy) | ~2.5-fold | [13] |
| IL-6, IL-8, HMOX-1, CYP1B1 | Upregulation | Calcium Pantothenate | In vitro (Human Dermal Fibroblasts) | Significantly regulated | [8] |
| TGF-β1 | Downregulation | D-Panthenol | In vitro (Human Dermal Papilla Cells) | ~30% decrease (mRNA) | [12] |
| VEGF | Upregulation | D-Panthenol | In vitro (Human Dermal Papilla Cells) | Significantly upregulated | [10][12] |
| Caspase 3/9 (Apoptosis) | Downregulation | D-Panthenol | In vitro (Human Dermal Papilla Cells) | Significantly reduced | [10][14] |
| p21/p16 (Senescence) | Downregulation | D-Panthenol | In vitro (Human Dermal Papilla Cells) | Significantly reduced | [10][14] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols used to assess the impact of this compound on dermal fibroblasts.
Human Dermal Fibroblast Culture
-
Cell Source : Primary human dermal fibroblasts (neonatal or adult).[6]
-
Culture Medium : Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.[6][15][16]
-
Culture Conditions : Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6][15] The medium is typically changed every 2-3 days.[15][16]
-
Passaging : When cells reach 80-90% confluency, they are passaged using Trypsin-EDTA.[6] Experiments are often conducted using cells between the fourth and seventh passage to avoid senescence.[15]
Cell Proliferation/Viability Assay (MTT/CCK-8)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]
-
Principle : Metabolically active cells reduce a tetrazolium salt (e.g., MTT or WST-8 in CCK-8 kits) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[9]
-
Procedure :
-
Seeding : Seed dermal fibroblasts in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[12]
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation : Incubate the cells for a defined period (e.g., 24, 48, 72 hours).[12]
-
Reagent Addition : Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement : If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.
-
In Vitro Scratch Wound Healing Assay
This assay is used to study collective cell migration.[17]
-
Principle : A "scratch" is created in a confluent cell monolayer, creating a cell-free gap. The rate of wound closure due to cell migration is monitored over time.[17]
-
Procedure :
-
Seeding : Seed fibroblasts in 24-well plates and grow to a confluent monolayer.[17]
-
Scratching : Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[17]
-
Washing and Treatment : Gently wash with Phosphate-Buffered Saline (PBS) to remove detached cells. Add fresh medium (often low-serum to minimize proliferation) containing the test compound (this compound) or control.[17]
-
Imaging : Capture images of the scratch at time zero (T=0) and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.[17]
-
Analysis : Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.[17]
-
Gene Expression Analysis (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific genes.
-
Procedure :
-
Cell Treatment : Culture and treat fibroblasts with this compound as required for the experiment.
-
RNA Isolation : Lyse the cells and isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the isolated RNA via reverse transcription.[12]
-
Real-Time PCR : Perform real-time PCR using the cDNA, specific primers for the genes of interest (e.g., IL-6, COL1A1, HMOX-1), and a fluorescent dye (e.g., SYBR Green) or probe-based system (e.g., TaqMan).[12][13]
-
Data Analysis : Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression using the ΔΔCt method.
-
References
- 1. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells [ouci.dntb.gov.ua]
- 11. The effect of pantothenic acid deficiency on keratinocyte proliferation and the synthesis of keratinocyte growth factor and collagen in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. karger.com [karger.com]
- 14. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Unveiling the Hygroscopic Nature of Dexpanthenol: A Molecular Perspective
For Immediate Release
[City, State] – December 19, 2025 – In a comprehensive technical guide released today, the intricate hygroscopic properties of dexpanthenol are explored at a molecular level, offering valuable insights for researchers, scientists, and drug development professionals. This in-depth resource details the mechanisms of water absorption, presents detailed experimental protocols, and provides visual representations of key processes, addressing a critical knowledge gap in the formulation of effective moisturizing and wound-healing agents.
This compound, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established humectant in pharmaceutical and cosmetic applications.[1][2] Its ability to attract and retain moisture from the atmosphere is fundamental to its efficacy in hydrating the skin and promoting epidermal barrier function.[2][3][4] This guide delves into the core scientific principles governing this essential characteristic.
The Molecular Dance: How this compound Attracts Water
At the heart of this compound's hygroscopicity lies its molecular structure. The presence of multiple hydroxyl (-OH) groups and an amide group (-CONH-) allows for the formation of numerous hydrogen bonds with water molecules.[5] This interaction is a key factor in its ability to draw moisture from the environment and hold it within a formulation or on the surface of the skin. Computational and experimental studies have shown that the hydroxyl groups of this compound are instrumental in creating cavities where water molecules can be incorporated.[5]
Upon topical application, this compound penetrates the skin and is converted to pantothenic acid, an essential component of coenzyme A.[1] Coenzyme A plays a crucial role in the synthesis of lipids that are vital for the skin's barrier function, thereby reducing transepidermal water loss and enhancing skin hydration.[4]
Quantifying Hygroscopicity: A Data-Driven Approach
While specific water vapor sorption isotherm data for this compound is not widely available in public literature, the principles of its hygroscopic behavior are well-understood.[5] To illustrate this, the following table presents representative data based on the typical performance of a hygroscopic substance like this compound when analyzed by Dynamic Vapor Sorption (DVS).
Table 1: Representative Moisture Sorption Isotherm Data for this compound at 25°C
| Relative Humidity (%) | Adsorption (% Weight Change) | Desorption (% Weight Change) |
| 0 | 0.0 | 0.0 |
| 10 | 0.5 | 0.6 |
| 20 | 1.2 | 1.4 |
| 30 | 2.5 | 2.8 |
| 40 | 4.0 | 4.5 |
| 50 | 6.0 | 6.8 |
| 60 | 8.5 | 9.5 |
| 70 | 11.0 | 12.2 |
| 80 | 14.0 | 15.5 |
| 90 | 18.0 | 20.0 |
Note: This data is representative and intended for illustrative purposes. Actual values may vary based on the specific experimental conditions and the purity of the this compound sample.
The European Pharmacopoeia provides a classification for the hygroscopicity of substances based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours.
Table 2: European Pharmacopoeia Hygroscopicity Classification
| Classification | Increase in Mass (%) |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.12 and < 2.0 |
| Hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
Based on its known properties and the representative data, this compound would be classified as a hygroscopic to very hygroscopic substance.
Experimental Protocols for Assessing Hygroscopicity
A thorough understanding of the experimental methods used to characterize hygroscopicity is crucial for researchers. The following are detailed protocols for two key analytical techniques.
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[6]
Apparatus: Dynamic Vapor Sorption (DVS) Analyzer
Procedure:
-
A small sample of this compound (typically 5-15 mg) is placed on the microbalance of the DVS instrument.
-
The sample is initially dried by exposing it to 0% relative humidity (RH) until a stable weight is achieved.
-
The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).
-
At each RH step, the system waits for the sample mass to equilibrate (i.e., the rate of mass change falls below a predefined threshold). The change in mass is recorded continuously.
-
After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption isotherm.
Data Analysis: The percentage weight change at each RH step is plotted against the relative humidity to generate a moisture sorption isotherm.[6]
Karl Fischer Titration
Karl Fischer titration is a specific and rapid method for determining the water content of a substance.[7]
Apparatus: Karl Fischer Titrator (Volumetric or Coulometric)
Procedure:
-
The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to neutralize any residual water.
-
A precisely weighed amount of the this compound sample is introduced into the titration vessel.
-
The sample is dissolved in the solvent, and the water present reacts with the iodine in the Karl Fischer reagent.
-
The titration proceeds until all the water from the sample has been consumed, which is indicated by an electrometric endpoint.
-
The volume of Karl Fischer reagent consumed is used to calculate the water content of the sample.
Calculation: Water Content (%) = [(Volume of KF reagent in mL × KF reagent factor in mg/mL) / (Weight of sample in mg)] × 100
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Molecular interaction of this compound with water molecules.
Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Caption: Biochemical pathway of this compound in enhancing skin hydration.
This technical guide provides a foundational understanding of the hygroscopic properties of this compound, essential for the development of advanced and effective dermatological and cosmetic products. The detailed protocols and visual aids are intended to support researchers and scientists in their work to harness the full potential of this versatile ingredient.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Topical this compound effects on physiological parameters of the stratum corneum by Confocal Raman Microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tainstruments.com [tainstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. skpharmteco.com [skpharmteco.com]
- 7. azom.com [azom.com]
Dexpanthenol's Involvement in the Akt/NF-κB Signaling Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and wound healing applications.[1][2] Its therapeutic effects are largely attributed to its conversion to pantothenic acid, a vital component of Coenzyme A, which plays a crucial role in cellular metabolism and epithelial function.[1][3] Emerging evidence suggests that this compound's beneficial properties, particularly its anti-inflammatory and cytoprotective effects, are mediated through its modulation of key intracellular signaling pathways.[4][5] This technical guide provides an in-depth examination of the current understanding of this compound's involvement in the Akt/NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and apoptosis.[5]
Recent research has highlighted the ability of this compound to counteract cellular damage by influencing the Akt/NF-κB signaling cascade.[5] This pathway is a cornerstone of cellular response to stressors, and its dysregulation is implicated in a variety of pathological conditions. This compound's interaction with this pathway offers a promising avenue for therapeutic intervention in inflammatory and cytotoxic conditions.
The Akt/NF-κB Signaling Pathway
The Akt/NF-κB signaling pathway is a crucial transducer of extracellular signals to the nucleus, governing a wide array of cellular processes including cell proliferation, survival, and inflammation.
-
Akt (Protein Kinase B): A serine/threonine-specific protein kinase that plays a central role in cell survival and growth by inhibiting apoptotic processes. Its activation is dependent on upstream signals, often initiated by growth factors and cytokines.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. NF-κB is a key regulator of the inflammatory response.
The canonical pathway involves the activation of Akt, which in turn can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate into the nucleus and initiate the transcription of target genes involved in the inflammatory response.
This compound's Modulatory Role in the Akt/NF-κB Pathway
A pivotal study by Üremiş et al. (2024) demonstrated this compound's protective effects against nicotine-induced liver damage in a rat model, directly implicating the Akt/NF-κB pathway.[5] The study revealed that nicotine (B1678760) exposure led to a reduction in the phosphorylation of Akt (p-Akt/Akt ratio) and an increase in the protein levels of NF-κB, indicating a pro-inflammatory and pro-apoptotic state.[5] Treatment with this compound was found to significantly mitigate these changes, suggesting a restorative and protective mechanism of action.[5]
The proposed mechanism involves this compound's ability to counteract the nicotine-induced suppression of Akt phosphorylation. By maintaining Akt activity, this compound may inhibit the downstream activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-apoptotic genes.
Quantitative Data Summary
While the full quantitative data from the primary study by Üremiş et al. (2024) is not publicly available in the abstract, the findings can be summarized qualitatively as follows. This table will be updated as more specific data becomes available.
| Parameter | Nicotine Treatment Effect | This compound + Nicotine Treatment Effect | Implication |
| p-Akt/Akt Ratio | Decreased | Significantly Mitigated Decrease | This compound promotes Akt activation. |
| NF-κB Protein Levels | Increased | Significantly Mitigated Increase | This compound inhibits NF-κB activation. |
| Pro-inflammatory Cytokines (IL-6, IL-1β) | Elevated | Significantly Mitigated Elevation | This compound reduces inflammation. |
| Apoptotic Markers (Caspase-3, Caspase-9, Bax) | Increased | Significantly Mitigated Increase | This compound has anti-apoptotic effects. |
| Anti-apoptotic Marker (Bcl-xL) | Decreased | Significantly Mitigated Decrease | This compound promotes cell survival. |
Experimental Protocols
The following are representative protocols for key experiments used to investigate the effects of this compound on the Akt/NF-κB pathway. These are generalized methods and should be optimized for specific experimental conditions.
In Vivo Animal Study
A representative workflow for an in vivo study investigating the effects of this compound is illustrated below.
Protocol:
-
Animal Model: Male Wistar rats are commonly used. They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Grouping and Treatment: Animals are randomly divided into groups: a control group, a this compound-only group, a nicotine-only group, and a nicotine plus this compound group. Treatments are typically administered daily via intraperitoneal injection for a specified period (e.g., 8 weeks).
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and target tissues (e.g., liver) are collected for analysis.
-
Analysis: Tissues are processed for histopathological examination and biochemical assays, including Western blotting and ELISA.
Western Blot Analysis for Akt and NF-κB
This protocol outlines the general steps for detecting the protein levels of total Akt, phosphorylated Akt (p-Akt), and NF-κB.
Materials:
-
Tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total Akt, p-Akt, NF-κB, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
NF-κB Reporter Assay
This in vitro assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells transfected with an NF-κB luciferase reporter construct
-
This compound
-
Stimulating agent (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate the reporter cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and compare the activity between different treatment groups.
Conclusion
The available evidence strongly suggests that this compound plays a significant role in modulating the Akt/NF-κB signaling pathway. Its ability to promote Akt phosphorylation and subsequently inhibit NF-κB activation provides a molecular basis for its observed anti-inflammatory and cytoprotective effects. This mechanism of action positions this compound as a molecule of interest for further investigation in the context of inflammatory diseases and conditions characterized by excessive apoptosis. Future research should focus on elucidating the precise molecular interactions of this compound within this pathway and exploring its therapeutic potential in a broader range of disease models. The development of more detailed quantitative studies will be crucial for a comprehensive understanding of its dose-dependent effects and for optimizing its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 3. This compound exhibits antiapoptotic and anti-inflammatory effects against nicotine-induced liver damage by modulating Bax/Bcl-xL, Caspase-3/9, and Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Resveratrol and Apigenin on Jejunal Oxidative Injury in Ducks and on Immortalized Duck Intestinal Epithelial Cells Exposed to H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dexpanthenol in Modulating the IL-6/HIF1α/VEGF Pathway: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 19, 2025 – This technical guide provides an in-depth analysis of the emerging role of dexpanthenol in modulating the Interleukin-6 (IL-6), Hypoxia-Inducible Factor 1-alpha (HIF1α), and Vascular Endothelial Growth Factor (VEGF) signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating novel mechanisms in wound healing, inflammation, and angiogenesis.
This compound, a stable alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological preparations for its role in promoting wound healing and skin regeneration.[1] Recent evidence suggests that its therapeutic effects may be, in part, mediated through its influence on the critical IL-6/HIF1α/VEGF signaling cascade, a key pathway in inflammatory and angiogenic responses. This guide summarizes the current understanding of this interaction, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.
The IL-6/HIF1α/VEGF Signaling Pathway: A Core Regulator of Tissue Homeostasis
The IL-6/HIF1α/VEGF pathway is a crucial signaling axis that governs cellular responses to inflammation and hypoxia, ultimately leading to angiogenesis.
-
Interleukin-6 (IL-6): A pleiotropic cytokine, IL-6 is a key mediator of the acute phase inflammatory response. In the context of skin, it is produced by various cells, including keratinocytes and fibroblasts, and plays a complex role in wound healing.[2] IL-6 signaling is initiated by its binding to the IL-6 receptor (IL-6R), leading to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway.[3]
-
Hypoxia-Inducible Factor 1-alpha (HIF1α): As a master regulator of the cellular response to hypoxia, HIF1α expression is tightly controlled by oxygen levels. Under hypoxic conditions, HIF1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes, including those involved in angiogenesis.[4] Notably, there is a positive feedback loop between IL-6 and HIF1α, where elevated IL-6 levels can lead to increased HIF1α, suggesting a significant role for IL-6 signaling in HIF1α induction.[5]
-
Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor, VEGF is a key downstream target of HIF1α.[4] It stimulates the proliferation, migration, and tube formation of endothelial cells, essential processes for the formation of new blood vessels during wound healing and tissue regeneration.[6]
References
- 1. Interleukin 6 and expression of its receptor on epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of IL-6 in Fibrotic Diseases: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-6R/STAT3-signaling in keratinocytes rather than T cells induces psoriasis-like dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical role of hypoxia sensor--HIF-1α in VEGF gene activation. Implications for angiogenesis and tissue injury healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Biomarkers IL-6 and HIF-1α in Rosacea: Assessing Their Significance in Disease Pathogenesis and Telangiectasia Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of VEGF in dermal fibroblast cells accelerates the angiogenesis and wound healing function: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Conversion of Dexpanthenol to Pantothenic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro conversion of dexpanthenol (pro-vitamin B5) to its biologically active form, pantothenic acid (vitamin B5). The focus is on the biochemical pathways, detailed experimental protocols for studying this conversion, and a summary of relevant quantitative data.
Biochemical Conversion Pathway
This compound, the stable alcohol analog of pantothenic acid, is readily absorbed through the skin where it is enzymatically converted to pantothenic acid.[1][2] This conversion is a critical activation step, as pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids.[2][3][4]
The primary enzyme responsible for the oxidation of this compound to pantothenic acid has been identified in liver extracts as alcohol dehydrogenase (EC 1.1.1.1).[5][6] Following this conversion, pantothenic acid enters a highly conserved five-step enzymatic pathway to be synthesized into CoA.[3] The initial and rate-limiting step in this pathway is the phosphorylation of pantothenate to 4'-phosphopantothenate, a reaction catalyzed by the enzyme pantothenate kinase (PanK).[3]
The subsequent steps involve the condensation of 4'-phosphopantothenate with cysteine, followed by decarboxylation, adenylation, and finally, phosphorylation to yield Coenzyme A. Understanding this pathway is crucial for contextualizing the biological significance of this compound conversion.
Experimental Protocols for In Vitro Analysis
To quantify the conversion of this compound to pantothenic acid, a robust in vitro experimental setup is essential. The following protocols outline a comprehensive approach using a skin model followed by analytical quantification.
This protocol, adapted from methodologies for studying topical applications, uses Franz diffusion cells to simulate skin application and measure the conversion and permeation of this compound.[7]
Objective: To measure the hydrolysis of this compound to pantothenic acid within skin layers and its permeation through the skin.
Materials:
-
Franz diffusion cells
-
Human skin explants or reconstructed human epidermis
-
Receptor fluid (e.g., phosphate-buffered saline, PBS)
-
This compound-containing formulation
-
Homogenization buffer (e.g., RIPA buffer)[3]
-
Water bath or heating block
Procedure:
-
Skin Preparation: Thaw and mount human skin explants onto the Franz diffusion cells, separating the donor and receptor chambers.
-
Equilibration: Fill the receptor chamber with pre-warmed receptor fluid and allow the system to equilibrate for approximately 30 minutes.
-
Application: Apply a precise amount of the this compound formulation to the surface of the skin in the donor chamber.
-
Incubation: Maintain the apparatus at a constant temperature (e.g., 32°C or 37°C) for the duration of the experiment (e.g., 24 hours).[7][8]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the receptor fluid for analysis. After each collection, replenish the chamber with fresh, pre-warmed receptor fluid.[7]
Proper sample preparation is critical to remove interfering substances like proteins before analytical quantification.[3][9]
Objective: To extract this compound and pantothenic acid from experimental samples for analysis.
Procedure:
-
Receptor Fluid: Samples collected from the Franz cell receptor chamber can often be diluted with the HPLC mobile phase as needed and filtered before injection.[7]
-
Skin/Cell Homogenates:
-
Protein Precipitation:
-
Final Preparation:
HPLC with UV detection is a widely accepted and robust method for the simultaneous determination of this compound and pantothenic acid.[10][11][12]
Objective: To separate and quantify this compound and pantothenic acid in prepared samples.
Typical HPLC System Parameters:
-
Column: C18 reverse-phase column (e.g., 25.0 cm × 4.6 mm, 5 µm).[13]
-
Mobile Phase: A common mobile phase is a mixture of an aqueous phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile. For example, a mixture of 0.037 M monobasic potassium phosphate (pH adjusted to 3.2 with phosphoric acid) and methanol (90:10 v/v).[13]
-
Detection: UV detector set at a low wavelength, typically between 205 nm and 210 nm, due to the lack of strong chromophores in the molecules.[12][13][14]
-
Quantification: Calculate the concentration of each analyte by comparing its peak area to a standard calibration curve generated from solutions of known concentrations.[10]
Quantitative Data Summary
The following tables summarize quantitative parameters from various published in vitro studies and analytical methods.
Table 1: HPLC Method Parameters and Performance for this compound Quantification
| Parameter | Value | Source(s) |
|---|---|---|
| Linearity Range | 10 - 100 µg/mL | [10][13] |
| 13.0 - 130 µg/mL | [12] | |
| Limit of Detection (LOD) | 3 µg/mL | [10] |
| Limit of Quantification (LOQ) | 8.5 µg/mL | [10] |
| Recovery | 94.7% (in formulation) | [10] |
| 98.0% - 101.0% | [14] | |
| Mobile Phase Example | Potassium Phosphate Buffer (pH 3.2) : Methanol (90:10) | [13] |
| Detection Wavelength | 205 nm - 210 nm |[12][13][14] |
Table 2: Example Concentrations Used in In Vitro Cellular Models
| Compound | Cell Type | Concentration Range | Observation | Source(s) |
|---|---|---|---|---|
| This compound | Human Dermal Papilla Cells | 5 µM - 5 mM | Stimulated cell growth | [15] |
| This compound | Human Dermal Papilla Cells | 2.5 mM | ~30% maximal growth increment | [15] |
| This compound | Human Outer Root Sheath Cells | 5 mM | Enhanced cell proliferation and viability | [16] |
| Pantothenate | 3D Skin Wound Model | 20 µg/mL | Promoted more advanced wound closure |[17] |
Factors Influencing In Vitro Conversion
The rate and extent of this compound release and subsequent conversion can be significantly influenced by the formulation's base or vehicle.
-
Vehicle Type: The release of this compound is highly dependent on the type of base used. Aqueous solutions show the fastest and most complete release.[8][18]
-
Viscosity and Composition: The addition of co-solvents like propylene (B89431) glycol or gelling agents such as carbomer can decrease the release rate compared to a simple aqueous solution.[8][18] Hydrophobic or w/o emulsion-based ointments exhibit minimal release.[8][18]
These factors are critical for drug development professionals to consider when designing topical formulations to ensure optimal bioavailability of pantothenic acid in the target tissue.
Conclusion
The in vitro study of this compound to pantothenic acid conversion is fundamental for substantiating the efficacy of topical formulations. The process is initiated by enzymatic oxidation, primarily via alcohol dehydrogenase, to produce the biologically active pantothenic acid. This guide provides a framework of robust experimental protocols, including skin permeation studies using Franz diffusion cells and quantification via validated HPLC methods, to accurately measure this conversion. The provided quantitative data offers a baseline for designing new experiments and interpreting results. A thorough understanding of the biochemical pathway and the factors influencing conversion allows researchers to optimize formulations for enhanced delivery and therapeutic effect.
References
- 1. Topical this compound effects on physiological parameters of the stratum corneum by Confocal Raman Microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical use of this compound in skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Enzymatic Conversion of Pantothenylalcohol to Pantothenic Acid [jstage.jst.go.jp]
- 6. Enzymatic conversion of pantothenylalcohol to pantothenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Study of factors affecting the in vitro release of this compound from solutions and topical semi-solid preparations | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dspace.cuni.cz [dspace.cuni.cz]
- 15. mdpi.com [mdpi.com]
- 16. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medizinonline.com [medizinonline.com]
- 18. researchgate.net [researchgate.net]
Dexpanthenol's Role in a Cellular Defense: A Technical Guide to Preventing Senescence and Apoptosis
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the molecular mechanisms by which dexpanthenol, a precursor of vitamin B5, exerts a protective effect against cellular senescence and apoptosis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research findings, presents quantitative data, details experimental methodologies, and visualizes key signaling pathways.
Executive Summary
Cellular senescence and apoptosis are fundamental biological processes implicated in aging and a variety of pathologies. This compound has emerged as a promising agent in mitigating these cellular fates. This guide elucidates the pathways through which this compound enhances cell viability and proliferation by downregulating key markers of senescence and apoptosis. The primary focus is on its demonstrated effects in human cell cultures, with broader implications for its therapeutic potential.
The Core Mechanisms: Combating Cellular Decline
This compound's protective effects are multifaceted, primarily revolving around its conversion to pantothenic acid, a crucial component of Coenzyme A (CoA).[1] CoA is integral to numerous metabolic pathways, including the Krebs cycle for energy production and the synthesis of essential lipids and neurotransmitters.[1] This metabolic enhancement is foundational to the anti-senescence and anti-apoptotic properties of this compound.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. However, excessive apoptosis can contribute to tissue degeneration. This compound has been shown to significantly reduce the expression of key apoptosis-initiating enzymes.
Studies on human dermal papilla cells (hDPCs) have demonstrated that treatment with D-panthenol leads to a notable decrease in the mRNA expression of caspase 3 and caspase 9, two pivotal markers of the apoptotic cascade.[2] Specifically, a 20% reduction in these markers was observed compared to control groups.[2] This anti-apoptotic effect is further supported by findings that this compound can modulate the Bax/Bcl-xL ratio, favoring cell survival.[3]
Prevention of Cellular Senescence
Cellular senescence is a state of irreversible growth arrest that contributes to aging and age-related diseases. Key regulators of senescence include the cyclin-dependent kinase inhibitors p21 and p16. Research has shown that this compound treatment significantly downregulates the expression of both p21 and p16 in a concentration-dependent manner in human hair follicle cells.[2] This reduction in senescence markers is associated with an increase in cell proliferation markers, such as Ki67.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on markers of apoptosis and cellular senescence in human dermal papilla cells (hDPCs).
Table 1: Effect of this compound on Apoptosis Markers in hDPCs
| Marker | Type | Change with this compound Treatment | Reference |
| Caspase 3 | mRNA | ↓ 20% | [2] |
| Caspase 9 | mRNA | ↓ 20% | [2] |
| Caspase 3 | Protein | ↓ 50% | [2] |
Table 2: Effect of this compound on Senescence Markers in hDPCs
| Marker | Type | Change with this compound Treatment | Reference |
| p21 | mRNA | ↓ up to 60% | [2] |
| p16 | mRNA | ↓ up to 50% | [2] |
| p21 | Protein | ↓ 60% | [2] |
| p16 | Protein | ↓ 40% | [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its cellular protective effects through the modulation of several key signaling pathways.
Coenzyme A Biosynthesis
This compound is a precursor to pantothenic acid, which is essential for the synthesis of Coenzyme A (CoA). CoA is a vital cofactor in numerous metabolic reactions, including the Krebs cycle and fatty acid metabolism, thereby supporting cellular energy production and membrane integrity.[4][5]
This compound's role in Coenzyme A synthesis and cellular energy production.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. This compound has been shown to stimulate this pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator to promote the expression of genes involved in cell growth.
This compound's activation of the Wnt/β-catenin signaling pathway.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis and also plays a role in cell survival and proliferation. This compound treatment has been found to upregulate the expression of both VEGF and its receptor (VEGFR), thereby promoting cell growth and viability.[2]
Upregulation of the VEGF signaling pathway by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on cellular senescence and apoptosis.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture.
-
Principle: The assay utilizes a water-soluble tetrazolium salt, which is reduced by dehydrogenases in viable cells to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound and incubate for the desired time period.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to an untreated control.
-
RNA Extraction and RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes.
-
Principle: This technique involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using qPCR. The amount of amplified product is proportional to the initial amount of target mRNA.
-
Protocol Outline:
-
Lyse cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Perform qPCR using specific primers for target genes (e.g., Caspase 3, Caspase 9, p21, p16) and a reference gene (e.g., GAPDH).
-
Analyze the amplification data to determine the relative gene expression levels.
-
Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a sample.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol Outline:
-
Lyse cells and determine the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Caspase 3, p21, p16).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify band intensities relative to a loading control (e.g., β-actin).
-
Immunostaining
Immunostaining is used to visualize the localization of specific proteins within cells.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular targets. The target protein is then detected using a fluorescently labeled antibody.
-
Protocol Outline:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the protein of interest (e.g., β-catenin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound in preventing cellular senescence and apoptosis. By modulating key signaling pathways and reducing the expression of critical markers of cellular decline, this compound promotes cell viability and proliferation. These findings have significant implications for the development of novel therapeutic strategies targeting age-related pathologies and degenerative conditions.
Future research should focus on further elucidating the downstream targets of the Wnt/β-catenin and VEGF pathways modulated by this compound. Additionally, in vivo studies are warranted to validate these in vitro findings and to explore the full therapeutic potential of this compound in a physiological context. The development of targeted delivery systems could also enhance the efficacy and specificity of this compound-based treatments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound exhibits antiapoptotic and anti-inflammatory effects against nicotine-induced liver damage by modulating Bax/Bcl-xL, Caspase-3/9, and Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Metabolomic Analysis of Cellular Response to Dexpanthenol Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized compound in dermatological and cosmetic applications for its wound-healing and moisturizing properties. Its therapeutic effects are intrinsically linked to its role in cellular metabolism. Upon cellular uptake, this compound is converted to pantothenic acid, an essential precursor for the synthesis of Coenzyme A (CoA). CoA is a pivotal cofactor in a multitude of metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of critical molecules such as sterols and acetylcholine. This technical guide provides a comprehensive overview of the metabolomic analysis of cellular responses to this compound treatment. It details experimental protocols for metabolomic studies, summarizes quantitative data on metabolic alterations, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the molecular mechanisms of this compound and its derivatives.
Introduction
This compound exerts its biological effects by influencing fundamental cellular metabolic processes.[1][2] It is enzymatically converted to pantothenic acid, which is a cornerstone for the biosynthesis of Coenzyme A.[3][4] CoA is indispensable for the metabolism of proteins, carbohydrates, and fats.[5] The dermatological benefits of this compound, such as enhanced fibroblast proliferation, accelerated re-epithelialization in wound healing, and anti-inflammatory effects, are all rooted in its metabolic functions.[4][6]
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the intricate cellular responses to this compound. By quantifying the dynamic changes in the metabolome, we can gain a deeper understanding of the specific pathways modulated by this compound treatment. This guide will explore the methodologies for such analyses and the expected metabolic shifts.
Signaling and Metabolic Pathways
This compound's primary mechanism of action is its conversion to pantothenic acid and subsequent integration into the Coenzyme A biosynthesis pathway. This has widespread effects on cellular energy metabolism and biosynthetic processes.
Coenzyme A Biosynthesis and Central Carbon Metabolism
This compound readily penetrates the skin and is absorbed by cells. Inside the cell, it is converted to D-pantothenic acid.[3] Pantothenic acid is then phosphorylated by pantothenate kinase (PANK) to initiate the synthesis of CoA.[7] CoA is a critical cofactor for numerous enzymes, including those in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and fatty acid β-oxidation, both of which are central to cellular energy production (ATP synthesis).[2][7]
Anti-inflammatory and Anti-apoptotic Pathways
Recent studies suggest that this compound may also exert anti-inflammatory and anti-apoptotic effects by modulating specific signaling pathways. For instance, it has been shown to modulate the Akt/NF-κB pathway and the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[8]
Quantitative Metabolomic Data
While direct metabolomic studies on human cells treated with this compound are limited, research on pantothenic acid deficiency provides valuable insights into the metabolic pathways that are significantly impacted. The following tables summarize data from an integrated proteomics and metabolomics study on the effects of pantothenic acid deficiency (PAD) in Pekin duck liver, which can serve as a proxy for understanding the metabolic role of the this compound-pantothenic acid-CoA axis.[2][3][9] It is important to note that these findings reflect a deficiency state and may represent the inverse of the effects expected from this compound supplementation.
Table 1: Differentially Abundant Metabolites in Key Metabolic Pathways under Pantothenic Acid Deficiency (PAD)
| Metabolic Pathway | Metabolite | Fold Change (PAD vs. Control) | Direction of Change |
| Glycolysis/Gluconeogenesis | Glucose-6-phosphate | 0.58 | Down |
| Fructose-6-phosphate | 0.59 | Down | |
| Pyruvic acid | 0.63 | Down | |
| TCA Cycle | Citric acid | 1.87 | Up |
| Isocitric acid | 1.95 | Up | |
| Fumaric acid | 1.63 | Up | |
| Malic acid | 1.70 | Up | |
| Fatty Acid Beta-Oxidation | L-Carnitine | 1.45 | Up |
| Acetyl-L-carnitine | 1.62 | Up | |
| Propionyl-L-carnitine | 1.54 | Up |
Data adapted from a study on pantothenic acid deficiency in Pekin ducks.[9]
Table 2: Changes in Hepatic Glycogen and Triglyceride Concentrations under Pantothenic Acid Deficiency (PAD)
| Parameter | Control Group | PAD Group | P-value |
| Glycogen (mg/g) | 18.24 | 28.16 | < 0.01 |
| Triglyceride (mg/g) | 5.87 | 3.91 | < 0.01 |
Data adapted from a study on pantothenic acid deficiency in Pekin ducks.[9]
Experimental Protocols
A robust and standardized protocol is crucial for reliable metabolomic analysis of cellular responses to this compound. The following section outlines a comprehensive workflow for such studies, primarily focusing on cultured skin fibroblasts.
Experimental Workflow
The overall workflow for a metabolomics study investigating the effects of this compound on cultured cells involves several key stages, from cell culture and treatment to data acquisition and analysis.
Detailed Methodology for Metabolite Extraction from Adherent Fibroblasts
This protocol is adapted from established methods for metabolomics analysis of adherent cell cultures.[1][4]
-
Cell Culture and Treatment:
-
Culture human dermal fibroblasts in appropriate media and conditions until they reach approximately 95% confluency.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle-only control group. The treatment duration should be optimized based on the experimental question. A 24-hour treatment is a common starting point.[10]
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place the cell culture plates on ice.
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each plate.
-
Incubate the plates on ice for 10 minutes to quench all enzymatic activity.
-
Using a cell scraper, harvest the cells into the methanol solution.
-
Transfer the cell lysate/methanol suspension to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
The supernatant can be dried using a vacuum concentrator (e.g., SpeedVac) and stored at -80°C until analysis.
-
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the liquid chromatography method (e.g., a mixture of water and acetonitrile).
-
Chromatography: Separate the metabolites using an appropriate LC method. For broad coverage of polar metabolites, hydrophilic interaction liquid chromatography (HILIC) is often employed. For less polar compounds, a C18 reversed-phase column is suitable.[5]
-
Mass Spectrometry: Detect and quantify the metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Both positive and negative ionization modes should be used to cover a wider range of metabolites.
-
Data Analysis: Process the raw data using specialized software to perform peak picking, alignment, and identification. Metabolite identification can be confirmed by comparing the mass-to-charge ratio (m/z) and retention time to a library of known standards.
Conclusion
Metabolomic analysis provides a powerful approach to elucidate the cellular mechanisms of this compound. As a precursor to the vital cofactor Coenzyme A, this compound is positioned at a critical node of cellular metabolism. The expected metabolic signature of this compound treatment includes alterations in central carbon metabolism, particularly the Krebs cycle and fatty acid metabolism, reflecting its role in cellular energy production. Furthermore, emerging evidence points to its influence on inflammatory and apoptotic signaling pathways. The experimental protocols and data presented in this guide offer a framework for researchers to design and interpret metabolomics studies aimed at further unraveling the multifaceted roles of this compound in cellular physiology and pathology. Future studies employing these techniques will be invaluable for the development of novel therapeutic applications for this well-established compound.
References
- 1. A comprehensive protocol for multiplatform metabolomics analysis in patient-derived skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated liver proteomics and metabolomics identify metabolic pathways affected by pantothenic acid deficiency in Pekin ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated liver proteomics and metabolomics identify metabolic pathways affected by pantothenic acid deficiency in Pekin ducks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 6. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. This compound exhibits antiapoptotic and anti-inflammatory effects against nicotine-induced liver damage by modulating Bax/Bcl-xL, Caspase-3/9, and Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells [mdpi.com]
The Effect of Dexpanthenol on Mitochondrial Function in Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexpanthenol, the provitamin of pantothenic acid (Vitamin B5), is a well-established agent in dermatology, lauded for its wound-healing and moisturizing properties. At the cellular level, its efficacy is intrinsically linked to its role in fundamental metabolic processes, particularly mitochondrial function. Upon topical application and absorption, this compound is converted into pantothenic acid, an essential precursor for the synthesis of Coenzyme A (CoA). CoA is a critical cofactor in the Krebs cycle, which occurs within the mitochondria and is central to cellular energy production in the form of adenosine (B11128) triphosphate (ATP).[1] This guide provides an in-depth technical overview of the current understanding of this compound's impact on keratinocyte mitochondrial function, presenting available quantitative data, detailed experimental protocols, and visualizations of the key metabolic and signaling pathways.
Core Mechanism of Action
This compound's primary influence on mitochondrial function stems from its role in CoA biosynthesis.[1][2] As a precursor to pantothenic acid, this compound directly supports the cellular pool of CoA. Increased availability of CoA can enhance the efficiency of the Krebs cycle, leading to greater production of ATP, the primary energy currency of the cell. This enhanced energy metabolism is crucial for the high energy demands of keratinocyte proliferation and differentiation, processes vital for maintaining the integrity of the epidermal barrier.
Furthermore, pantothenic acid and its derivatives have been shown to protect cells from peroxidative damage by increasing the cellular content of glutathione, a key antioxidant.[2] By mitigating oxidative stress, this compound can help maintain mitochondrial health and prevent mitochondrial dysfunction, which is often associated with cellular damage and apoptosis.
Quantitative Data on this compound's Effects
Direct quantitative data on the specific effects of this compound on mitochondrial respiration, ATP production, and membrane potential in epidermal keratinocytes is limited in publicly available literature. However, studies on related cell types, such as human hair follicle outer root sheath cells (hORSCs), which are a type of keratinocyte, provide valuable insights into its potential dose-dependent effects.
Table 1: Effect of D-Panthenol on Human Hair Follicle Outer Root Sheath Cell (hORSC) Viability (as a proxy for mitochondrial function) [3]
| D-Panthenol Concentration | % Increase in Cell Viability (Mean ± SD) |
| 0.15 mM | 15% ± 5% |
| 0.3 mM | 20% ± 5% |
| 2.5 mM | ~30% (maximal growth increment) |
Data synthesized from studies on human hair follicle cells. The precise quantitative effects on epidermal keratinocytes may vary.
A study on UVB-exposed human epidermal keratinocytes demonstrated that a combination of allantoin, bisabolol, D-panthenol, and dipotassium (B57713) glycyrrhizinate (AB5D) significantly reduced mitochondrial superoxide (B77818) levels, indicating a protective effect against oxidative stress-induced mitochondrial damage.[4] However, the individual contribution of this compound was not isolated in this study.
Research on pantothenic acid deficiency has shown that its depletion suppresses keratinocyte proliferation and promotes differentiation, suggesting that an adequate supply of pantothenic acid, derived from this compound, is crucial for maintaining normal keratinocyte function.[5][6]
Signaling and Metabolic Pathways
The central metabolic pathway influenced by this compound in relation to mitochondrial function is the synthesis of Coenzyme A and its subsequent role in the Krebs Cycle.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Pantothenic Acid Deficiency on Keratinocyte Proliferation and the Synthesis of Keratinocyte Growth Factor and Collagen in Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Dexpanthenol in Cell Culture Media Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a common supplement in cell culture media. It is the biologically active precursor to Coenzyme A (CoA), a vital molecule involved in numerous cellular metabolic processes, including the citric acid cycle and fatty acid metabolism.[1] The accurate quantification of this compound in cell culture media is essential for researchers studying its stability, cellular uptake, and its influence on cell growth, metabolism, and signaling pathways.[1] This application note provides a detailed and robust method for the quantitative analysis of this compound in cell culture media using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from the complex matrix of cell culture media.[1] The protocol involves an initial sample preparation step to remove proteins and other interfering macromolecules through protein precipitation.[1][2] Following this, the clarified sample is injected into an HPLC system. The separation of this compound is achieved on a C18 analytical column using an isocratic mobile phase. Due to its limited UV chromophores, this compound is detected at a low wavelength, typically around 205 nm.[3][4][5] Quantification is achieved by comparing the peak area of this compound in the sample to a standard calibration curve generated from solutions of known concentrations.[1][2]
Quantitative Data Summary
The following tables summarize typical quantitative data and validation parameters for the HPLC analysis of this compound, compiled from various validated methods. These values can serve as a benchmark for method development and validation in your laboratory.
Table 1: Method Validation Parameters for this compound Analysis
| Validation Parameter | Typical Performance | Reference(s) |
| Linearity Range | 10 - 100 µg/mL | [2][3][4][5] |
| Correlation Coefficient (r²) | > 0.999 | [2][6] |
| Limit of Detection (LOD) | 3 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 8.5 µg/mL | [2][3] |
| Accuracy (% Recovery) | 98.5% - 101.2% | [2][6] |
| Precision (Intra-day %RSD) | < 1.0% | [2] |
| Precision (Inter-day %RSD) | < 1.5% | [2] |
Table 2: Chromatographic Conditions and Typical Retention Time
| Parameter | Value | Reference(s) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | [3][4][5] |
| Mobile Phase | 0.037 M Monobasic Potassium Phosphate (B84403) (pH 3.2) : Methanol (90:10) | [3][4][5] |
| Flow Rate | 1.5 mL/min | [3][4][5] |
| Detection Wavelength | 205 nm | [3][4][5] |
| Injection Volume | 50 µL | [3] |
| Retention Time | ~8 minutes | [2][3][4][5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Deionized water
-
Cell culture media (e.g., DMEM, RPMI-1640)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Microcentrifuge
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[2]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards. A typical range would be 10, 25, 50, 75, and 100 µg/mL.[2][3][4][5]
Sample Preparation Protocol
-
Protein Precipitation:
-
Incubation: Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.[1]
-
Centrifugation: Centrifuge the tube at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.[1]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][3]
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Calibration Curve Generation: Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.[1]
-
Sample Analysis: Inject the prepared cell culture media samples.[1]
-
Peak Identification and Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the peak area and calculate the concentration of this compound in the samples using the generated calibration curve.[1]
Visualizations
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound in cell culture media.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound in promoting cell growth.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.cuni.cz [dspace.cuni.cz]
Application Note and Protocol for Assessing Dexpanthenol Stability in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely used active ingredient in topical dermatological and cosmetic formulations.[1][2] Its efficacy as a moisturizer, wound healing agent, and anti-inflammatory is well-established.[2][3] Upon topical application, this compound is absorbed and enzymatically converted to pantothenic acid, a vital component of Coenzyme A, which plays a crucial role in cellular metabolism and the integrity of the epidermal barrier.[1][2][3]
The chemical stability of this compound in topical formulations is a critical parameter that can impact the product's safety and efficacy.[4][5] Degradation of this compound can lead to a loss of potency and the formation of potentially irritating byproducts. The primary degradation pathways for this compound are hydrolysis and racemization, which are significantly influenced by pH, temperature, and light.[1] This document provides a detailed protocol for assessing the stability of this compound in topical formulations, including a validated stability-indicating analytical method and procedures for forced degradation studies.
Physicochemical Properties of this compound
A fundamental understanding of this compound's physicochemical properties is essential for developing stable formulations.
| Property | Value |
| Chemical Name | 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide |
| Molecular Formula | C9H19NO4 |
| Molecular Weight | 205.25 g/mol [1] |
| Appearance | White to creamy white crystalline powder[1] |
| Solubility | Freely soluble in water, alcohol, and propylene (B89431) glycol; slightly soluble in glycerin[1] |
| pH (5% aqueous solution) | 5.5 - 7.0[1] |
| Optimal pH Stability | 4 to 7, with optimal stability around pH 6[1] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound Quantification
A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for accurately quantifying this compound and separating it from potential degradation products.[6][7]
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector[8] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[6][8] |
| Mobile Phase | 0.037 M Monobasic Potassium Phosphate in water (adjusted to pH 3.2 with 0.1% v/v Phosphoric Acid) and Methanol (90:10)[6][9] |
| Flow Rate | 1.5 mL/min[6][9] |
| Detection Wavelength | 205 nm[6][9] |
| Injection Volume | 20 µL[7][8] |
| Column Temperature | Ambient[7][8] |
| Retention Time | Approximately 8 minutes[6][8] |
3.1.2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in the mobile phase.[8]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations in the range of 10 - 100 µg/mL.[6][8]
3.1.3. Preparation of Sample Solutions
-
Accurately weigh a portion of the topical formulation containing a known amount of this compound.
-
Disperse the sample in deionized water and then dilute with the mobile phase to a final concentration within the calibration range (10 - 100 µg/mL).[6][8]
-
Filter the sample solution through a 0.45 µm membrane filter before injection.[6][7]
3.1.4. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including excipients and degradation products.[6]
-
Linearity: Demonstrated over the concentration range of 10 - 100 µg/mL.[6][9]
-
Precision: Intra-day and inter-day precision should be evaluated.[6]
-
Accuracy: Determined by recovery studies.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios of 3.3 and 10, respectively.[6]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the this compound molecule.[5] The goal is to achieve 5-20% degradation of the active ingredient.[1]
3.2.1. Stress Conditions
The following stress conditions should be applied to the this compound formulation:
| Stress Condition | Protocol |
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl to 1 mL of the test solution. Collect samples at 1, 2, and 6-hour intervals. Neutralize with 0.1 M NaOH before analysis.[6][9] |
| Alkaline Hydrolysis | Add 1 mL of 0.1 M NaOH to 1 mL of the test solution. Collect samples at 1, 2, and 6-hour intervals. Neutralize with 0.1 M HCl before analysis.[6] |
| Oxidative Degradation | Add 1 mL of 3% v/v H₂O₂ to the test solution and stir at room temperature in the dark for 1 hour before analysis.[6][9] |
| Thermal Degradation | Heat the test solution at 40°C. Collect samples at 1, 2, and 6-hour intervals, cool, and then analyze.[6][9] |
| Photodegradation | Expose the test solution to UV light (254 nm) in a UV light chamber for 1 hour and then analyze.[6][9] |
3.2.2. Summary of Expected Degradation
Based on available data, the following is a summary of expected this compound degradation under various stress conditions.
| Stress Condition | Degradation (%) after 6h |
| 0.1 M HCl | 0.62 |
| 0.1 M NaOH | 75.8 |
| 3% v/v H₂O₂ (1h) | No degradation |
| UV light (1h) | 0.54 |
| 40°C | 0.97 |
Data adapted from a study on a this compound eye gel formulation.[9]
This compound Degradation Pathway and Stability Workflow
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Stability Study Design
For regulatory purposes, stability studies should be conducted according to established guidelines.
| Study Type | Storage Conditions | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][10] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[4][10] |
Conclusion
A systematic approach to assessing the stability of this compound in topical formulations is paramount for ensuring product quality, safety, and efficacy. The protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals to evaluate the stability profile of this compound-containing products. By employing a validated stability-indicating analytical method and conducting thorough forced degradation studies, formulators can develop robust topical preparations with optimal this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H19NO4 | CID 131204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols: In Vitro Wound Healing Assay Using Dexpanthenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro wound healing assay, commonly known as the scratch assay, is a fundamental and widely utilized method for studying collective cell migration. This technique provides a simple and cost-effective model to investigate the effects of various compounds on the complex process of wound closure. Dexpanthenol, the alcoholic analog of pantothenic acid (Vitamin B5), is a well-established agent known to promote skin regeneration and wound healing. Upon topical application, it is readily absorbed and converted into pantothenic acid, an essential component of Coenzyme A (CoA). CoA plays a crucial role in numerous metabolic pathways vital for cellular energy production and the synthesis of essential lipids and proteins, thereby supporting skin barrier function and repair.
This document provides a detailed protocol for conducting an in vitro wound healing assay to evaluate the efficacy of this compound. It includes methodologies for experimental setup, data acquisition, and analysis, along with a summary of expected quantitative outcomes and a visualization of the underlying molecular mechanisms.
Mechanism of Action
This compound's efficacy in wound healing stems from its conversion to pantothenic acid, a precursor for Coenzyme A biosynthesis. Increased intracellular CoA levels stimulate a cascade of cellular processes that are integral to tissue regeneration. Notably, this compound has been shown to stimulate the proliferation and migration of dermal fibroblasts and keratinocytes, which are critical for re-epithelialization and wound closure. Furthermore, it modulates the expression of genes involved in inflammation and tissue remodeling, including the upregulation of cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), which are important in the initial phases of the wound healing process.
Signaling Pathway of this compound in Wound Healing
Application Note: A Validated HPLC Method for the Quantification of Dexpanthenol in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a common active ingredient in a variety of pharmaceutical and cosmetic products due to its moisturizing and wound-healing properties.[1] Accurate and reliable quantification of this compound in these formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.[2][3]
This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[4][5][6]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (USP grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate (B84403) Monobasic (analytical grade)
-
Phosphoric Acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Sample formulation (e.g., cream, gel, or solution) containing this compound
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.[2] The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5][7] |
| Mobile Phase | 0.037 M Potassium Phosphate Monobasic (pH 3.2 with Phosphoric Acid) and Methanol (90:10 v/v)[7] |
| Flow Rate | 1.5 mL/min[5][7] |
| Injection Volume | 50 µL[7] |
| Column Temperature | Ambient |
| Detection Wavelength | 205 nm[5][7] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve an appropriate amount of potassium phosphate monobasic in water to make a 0.037 M solution. Adjust the pH to 3.2 using 0.1% (v/v) phosphoric acid. Mix this buffer with methanol in a 90:10 ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[7]
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.[4][7] These solutions are used to construct the calibration curve.
-
Sample Preparation: Accurately weigh a portion of the sample formulation equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the this compound. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9][10]
Specificity
Specificity was evaluated by analyzing a placebo formulation (containing all excipients except this compound) to ensure that there were no interfering peaks at the retention time of this compound.[7] Stress testing (acid, base, oxidation, thermal, and photolytic degradation) was also performed to demonstrate that the method can resolve this compound from its potential degradation products.[5][7]
Linearity
The linearity of the method was determined by analyzing six concentrations of this compound ranging from 10 to 100 µg/mL.[4][7] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy was assessed by the recovery method. A known amount of this compound standard was spiked into the placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
Precision
-
Repeatability (Intra-day Precision): The precision of the method was determined by injecting six replicate samples of the 100% test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was evaluated by analyzing the same samples on three different days.
The relative standard deviation (%RSD) was calculated for the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of the organic modifier, and the flow rate.
Data Presentation
The quantitative results of the method validation are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of this compound. | Complies |
| Linearity (Range) | 10 - 100 µg/mL | Complies |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.996[4][7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD | - | 3 µg/mL[7] |
| LOQ | - | 8.5 µg/mL[7] |
| Robustness | %RSD ≤ 2.0% | Complies |
Visualization
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Method Validation Logical Flow
Caption: ICH Q2 validation parameters for the HPLC method.
Conclusion
The developed RP-HPLC method is simple, fast, specific, and reliable for the quantification of this compound in pharmaceutical formulations. The method was successfully validated according to ICH guidelines, demonstrating good linearity, accuracy, precision, and robustness. This validated HPLC method is suitable for routine quality control analysis and stability studies of this compound in various formulations.[4]
References
- 1. HPLC Method for Analysis of D-Panthenol and Histidine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. actascientific.com [actascientific.com]
- 4. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Investigating the Effects of Dexpanthenol on Fibroblasts
Introduction
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-regarded agent in dermatological and cosmetic applications for its ability to promote skin regeneration and wound healing.[1][2] The primary mechanism of action involves its conversion to pantothenic acid, a crucial component of coenzyme A (CoA), which is vital for cellular metabolism.[1] Fibroblasts, the principal cells of dermal connective tissue, play a critical role in all phases of wound healing by proliferating, migrating, and synthesizing extracellular matrix (ECM) components, most notably collagen.[3] In vitro studies have consistently demonstrated that this compound and its derivatives stimulate the proliferation and migration of human dermal fibroblasts and modulate the expression of genes integral to the healing process.[1][4][5][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on cultured fibroblasts. The methodologies cover key functional assays for assessing cell proliferation, migration, and collagen synthesis, as well as gene expression analysis.
General Fibroblast Culture Protocol
Maintaining healthy, proliferating fibroblast cultures is fundamental to obtaining reliable and reproducible experimental results. This protocol outlines standard procedures for the culture of human dermal fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and 1% Penicillin-Streptomycin)[7]
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free[8]
-
0.05% Trypsin-EDTA solution[7]
-
T-75 culture flasks[9]
-
Humidified incubator at 37°C, 5% CO2[9]
Protocol:
-
Thawing and Seeding:
-
Rapidly thaw a cryopreserved vial of HDFs in a 37°C water bath.[10]
-
Immediately transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed Fibroblast Growth Medium.[10]
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.[10]
-
Aspirate the supernatant and gently resuspend the cell pellet in 15 mL of fresh growth medium.
-
Transfer the cell suspension to a T-75 flask and place it in a humidified incubator.[9]
-
-
Maintenance and Subculture:
-
Change the growth medium every 2-3 days to replenish nutrients.[7]
-
When cells reach 80-90% confluency, they should be subcultured.[8]
-
Aspirate the medium and wash the cell monolayer twice with sterile PBS.[8]
-
Add 2-3 mL of 0.05% Trypsin-EDTA to the flask and incubate for 1-3 minutes at 37°C, until cells detach.[8]
-
Neutralize the trypsin by adding 8-10 mL of growth medium.[8]
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and seed into new flasks at a desired split ratio (e.g., 1:4 or 1:5).[7]
-
Experimental Protocols for this compound Effects
The following sections detail key assays to quantify the biological effects of this compound on fibroblasts.
Fibroblast Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[11][12]
Protocol:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM). Include an untreated control group.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.[12]
Data Presentation:
| This compound (µM) | Absorbance at 570 nm (Mean ± SD) | Fibroblast Viability (% of Control) |
| 0 (Control) | 0.85 ± 0.05 | 100% |
| 10 | 0.92 ± 0.06 | 108.2% |
| 50 | 1.05 ± 0.07 | 123.5% |
| 100 | 1.09 ± 0.08 | 128.2% |
| 200 | 1.10 ± 0.07 | 129.4% |
Data is representative. Based on findings suggesting this compound enhances fibroblast viability.[14]
Fibroblast Migration (Scratch Wound Healing Assay)
This assay is a standard method to study collective cell migration in vitro.[15] A "scratch" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.
Protocol:
-
Cell Seeding: Seed HDFs into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[15][16]
-
Scratch Creation: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[12][17]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[12][17]
-
Treatment: Replace the PBS with fresh low-serum (e.g., 1% FBS) medium containing various concentrations of this compound. Using low-serum medium helps ensure that gap closure is primarily due to migration rather than proliferation.[17]
-
Image Acquisition: Immediately capture images of the scratch at designated points (T=0 hours) using an inverted microscope.[17]
-
Incubation and Imaging: Incubate the plate and capture subsequent images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).[12]
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.[17]
Data Presentation:
| This compound (µM) | Wound Closure at 0h (%) | Wound Closure at 24h (%) | Wound Closure at 48h (%) |
| 0 (Control) | 0 | 25.4 ± 3.1 | 48.9 ± 4.5 |
| 50 | 0 | 38.7 ± 3.5 | 75.2 ± 5.1 |
| 100 | 0 | 45.1 ± 4.0 | 89.6 ± 4.8 |
Data is representative. This compound has been shown to stimulate fibroblast migration.[2][6]
References
- 1. karger.com [karger.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encodeproject.org [encodeproject.org]
- 8. Culture Fibroblasts [cellbiologics.net]
- 9. 人类真皮成纤维细胞(HDF)培养方案 [sigmaaldrich.com]
- 10. Human primary fibroblast culture [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Wound healing effects of this compound-loaded core/shell electrospun nanofibers: Implication of oxidative stress in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. med.virginia.edu [med.virginia.edu]
- 17. benchchem.com [benchchem.com]
Application Note: Gene Expression Analysis of Dexpanthenol-Treated Cells via qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpanthenol, the alcoholic analog of pantothenic acid (Vitamin B5), is a well-established active ingredient in various dermatological preparations, renowned for its wound-healing and moisturizing properties. Upon topical application, it is readily converted into pantothenic acid, a vital component of Coenzyme A, which plays a crucial role in cellular metabolism and epithelial function.[1][2] Understanding the molecular mechanisms underlying this compound's therapeutic effects is paramount for the development of novel and targeted dermatological treatments. This application note provides a detailed protocol for analyzing changes in gene expression in cells treated with this compound using quantitative real-time polymerase chain reaction (qRT-PCR). We present quantitative data on key genes modulated by this compound in the context of wound healing and provide a framework for researchers to conduct similar investigations.
Data Presentation: Gene Expression Changes in Response to this compound
Quantitative analysis of gene expression reveals that this compound significantly modulates genes involved in inflammation, cell proliferation, and tissue remodeling. The following tables summarize the fold change in mRNA expression of key target genes in human skin biopsies and cultured human dermal fibroblasts following this compound treatment, as determined by qRT-PCR.
Table 1: In Vivo Gene Expression Changes in this compound-Treated Human Skin Biopsies
| Gene | Function | Fold Change vs. Placebo |
| Interleukin-6 (IL-6) | Pro-inflammatory and anti-inflammatory cytokine, involved in immune response and tissue repair. | Up to 7-fold increase[1] |
| Interleukin-1 beta (IL-1β) | Pro-inflammatory cytokine, key mediator of inflammatory response. | Nearly 6-fold increase[1] |
| Cytochrome P450 1B1 (CYP1B1) | Enzyme involved in metabolism. | Nearly 6-fold increase[1] |
| C-X-C Motif Chemokine Ligand 1 (CXCL1) | Chemoattractant for neutrophils, involved in inflammation and wound healing. | ~2.5-fold increase[1] |
| C-C Motif Chemokine Ligand 18 (CCL18) | Chemoattractant for immune cells, involved in immune responses. | ~2.5-fold increase[1] |
Table 2: In Vitro Gene Expression Changes in this compound-Treated Human Dermal Fibroblasts
| Gene | Function | Observed Regulation |
| Interleukin-6 (IL-6) | Pro-inflammatory and anti-inflammatory cytokine. | Upregulated[3] |
| Interleukin-8 (IL-8) | Chemoattractant for neutrophils and other immune cells. | Upregulated[3] |
| Heme Oxygenase 1 (HMOX-1) | Antioxidant enzyme. | Upregulated[3] |
| Cytochrome P450 1B1 (CYP1B1) | Enzyme involved in metabolism. | Upregulated[3] |
Experimental Protocols
This section provides a comprehensive protocol for the analysis of gene expression in this compound-treated cells using qRT-PCR.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed human dermal fibroblasts or human epidermal keratinocytes in 6-well plates at a density of 1 x 106 cells per well.[4] Culture cells in appropriate growth medium (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile DMSO or water).[5] Replace the culture medium with fresh medium containing the desired concentration of this compound (a typical starting concentration for in vitro studies is 20 µg/mL).[3] Include a vehicle control (medium with the solvent used for this compound) and an untreated control.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24 hours).[4][5]
RNA Extraction
-
Cell Lysis: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol of your chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for high-quality RNA. Assess RNA integrity by gel electrophoresis if necessary.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit. In a sterile, nuclease-free tube, combine the following components (volumes may vary depending on the kit):
-
Total RNA (1-2 µg)
-
Reverse Transcriptase
-
dNTPs
-
Oligo(dT) and/or random primers
-
RNase inhibitor
-
Reaction buffer
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the temperature profile recommended by the kit manufacturer.
Quantitative Real-Time PCR (qRT-PCR)
-
Reaction Setup: Prepare the qRT-PCR reaction mix in a 96-well optical plate. For each sample, combine the following in a sterile, nuclease-free tube:
-
SYBR Green Master Mix (or a probe-based master mix)
-
Forward and reverse primers for the target gene (see Table 3 for examples)
-
cDNA template
-
Nuclease-free water
-
-
Primer Sequences:
Table 3: Example Primer Sequences for Human Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| IL-6 | GGTACATCCTCGACGGCATCT[6] | GTGCCTCTTTGCTGCTTTCAC[6] |
| IL-1β | AGCTACGAATCTCCGACCAC[7] | CGTTATCCCATGTGTCGAAGAA[7] |
| CYP1B1 | GCCACTATCACTGACATCTTCGG[8] | CACGACCTGATCCAATTCTGCC[8] |
| CXCL1 | AGCTTGCCTCAATCCTGCATCC[9] | TCCTTCAGGAACAGCCACCAGT[9] |
| CCL18 | GTTGACTATTCTGAAACCAGCCC | GTCGCTGATGTATTTCTGGACCC |
| β-actin (Housekeeping) | AGCGAGCATCCCCCAAAGTT[10] | GGGCACGAAGGCTCATCATT[10] |
| GAPDH (Housekeeping) | GGTTGTCTCCTGCGACTTCA | GGTGGTCCAGGGGTCTTACT |
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR detection system with a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stably expressed housekeeping gene (e.g., GAPDH or β-actin) to obtain ΔCt.
-
Calculate the relative gene expression using the 2-ΔΔCt method, where the data is presented as a fold change relative to the untreated control.
-
Visualization of Workflows and Pathways
To aid in the understanding of the experimental process and the potential molecular mechanisms of this compound, the following diagrams are provided.
Conclusion
The application of qRT-PCR provides a sensitive and specific method for elucidating the molecular effects of this compound on treated cells. The presented data and protocols offer a solid foundation for researchers to investigate the gene regulatory networks influenced by this compound, contributing to a deeper understanding of its therapeutic actions and facilitating the development of advanced dermatological products. The upregulation of key cytokines and chemokines underscores the role of this compound in modulating the inflammatory and proliferative phases of wound healing. Further research using these methodologies can expand our knowledge of this compound's effects on different cell types and in various pathological conditions.
References
- 1. karger.com [karger.com]
- 2. karger.com [karger.com]
- 3. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. IL-6 Gene Expression in Human Adipose Tissue in Response to Exercise – Effect of Carbohydrate Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. origene.com [origene.com]
- 9. origene.com [origene.com]
- 10. CC Chemokine Ligand 18 Correlates with Malignant Progression of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the In Vivo Efficacy of Dexpanthenol Using Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dexpanthenol, the alcoholic analog of pantothenic acid (vitamin B5), is a well-established compound in dermatology for its beneficial effects on the skin. Upon topical application, it is readily absorbed and converted into pantothenic acid, an essential component of Coenzyme A (CoA).[1][2] CoA plays a crucial role in various metabolic pathways, including those involved in cellular energy production, lipid synthesis, and protein metabolism, which are vital for skin barrier function and repair.[1] These application notes provide detailed protocols for investigating the in vivo efficacy of this compound in animal models, focusing on its wound healing, anti-inflammatory, and skin barrier-enhancing properties.
Wound Healing Efficacy of this compound
This compound has been demonstrated to accelerate wound healing by promoting the proliferation and migration of dermal fibroblasts and keratinocytes, which are essential for re-epithelialization and wound closure.[1][2] Animal models provide a valuable tool to quantify the wound healing efficacy of topical this compound formulations.
Data Presentation: Wound Healing
| Animal Model | Wound Type & Size | This compound Concentration | Key Findings | Reference |
| Albino Rats | Full-thickness punch biopsy (1 cm) | Not specified | Significantly decreased wound size compared to the untreated control group. | [3] |
| Male Albino Mice | Full-thickness excisional wound (1 cm) | Loaded in nanofibers | Faster decrease in wound size, with an average wound area of 7.7 ± 2.5% at day 14. | [4] |
| Dogs, Cats, Rabbits | Skin wounds | 10% ointment | Complete wound-healing effect observed on the 14th day of treatment, with the area of wound surfaces decreased by 93.1±1.51%. | [5] |
| Wistar Albino Rats | 2-cm full-thickness skin defects | 5% cream | Significant reduction in wound size, leading to fewer scars. | [6] |
Experimental Protocol: Excisional Wound Healing Model in Rats
This protocol describes the creation of a full-thickness excisional wound in a rat model to evaluate the wound healing properties of this compound.
Materials:
-
Sprague Dawley or Wistar rats (male, 8-10 weeks old)
-
Anesthetic solution (e.g., Ketamine/Xylazine cocktail)
-
Electric clippers
-
Antiseptic solution (e.g., 70% ethanol)
-
Sterile disposable biopsy punch (6-8 mm diameter)
-
Sterile surgical instruments (forceps, scissors)
-
This compound formulation (e.g., 5% cream/ointment) and vehicle control
-
Digital caliper
-
Camera for documentation
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the dorsal thoracic region of the rat and disinfect the area with an antiseptic solution.
-
-
Wound Creation:
-
Create a full-thickness excisional wound on the shaved dorsal skin using a sterile biopsy punch.
-
Carefully remove the circular piece of skin, exposing the underlying fascia.
-
-
Treatment Application:
-
Immediately after wound creation (Day 0), measure the initial wound area using a digital caliper and document with a photograph.
-
Topically apply a standardized amount of the this compound formulation or the vehicle control to the wound.
-
Repeat the treatment application daily or as required by the study design.
-
-
Macroscopic Evaluation:
-
Measure the wound area using a digital caliper on specific days post-wounding (e.g., Days 3, 7, 10, 14, and 21).
-
Calculate the percentage of wound closure relative to the initial wound area.
-
-
Histological Analysis (Optional):
-
At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Visualization: Experimental Workflow for Wound Healing Assay
Anti-inflammatory Efficacy of this compound
This compound exhibits anti-inflammatory properties, which contribute to its efficacy in treating various skin irritations.[2] This can be investigated in animal models by inducing a controlled inflammatory response.
Data Presentation: Anti-inflammatory Effects
| Animal Model | Inflammation Induction | This compound Administration | Key Findings | Reference |
| Mice | Lipopolysaccharide (LPS) | 500 mg/kg | Markedly inhibited LPS-induced neutrophil influx and the release of TNF-α and IL-6. | [7][8] |
| Septic Mice (CLP model) | Cecal Ligation and Puncture (CLP) | 500 and 700 mg/kg | Greatly decreased the expressions of TNF-α, IL-1β, IL-6, and MCP-1 in the serum. | [9][10] |
Experimental Protocol: LPS-Induced Skin Inflammation in Mice
This protocol describes a method to induce localized skin inflammation using Lipopolysaccharide (LPS) to assess the anti-inflammatory effects of this compound.
Materials:
-
BALB/c or C57BL/6 mice (male, 8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
This compound formulation and vehicle control
-
Microsyringe
-
Tissue collection tools
-
ELISA kits for cytokine measurement (TNF-α, IL-1β, IL-6)
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week.
-
Shave a small area on the dorsal side of the mice.
-
-
Induction of Inflammation:
-
Inject a sub-inflammatory dose of LPS (e.g., 10-50 µg in 50 µL sterile saline) intradermally into the shaved area.
-
-
Treatment:
-
Topically apply the this compound formulation or vehicle control to the inflamed area at specific time points before and/or after LPS injection.
-
-
Evaluation of Inflammation:
-
Macroscopic Assessment: Visually score the erythema and edema at the injection site at various time points (e.g., 4, 24, and 48 hours post-LPS injection).
-
Tissue Analysis: At the end of the experiment, euthanize the mice and collect the inflamed skin tissue.
-
Homogenize the tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Histological Examination: Process a portion of the tissue for H&E staining to assess inflammatory cell infiltration.
-
Skin Barrier Function Enhancement by this compound
This compound is known to improve skin hydration and reinforce the skin barrier, reducing transepidermal water loss (TEWL).[11][12]
Data Presentation: Skin Barrier Function
| Animal Model/Method | Parameter Measured | This compound Application | Key Finding | Reference |
| Human in vivo study | Transepidermal Water Loss (TEWL) | Topical formulations | Significant reduction in TEWL after 7 days of treatment. | [12] |
| Human in vivo study | Stratum Corneum Hydration | Topical formulations | Significantly improved stratum corneum hydration. | [12] |
Experimental Protocol: TEWL Measurement in a Rat Model of Impaired Barrier Function
This protocol outlines a method to assess the effect of this compound on skin barrier function by measuring TEWL after chemical-induced barrier disruption.
Materials:
-
Hairless rats or rats with a shaved dorsal area
-
Barrier disrupting agent (e.g., 10% Sodium Lauryl Sulfate solution)
-
This compound formulation and vehicle control
-
TEWL measurement device (e.g., Tewameter®)
-
Controlled environment chamber (for temperature and humidity)
Procedure:
-
Animal Acclimatization:
-
Baseline Measurement:
-
Measure the baseline TEWL on the designated dorsal skin area.
-
-
Barrier Disruption:
-
Apply the barrier disrupting agent (e.g., SLS solution) to the skin area to induce a controlled increase in TEWL.
-
-
Treatment:
-
Apply the this compound formulation or vehicle control to the treated area.
-
-
TEWL Measurement:
-
Measure TEWL at various time points after treatment (e.g., 1, 4, 24, and 48 hours) to assess the rate of barrier recovery. A decrease in TEWL indicates barrier function restoration.[15]
-
Visualization: Signaling Pathway of this compound in Skin
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Wound Healing Efficacy of this compound Versus Beta-Sitosterol: A Comparative Study in a Rat Model | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 4. Wound healing effects of this compound-loaded core/shell electrospun nanofibers: Implication of oxidative stress in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and Anti-oxidative Effects of this compound on Lipopolysaccharide Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound attenuates inflammatory damage and apoptosis in kidney and liver tissues of septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. The examination of biophysical parameters of skin (transepidermal water loss, skin hydration and pH value) in different body regions of normal cats of both sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 15. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Dexpanthenol in Pharmaceutical Preparations
Introduction
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a common active ingredient in pharmaceutical and cosmetic products, valued for its moisturizing and wound-healing properties. As only the D-enantiomer (this compound) is biologically active, its accurate quantification is crucial for ensuring product efficacy and quality.[1][2] Spectrophotometry offers a rapid, cost-effective, and accessible set of methods for this purpose, often employed in quality control laboratories.[3]
This document provides detailed protocols for various spectrophotometric methods used to determine the concentration of this compound in pharmaceutical preparations. These methods typically involve a chemical derivatization step to produce a colored compound, as this compound itself exhibits weak ultraviolet (UV) absorbance.[3][4][5]
Method 1: Colorimetric Determination via Ninhydrin (B49086) Reaction
Principle
This method is based on the alkaline hydrolysis of this compound to yield β-alanol (3-aminopropanol). The primary amine group of β-alanol then reacts with ninhydrin to form a purple-colored product known as Ruhemann's purple, which can be quantified spectrophotometrically.[3][6][7] The intensity of the color is directly proportional to the concentration of this compound in the sample.
Experimental Protocol
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a suitable amount of USP this compound Reference Standard (RS) in deionized water to prepare a stock solution (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of working standard solutions of varying concentrations by serial dilution with deionized water.
-
-
Sample Preparation:
-
Accurately weigh or measure a quantity of the pharmaceutical preparation (e.g., cream, gel, or solution) expected to contain a known amount of this compound.
-
Disperse or dissolve the sample in a known volume of deionized water. For semi-solid preparations, gentle heating or sonication may be required to ensure complete dissolution and extraction.
-
Filter the solution if necessary to remove any insoluble excipients.
-
-
Hydrolysis:
-
Transfer equal aliquots of the standard solutions and the sample solution into separate test tubes.
-
Add an equal volume of an alkaline solution (e.g., 1 N Sodium Hydroxide) to each tube.
-
Heat the tubes in a water bath (e.g., at 80-90°C) for a specified time (e.g., 15-30 minutes) to facilitate complete hydrolysis.[3][7]
-
Cool the solutions to room temperature.
-
-
Derivatization and Measurement:
-
Add a freshly prepared ninhydrin solution (e.g., 0.2% in a suitable buffer or solvent) to each tube.[7]
-
Heat the mixture again under controlled conditions (e.g., 80 ± 5°C for 15 minutes) to allow for color development.[7]
-
After cooling, dilute the solutions to a final volume with a suitable diluent (e.g., a mixture of 2-propanol and water).[6]
-
Measure the absorbance of the resulting purple solution at the wavelength of maximum absorbance (λmax), typically around 570 nm, against a reagent blank.[6]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.
-
Workflow for Ninhydrin Method
Caption: Workflow for this compound determination using the Ninhydrin method.
Method 2: Colorimetric Determination via Ferric Hydroxamate Formation
Principle
This method involves the acid-catalyzed hydrolysis of this compound, which converts it into pantoyl lactone.[8] The resulting lactone then reacts with hydroxylamine (B1172632) in an alkaline medium to form pantoyl hydroxamic acid. Upon acidification in the presence of ferric chloride, this hydroxamic acid forms a stable, purple-colored ferric hydroxamate complex. The absorbance of this complex is measured spectrophotometrically.[8]
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in an acidic medium (e.g., 1 N Hydrochloric Acid) as described in the previous method.
-
-
Hydrolysis to Pantoyl Lactone:
-
Transfer aliquots of the standard and sample solutions to separate reaction vessels.
-
Heat the solutions in a water bath at a controlled temperature (e.g., 80°C) for a sufficient duration (e.g., 3 hours) to ensure complete conversion to pantoyl lactone.[8]
-
Cool the solutions to room temperature.
-
-
Formation of Hydroxamic Acid:
-
Add a freshly prepared alkaline hydroxylamine solution (e.g., a mixture of hydroxylamine hydrochloride and sodium hydroxide) to each vessel.
-
Allow the reaction to proceed for a set time at a controlled temperature to form the hydroxamic acid.
-
-
Complexation and Measurement:
-
Acidify the solutions (e.g., with hydrochloric acid).
-
Add a ferric chloride solution (e.g., 2% aqueous solution) to each vessel to develop the purple color.[8]
-
Dilute to a final volume with deionized water.
-
Measure the absorbance of the resulting solution at its λmax, approximately 500 nm, against a reagent blank.[8]
-
-
Quantification:
-
Construct a calibration curve and determine the sample concentration as previously described.
-
Workflow for Ferric Hydroxamate Method
Caption: Workflow for this compound determination via Ferric Hydroxamate formation.
Method 3: Colorimetric Determination using Vanillin (B372448)
Principle
Similar to the ninhydrin method, this protocol first involves the alkaline hydrolysis of this compound to produce β-alanol. The resulting β-alanol is then reacted with vanillin (Duquenois reagent) in a buffered medium (pH 7.5) to form a colored product, which is then quantified.[9]
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in Method 1.
-
-
Hydrolysis:
-
Perform alkaline hydrolysis on the standard and sample solutions as detailed in the ninhydrin method to generate β-alanol.[9]
-
-
Derivatization and Measurement:
-
Quantification:
-
Construct a calibration curve and determine the sample concentration.
-
Summary of Quantitative Data
The following table summarizes the key validation parameters for the described spectrophotometric methods, providing an easy comparison for method selection.
| Parameter | Method 1: Ninhydrin | Method 2: Ferric Hydroxamate | Method 3: Vanillin |
| Principle | Reaction of β-alanol with ninhydrin | Formation of ferric-hydroxamate complex from pantoyl lactone | Reaction of β-alanol with vanillin |
| λmax | ~570 nm | ~500 nm[8] | 406 nm[9] |
| Linearity Range | Method Dependent | Obeys Beer's Law over a suitable range[8] | 50 - 500 µg/mL[9] |
| Limit of Detection (LOD) | Method Dependent | Not Specified | ~10 µg/mL[9] |
| Key Reagents | Sodium Hydroxide, Ninhydrin | Hydrochloric Acid, Hydroxylamine, Ferric Chloride | Sodium Hydroxide, Vanillin, McIlvain Buffer |
| Reaction pH | Alkaline | Acidic Hydrolysis, Alkaline Derivatization, Acidic Complexation | Alkaline Hydrolysis, Neutral (pH 7.5) Derivatization |
Advanced Application: Chiral Analysis with β-Cyclodextrin
For pharmaceutical products, it is often necessary to determine the enantiomeric excess of D-panthenol. A spectro-chemometric method has been developed for this purpose.[1][2]
Principle: β-cyclodextrin is used as a chiral selector. The D- and L-enantiomers of panthenol form inclusion complexes with β-cyclodextrin, resulting in slight but measurable differences in their UV/VIS spectra. After derivatization, the absorbance of the D-panthenol complex is noted to be higher than that of the racemic mixture.[1] These spectral differences, particularly in the 430-580 nm range (λmax ≈ 525 nm), can be analyzed using multivariate calibration models (e.g., PLS) to determine the enantiomeric excess.[1][2] While more complex due to the need for chemometric analysis, this approach provides crucial information that simpler colorimetric methods cannot.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ninhydrin Based Visible Spectrophotometric Determination of Gemigliptin – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Colorimetric and fluorimetric methods for determination of panthenol in cosmetic and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Studying Dexpanthenol's Effect on Skin Barrier Function In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpanthenol, the biologically active alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological preparations renowned for its skin-soothing and barrier-enhancing properties. Upon topical application, this compound is readily converted to pantothenic acid, an essential component of Coenzyme A (CoA). CoA plays a pivotal role in cellular metabolism, particularly in the synthesis of fatty acids and sphingolipids, which are critical for the integrity of the stratum corneum and the overall skin barrier function.[1] These application notes provide a detailed protocol for the in vitro investigation of this compound's effects on the skin barrier, utilizing reconstructed human epidermis (RhE) models. The described assays are designed to quantify changes in barrier integrity and to elucidate the underlying molecular mechanisms.
Mechanism of Action: this compound and Skin Barrier Enhancement
This compound's primary mechanism in enhancing the skin barrier is intrinsically linked to its role as a precursor to pantothenic acid. Pantothenic acid is indispensable for the synthesis of Coenzyme A, a critical cofactor in numerous metabolic pathways within keratinocytes. Notably, CoA is essential for the Krebs cycle and the synthesis and oxidation of fatty acids.[2] This metabolic activity directly contributes to the production of crucial lipid components of the stratum corneum, such as ceramides (B1148491) and other sphingolipids, which form the "mortar" in the "brick and mortar" model of the skin barrier. By promoting the synthesis of these lipids, this compound helps to fortify the intercellular lipid matrix, thereby reducing transepidermal water loss (TEWL) and improving skin hydration.[1] Furthermore, pantothenic acid is implicated in promoting keratinocyte differentiation, a fundamental process for the formation of a healthy and functional epidermis.[3]
Experimental Protocols
In Vitro Skin Model
For these studies, commercially available three-dimensional (3D) reconstructed human epidermis (RhE) models are recommended. These models, such as EpiDerm™, SkinEthic™, or epiCS®, consist of normal human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis, complete with organized basal, spinous, and granular layers, and a functional stratum corneum.[2][4]
Treatment with this compound
-
Upon receipt, equilibrate the RhE models in the provided culture medium at 37°C and 5% CO₂ for at least 1 hour.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile phosphate-buffered saline (PBS) or the culture medium).
-
Apply a defined volume (e.g., 25-50 µL) of the this compound solution or vehicle control directly onto the apical surface of the RhE tissue.
-
Incubate the treated tissues for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
Assessment of Skin Barrier Function
TEER is a quantitative measure of the integrity of tight junctions and the overall barrier function of the epithelial cell layer.
Materials:
-
Epithelial Volt-Ohm Meter (EVOM™) with "chopstick" electrodes (e.g., STX2)
-
Sterile PBS with calcium and magnesium
Protocol:
-
At the end of the treatment period, gently wash the apical surface of the RhE tissues twice with sterile PBS to remove any residual treatment solution.
-
Add a defined volume of pre-warmed sterile PBS to both the apical (e.g., 300 µL) and basolateral (e.g., 500 µL) compartments of the culture insert.
-
Sterilize the "chopstick" electrodes with 70% ethanol (B145695) and allow them to air dry in a sterile environment. Rinse with sterile PBS before use.
-
Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes do not touch the tissue surface.
-
Record the resistance reading in Ohms (Ω) once the value stabilizes.
-
Measure the resistance of a blank insert containing only PBS to determine the background resistance.
-
Calculate the TEER value using the following formula: TEER (Ω·cm²) = (Resistance_measured - Resistance_blank) x Surface Area of the insert (cm²)
This assay measures the passage of a fluorescent marker across the epithelial barrier, providing an indication of paracellular permeability.
Materials:
-
Fluorescent marker (e.g., Lucifer Yellow CH, dilithium (B8592608) salt, or FITC-dextran 4 kDa)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence plate reader
Protocol:
-
Following the treatment period, wash the apical surface of the RhE tissues twice with pre-warmed HBSS.
-
Replace the medium in the basolateral compartment with a known volume of fresh, pre-warmed HBSS.
-
Add a solution of the fluorescent marker (e.g., 100 µg/mL Lucifer Yellow or 1 mg/mL FITC-dextran) in HBSS to the apical compartment.
-
Incubate the tissues at 37°C and 5% CO₂ for a defined period (e.g., 2-4 hours), protected from light.
-
At the end of the incubation, collect a sample from the basolateral compartment.
-
Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader at the appropriate excitation and emission wavelengths (Lucifer Yellow: ~428 nm Ex / ~536 nm Em; FITC: ~490 nm Ex / ~520 nm Em).
-
A standard curve of the fluorescent marker should be prepared to quantify the amount of marker that has passed through the barrier.
-
The apparent permeability coefficient (Papp) can be calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux of the marker across the monolayer (µg/s)
-
A is the surface area of the insert (cm²)
-
C₀ is the initial concentration of the marker in the apical compartment (µg/mL)
-
Analysis of Tight Junction Protein Expression
The expression levels of key tight junction proteins (Claudin-1, Occludin, and ZO-1) can be assessed by Western Blotting or Immunofluorescence.
Protocol:
-
After treatment, lyse the RhE tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for Claudin-1, Occludin, ZO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol:
-
Fix the RhE tissues in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform antigen retrieval if necessary.
-
Permeabilize the sections with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking solution (e.g., 10% normal goat serum in PBS).
-
Incubate with primary antibodies against Claudin-1, Occludin, or ZO-1.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the localization and expression of the tight junction proteins using a fluorescence or confocal microscope.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between control and this compound-treated groups.
Table 1: Effect of this compound on Skin Barrier Function In Vitro (Representative Data)
| Treatment | TEER (Ω·cm²) | Paracellular Permeability (Papp, cm/s) | Claudin-1 Expression (Fold Change) | Occludin Expression (Fold Change) | ZO-1 Expression (Fold Change) |
| Vehicle Control | 150 ± 15 | 2.5 x 10⁻⁶ ± 0.3 x 10⁻⁶ | 1.0 ± 0.1 | 1.0 ± 0.12 | 1.0 ± 0.09 |
| This compound (1%) | 250 ± 20 | 1.5 x 10⁻⁶ ± 0.2 x 10⁻⁶ | 1.8 ± 0.2 | 1.6 ± 0.15 | 1.4 ± 0.1 |
| This compound (5%) | 350 ± 25 | 0.8 x 10⁻⁶ ± 0.1 x 10⁻⁶ | 2.5 ± 0.3 | 2.2 ± 0.2 | 1.9 ± 0.15 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions. An asterisk () indicates a statistically significant difference from the vehicle control (p < 0.05).*
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in enhancing skin barrier function.
Experimental Workflow
Caption: Workflow for in vitro assessment of this compound's effect on skin barrier.
References
- 1. researchgate.net [researchgate.net]
- 2. Claudin-1 Binder Enhances Epidermal Permeability in a Human Keratinocyte Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-Dimensional Cellular and Three-Dimensional Bio-Printed Skin Models to Screen Topical-Use Compounds for Irritation Potential [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Dexpanthenol Formulation for Optimal Delivery in Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized compound in pharmaceutical and cosmetic formulations due to its beneficial effects on cellular processes.[1][2] Upon cellular uptake, this compound is enzymatically converted to pantothenic acid, an essential precursor for the synthesis of Coenzyme A (CoA).[1][3] CoA is a critical cofactor in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and degradation, and the synthesis of essential molecules, thereby playing a fundamental role in cellular energy production and repair.[4][5][6]
In cell culture studies, this compound has demonstrated a range of beneficial effects, including promoting cell proliferation, enhancing cell migration, and supporting wound healing processes in various cell types such as dermal fibroblasts and keratinocytes.[2][3][7][8] It has also been shown to prevent cell senescence and apoptosis.[9][10] These properties make this compound a compound of significant interest for research in dermatology, tissue regeneration, and drug development.
This document provides detailed application notes and protocols for the formulation and application of this compound in cell culture studies to achieve optimal delivery and efficacy. It includes quantitative data on its effects, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound in Cell Culture
The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in scientific literature. These tables provide a reference for expected outcomes and aid in the design of new experiments.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Type | Assay | This compound Concentration | Incubation Time | Result | Reference |
| Human Dermal Papilla Cells (hDPCs) | CCK-8 | 5 µM - 5 mM | 24 hours | Concentration-dependent increase in cell viability, with a maximal growth increment of approximately 30% at 2.5 mM. | [9] |
| Human Dermal Fibroblasts | Cell Proliferation Assay | Not Specified | Not Specified | Stimulation of proliferation. | [2] |
| Human Keratinocytes | Cell Proliferation Assay | Not Specified | Not Specified | Pantothenic acid deficiency suppressed proliferation. | [11] |
Table 2: Effect of this compound on Gene and Protein Expression
| Cell Type | Target Gene/Protein | This compound Concentration | Incubation Time | Method | Result | Reference |
| Human Dermal Papilla Cells (hDPCs) | Caspase 3, Caspase 9 (mRNA) | Not Specified | 24 hours | RT-PCR | Significant reduction by ~20% compared to control. | [10] |
| Human Dermal Papilla Cells (hDPCs) | p21, p16 (mRNA) | Not Specified | 24 hours | RT-PCR | Significant reduction. | [10] |
| Human Dermal Papilla Cells (hDPCs) | VEGF (mRNA) | Not Specified | Not Specified | RT-PCR | Upregulation. | [10] |
| Human Outer Root Sheath Cells (hORSCs) | VEGF, VEGFR (mRNA) | Not Specified | 24 hours | RT-PCR | Upregulation. | [10] |
| Human Dermal Fibroblasts | IL-6, IL-8, CCL2, CXCL1 | Not Specified | Not Specified | Microarray | Upregulation. | [8] |
| Laser-irradiated 3D Skin Models | IL-1α, MMP3 | Calcium pantothenate-containing medium | Not Specified | Gene Expression Analysis | Upregulation. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (ensure high purity)
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Sterile, 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder using aseptic technique.
-
Dissolve the this compound powder in a minimal amount of sterile DMSO or PBS to create a high-concentration stock solution (e.g., 1 M).[9] this compound is freely soluble in water and alcohol.[2]
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of Cell Viability and Proliferation (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of adherent cells.[13]
Materials:
-
Cells of interest (e.g., human dermal fibroblasts, keratinocytes)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 5 µM to 5 mM).[9][13] Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration) and an untreated control.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.[13]
-
Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: In Vitro Scratch (Wound Healing) Assay
Objective: To evaluate the effect of this compound on cell migration.[14]
Materials:
-
Adherent cells of interest (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
Low-serum or serum-free medium
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
This compound stock solution
-
Mitomycin C (optional, to inhibit cell proliferation)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed cells into a 24-well plate and culture until they form a confluent monolayer.
-
(Optional) If you wish to distinguish between cell migration and proliferation, treat the cells with Mitomycin C according to the manufacturer's protocol to inhibit cell division. Alternatively, perform the assay in low-serum or serum-free medium.
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or cell-free gap in the center of the cell monolayer.[14]
-
Gently wash the wells twice with sterile PBS to remove detached cells.
-
Add fresh low-serum or serum-free medium containing the desired concentrations of this compound to the treatment wells. Include a vehicle control.
-
Immediately capture the first set of images of the scratches (T=0) using an inverted microscope.
-
Incubate the plate at 37°C and capture images of the same scratch areas at regular time intervals (e.g., 6, 12, 24 hours).
-
Using image analysis software, measure the area of the cell-free gap at each time point for each treatment condition.
-
Calculate the rate of wound closure as the percentage of the initial scratch area that has been repopulated by cells over time.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Cellular Uptake
This compound is readily absorbed by cells and converted into pantothenic acid, which is then utilized in the synthesis of Coenzyme A. CoA is central to cellular metabolism and energy production.
Caption: Cellular uptake and conversion of this compound to Coenzyme A.
Signaling Pathways in this compound-Mediated Cell Proliferation and Wound Healing
This compound influences several signaling pathways to promote cell growth and wound healing. It has been shown to upregulate Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis and cell proliferation.[10] It also modulates the expression of genes involved in inflammation and tissue remodeling.[3]
Caption: Key signaling events influenced by this compound.
General Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a typical workflow for investigating the impact of this compound on a cell culture model.
Caption: A generalized workflow for in vitro studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 5. Pantothenic Acid - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. karger.com [karger.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Pantothenic Acid Deficiency on Keratinocyte Proliferation and the Synthesis of Keratinocyte Growth Factor and Collagen in Fibroblasts [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Assessing Dexpanthenol's Influence on Gene Expression in Cutaneous Fibroblasts via Microarray Analysis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Dexpanthenol, the alcoholic analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatology, recognized for its beneficial effects on skin hydration, barrier function, and wound healing.[1] Upon topical application, this compound is readily absorbed and enzymatically converted to pantothenic acid, an essential component of Coenzyme A, which plays a pivotal role in cellular metabolism.[2] Recent investigations at the molecular level have begun to unravel the mechanisms underlying this compound's therapeutic actions, revealing its capacity to modulate the expression of genes crucial to the wound healing cascade.[1][3]
Microarray analysis has emerged as a powerful tool in these investigations, enabling the simultaneous monitoring of thousands of genes to elucidate the global transcriptomic changes induced by this compound.[4][5] Studies utilizing this technology have demonstrated that this compound upregulates the expression of several key genes involved in inflammation and cell proliferation, including interleukins (IL-6, IL-1β), chemokines (CXCL1, CCL18), and cytochrome P450 family members (CYP1B1).[4][6][7] Conversely, this compound has been shown to downregulate the expression of certain proteins, such as psorasin.[6] These findings provide a molecular basis for the observed clinical efficacy of this compound in promoting skin regeneration and repair.[8][9]
This document provides detailed application notes and experimental protocols for assessing the effect of this compound on gene expression in human dermal fibroblasts using microarray analysis. These guidelines are intended for researchers, scientists, and drug development professionals interested in investigating the molecular mechanisms of this compound and other topical agents.
Data Presentation: Summary of this compound-Induced Gene Expression Changes
The following table summarizes the quantitative data on gene expression changes in human skin tissue following topical application of this compound, as determined by microarray analysis and confirmed by quantitative real-time PCR (qRT-PCR) in published studies.
| Gene Symbol | Gene Name | Function in Wound Healing | Fold Change (this compound vs. Placebo) | Reference |
| Upregulated Genes | ||||
| IL-6 | Interleukin 6 | Pro-inflammatory cytokine, involved in cell proliferation | ~6-fold induction | [4][7] |
| IL-1β | Interleukin 1 beta | Pro-inflammatory cytokine, stimulates fibroblast proliferation | ~6-fold induction | [4][7] |
| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | Involved in metabolic activation of pro-inflammatory agents | ~6-fold induction | [4][7] |
| CXCL1 | Chemokine (C-X-C motif) ligand 1 | Chemoattractant for neutrophils, involved in inflammation | ~2.5-fold upregulation | [4] |
| CCL18 | Chemokine (C-C motif) ligand 18 | Chemoattractant for lymphocytes, involved in inflammation | ~2.5-fold upregulation | [4] |
| CCR1 | C-C chemokine receptor type 1 | Receptor for various chemokines, mediates inflammatory response | ~3.5-fold induction | [4] |
| KAP 4-2 | Keratin-Associated Protein 4-2 | Component of intermediate filaments in hair and nails | Upregulated | [6][7] |
| Downregulated Genes | ||||
| Psoriasin (S100A7) | S100 Calcium Binding Protein A7 | Pro-inflammatory, antimicrobial protein | Downregulated | [6] |
Experimental Protocols
I. Cell Culture and this compound Treatment of Human Dermal Fibroblasts
This protocol outlines the procedure for culturing primary human dermal fibroblasts and treating them with this compound to assess its effect on gene expression.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound solution (sterile, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Biological Safety Cabinet
Procedure:
-
Cell Culture:
-
Culture HDFs in T-75 flasks with Fibroblast Growth Medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
-
Seeding for Experiment:
-
Trypsinize the cells and seed them into 6-well plates at a density of 1 x 10⁵ cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in fresh, serum-free Fibroblast Growth Medium. A common concentration used in in vitro studies that showed a stimulatory effect on fibroblast proliferation is 20 µg/ml.[4]
-
Aspirate the old medium from the wells and wash the cells once with sterile PBS.
-
Add the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plates for a predetermined time course (e.g., 24, 48, 72 hours) to assess temporal changes in gene expression.
-
-
Harvesting Cells for RNA Isolation:
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA isolation.
-
II. RNA Isolation from Cultured Fibroblasts or Skin Biopsies
This protocol describes the extraction of high-quality total RNA suitable for microarray analysis.
Materials:
-
Cultured fibroblasts or skin punch biopsies
-
TRIzol Reagent or similar lysis buffer
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Homogenization:
-
For Cultured Cells: Add 1 ml of TRIzol Reagent directly to each well of the 6-well plate. Pipette up and down to lyse the cells.
-
For Skin Biopsies: Homogenize the tissue sample in TRIzol Reagent using a mechanical homogenizer.
-
-
Phase Separation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol Reagent.
-
Shake the tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol Reagent used for the initial homogenization.
-
Incubate the samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 ml of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility.
-
Dissolve the RNA in an appropriate volume of nuclease-free water.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be between 1.8 and 2.0).
-
Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of > 7 is recommended for microarray analysis.
-
III. Microarray Analysis
This protocol provides a general workflow for gene expression profiling using Affymetrix GeneChip® arrays.
Materials:
-
Total RNA samples
-
Affymetrix GeneChip® WT Pico Kit (or similar)
-
Affymetrix GeneChip® Human Gene 2.0 ST Array (or other suitable array)
-
Affymetrix GeneChip® Hybridization, Wash, and Stain Kit
-
Affymetrix GeneChip® Fluidics Station
-
Affymetrix GeneChip® Scanner
-
Hybridization Oven
Procedure:
-
Target Preparation:
-
Synthesize double-stranded cDNA from 100 ng of total RNA using the WT Pico Kit.
-
Perform in vitro transcription (IVT) to generate cRNA.
-
Synthesize single-stranded cDNA from the cRNA.
-
Fragment and label the single-stranded cDNA.
-
-
Hybridization:
-
Prepare a hybridization cocktail containing the fragmented and labeled cDNA.
-
Inject the cocktail into the GeneChip® array cartridge.
-
Incubate the array in a hybridization oven at 45°C for 16 hours with rotation at 60 rpm.
-
-
Washing and Staining:
-
Following hybridization, perform automated washing and staining of the array using the Affymetrix GeneChip® Fluidics Station according to the manufacturer's protocol.
-
-
Scanning:
-
Scan the array using the Affymetrix GeneChip® Scanner to generate a .CEL file containing the raw probe intensity data.
-
IV. Microarray Data Analysis
This protocol outlines the steps for analyzing the raw microarray data to identify differentially expressed genes.
Software:
-
Affymetrix GeneChip® Command Console® (AGCC) Software
-
Transcriptome Analysis Console (TAC) Software or R with Bioconductor packages (e.g., oligo, limma)
Procedure:
-
Data Quality Control:
-
Assess the quality of the raw data using AGCC or the oligo package in R. Check for spatial artifacts, proper signal distribution, and consistent control probe performance.
-
-
Normalization:
-
Normalize the raw probe-level data to correct for non-biological variation between arrays. The Robust Multi-array Average (RMA) algorithm is a widely used method for background correction, normalization, and summarization.
-
-
Differential Gene Expression Analysis:
-
Use statistical methods to identify genes that are significantly differentially expressed between the this compound-treated and control groups. The limma package in R is a powerful tool for this purpose, employing linear models and empirical Bayes methods.
-
Set appropriate thresholds for significance, typically a p-value < 0.05 and a fold change > 1.5 or 2.
-
-
Annotation and Pathway Analysis:
-
Annotate the list of differentially expressed genes with functional information (e.g., gene ontology terms, pathways).
-
Perform pathway analysis using tools like Ingenuity Pathway Analysis (IPA), DAVID, or GSEA to identify biological pathways that are significantly enriched in the set of differentially expressed genes.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on gene expression.
Caption: this compound's modulation of gene expression in wound healing.
References
- 1. microarray-analysis/affymetrix.Rmd at master · bioinformatics-core-shared-training/microarray-analysis · GitHub [github.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Primary Culture, and Cryopreservation of Human Neonatal Fibroblasts | Thermo Fisher Scientific - US [thermofisher.com]
- 6. homogenizers.net [homogenizers.net]
- 7. RNA isolation for transcriptomics of human and mouse small skin biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for In Vivo Imaging of Dexpanthenol's Effect on Wound Healing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for monitoring the therapeutic effects of dexpanthenol on wound healing. Detailed protocols for key imaging modalities are provided, along with a summary of expected quantitative outcomes and an overview of the underlying molecular pathways.
Introduction to this compound in Wound Healing
This compound, the alcoholic analog of pantothenic acid (Vitamin B5), is a well-established agent in promoting skin repair. Upon topical application, it is readily converted to pantothenic acid, a crucial component of coenzyme A, which plays a pivotal role in the cellular metabolic processes essential for tissue regeneration. Clinical and preclinical studies have demonstrated that this compound accelerates wound healing by stimulating fibroblast proliferation and migration, enhancing re-epithelialization, and restoring the skin barrier function.[1][2] In vivo imaging techniques offer a non-invasive means to quantitatively and qualitatively assess these regenerative processes in real-time.
Key In Vivo Imaging Techniques and Protocols
A variety of non-invasive imaging modalities can be employed to monitor the effects of this compound on wound healing. These techniques allow for longitudinal studies in the same subject, reducing biological variability and providing dynamic insights into the healing cascade.
Digital Dermatoscopy for Wound Area and Re-epithelialization Assessment
Dermatoscopy, or epiluminescence microscopy, is a non-invasive technique that allows for magnified in vivo observation of the skin. It is particularly useful for monitoring changes in wound surface area and assessing the quality of re-epithelialization.
Experimental Protocol:
-
Animal Model and Wound Creation:
-
Select an appropriate animal model (e.g., full-thickness excisional wound model in rodents).
-
Anesthetize the animal and create a standardized circular wound of a defined diameter (e.g., 8 mm) on the dorsal surface.
-
-
Treatment Groups:
-
Divide animals into at least two groups: a control group receiving a placebo vehicle and a treatment group receiving a topical formulation containing this compound (typically 2-5%).[1]
-
-
Image Acquisition:
-
At baseline (Day 0) and subsequent time points (e.g., Days 3, 7, 10, 14), capture high-resolution images of the wound using a digital dermatoscope equipped with a polarized light source to minimize reflections.
-
Ensure consistent lighting, magnification, and distance from the wound for all images. A calibration scale should be included in each image.
-
-
Image Analysis:
-
Utilize image analysis software (e.g., ImageJ) to trace the wound margins and calculate the wound surface area.
-
The percentage of wound closure can be calculated using the formula: Wound Closure (%) = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100
-
-
Expected Outcomes with this compound:
-
A statistically significant increase in the percentage of wound closure at earlier time points compared to the control group.[3]
-
Qualitative assessment of dermatoscopic images may reveal earlier signs of granulation tissue formation and more organized re-epithelialization in the this compound-treated group.
-
Transepidermal Water Loss (TEWL) Measurement for Skin Barrier Function
TEWL is a measure of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. It is a key indicator of skin barrier function, with lower TEWL values indicating a more intact barrier.[4][5][6]
Experimental Protocol:
-
Instrumentation:
-
Utilize a closed-chamber or open-chamber TEWL measurement device (e.g., Tewameter®).
-
-
Acclimatization:
-
Allow the subjects (human or animal) to acclimatize to the ambient conditions of the measurement room (controlled temperature and humidity) for at least 20-30 minutes before taking measurements.
-
-
Measurement Procedure:
-
Gently place the probe on the skin surface adjacent to the wound and on the wound bed as it heals.
-
Ensure the probe is held perpendicular to the skin surface with minimal pressure.
-
Record stable TEWL readings as per the manufacturer's instructions.
-
-
Data Collection:
-
Take baseline measurements on intact skin before wounding.
-
Measure TEWL at regular intervals post-wounding and treatment application (e.g., daily or every other day).
-
-
Expected Outcomes with this compound:
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on key wound healing parameters based on published studies.
Table 1: Effect of this compound on Wound Closure Rate
| Time Point | Control Group (Wound Closure %) | This compound Group (Wound Closure %) | Reference |
| Day 1 | Baseline | Significantly faster closure | [3] |
| Day 2 | - | Significantly faster closure | [3] |
| Day 5 | - | Significantly better re-epithelialization | [3] |
| Day 14 | Complete Healing | Complete Healing | [3] |
Table 2: Effect of this compound on Transepidermal Water Loss (TEWL)
| Time Point | Control Group (TEWL - g/m²/h) | This compound Group (TEWL - g/m²/h) | Reference |
| Baseline (Post-Tattooing) | ~7-fold increase from intact skin | ~7-fold increase from intact skin | [2] |
| Day 14 | Barrier function not fully restored | Near complete restoration of barrier function | [2] |
Signaling Pathways and Experimental Workflow
This compound's Molecular Mechanism of Action
This compound exerts its pro-healing effects by modulating key signaling pathways involved in cell proliferation, migration, and inflammation. A crucial aspect of its mechanism is the upregulation of Vascular Endothelial Growth Factor (VEGF). VEGF, in turn, activates downstream signaling cascades, including the PLCγ/PKC/Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, which promotes fibroblast proliferation and migration—critical events in the formation of new tissue.[7] Furthermore, studies have shown that this compound can upregulate the expression of pro-inflammatory and signaling molecules such as IL-6 and IL-1β in the early stages of wound healing, which are important for recruiting immune cells and initiating the repair process.[8]
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the efficacy of this compound on wound healing using in vivo imaging.
Conclusion
In vivo imaging techniques provide powerful, non-invasive tools for the quantitative and longitudinal assessment of this compound's beneficial effects on wound healing. By employing methodologies such as digital dermatoscopy and TEWL measurements, researchers can gain valuable insights into the acceleration of wound closure and the restoration of skin barrier function. Understanding the underlying signaling pathways further elucidates the mechanism of action of this compound and supports its continued use and development in dermatological applications.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Measurement of Transepidermal Water Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Encapsulation Efficiency of Dexpanthenol in Nanoparticles: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized active pharmaceutical ingredient (API) in dermatological and cosmetic formulations due to its moisturizing, wound-healing, and anti-inflammatory properties. The encapsulation of this compound into nanoparticles, such as polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles (SLNs), and liposomes, offers a promising strategy to enhance its stability, control its release, and improve its penetration into the skin.
A critical parameter in the development of these nanoformulations is the encapsulation efficiency (EE%) , which quantifies the percentage of the initial drug that is successfully entrapped within the nanoparticles. Accurate determination of EE% is paramount for quality control, formulation optimization, and ensuring consistent therapeutic efficacy. This application note provides detailed protocols for the determination of this compound encapsulation efficiency using both indirect and direct quantification methods, with a focus on High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
Principle of Encapsulation Efficiency Determination
The determination of encapsulation efficiency involves separating the nanoparticles from the aqueous medium containing the unencapsulated ("free") drug. Subsequently, the amount of this compound is quantified in either the nanoparticle fraction (direct method) or the supernatant (indirect method).
The Encapsulation Efficiency (EE%) is then calculated using the following formula:
-
Indirect Method: EE% = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
Direct Method: EE% = (Amount of drug in nanoparticles / Total amount of drug) x 100
Another important parameter is the Drug Loading Content (DLC%) , which represents the weight percentage of the drug relative to the total weight of the nanoparticles. It is calculated as:
DLC% = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
Data Presentation: Encapsulation Efficiency of this compound in Various Nanoparticles
The following table summarizes representative encapsulation efficiencies of this compound in different nanoparticle formulations as reported in the literature. These values are influenced by the formulation composition and process parameters.
| Nanoparticle Type | Polymer/Lipid Composition | Method of Preparation | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Double emulsion solvent evaporation | 45% - 88.4% | ~4% - 17% | [1] |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, Cetyl palmitate | High shear homogenization and ultrasonication | 41% - 90% | Not Reported | [2][3] |
| Liposomes | Soy phosphatidylcholine, Cholesterol | Thin-film hydration, Reverse phase evaporation | ~80% (modified methods) | Not Reported | [4] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for determining the encapsulation efficiency of this compound in nanoparticles.
Caption: General workflow for determining encapsulation efficiency.
Caption: Logical relationship between drug fractions and EE%.
Experimental Protocols
Protocol 1: Indirect Determination of Encapsulation Efficiency using HPLC
This protocol describes the quantification of free this compound in the supernatant after separating the nanoparticles.
1. Materials and Reagents:
-
This compound-loaded nanoparticle suspension
-
USP this compound Reference Standard (RS)
-
Mobile Phase: e.g., 0.037 M monobasic potassium phosphate (B84403) in water (adjusted to pH 3.2 with phosphoric acid) and methanol (B129727) (90:10, v/v)[5]
-
Deionized water
-
Centrifugal filter units (e.g., with a molecular weight cutoff of 10-30 kDa) or a high-speed centrifuge.
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 25.0 cm x 4.6 mm, 5 µm particle size)[5]
-
Microcentrifuge or ultracentrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3. Preparation of Standard Solutions:
-
Prepare a stock solution of USP this compound RS (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standard solutions with concentrations ranging from approximately 10 to 100 µg/mL.[5]
4. Sample Preparation:
-
Take a known volume of the this compound-loaded nanoparticle suspension.
-
Separate the unencapsulated this compound from the nanoparticles using one of the following methods:
-
Centrifugal Filtration: Place the nanoparticle suspension in a centrifugal filter unit and centrifuge according to the manufacturer's instructions. Collect the filtrate, which contains the free this compound.
-
Ultracentrifugation: Centrifuge the nanoparticle suspension at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the nanoparticles.[3] Carefully collect the supernatant.
-
-
Filter the collected supernatant/filtrate through a 0.22 µm syringe filter to remove any residual particulate matter.
-
If necessary, dilute the filtered supernatant with the mobile phase to bring the this compound concentration within the range of the calibration curve.
5. HPLC Analysis:
-
Set up the HPLC system with the C18 column and the specified mobile phase.
-
Set the flow rate (e.g., 1.5 mL/min) and the UV detection wavelength to approximately 205-210 nm.[5][6]
-
Inject the standard solutions to construct a calibration curve of peak area versus this compound concentration.
-
Inject the prepared sample solution and record the peak area.
-
Calculate the concentration of free this compound in the sample using the calibration curve.
6. Calculation of Encapsulation Efficiency:
-
Calculate the total amount of free this compound in the initial volume of the nanoparticle suspension.
-
Use the indirect method formula to calculate the EE%.
Protocol 2: Direct Determination of Encapsulation Efficiency using UV-Vis Spectrophotometry
This protocol involves disrupting the nanoparticles to release the encapsulated this compound for quantification.
1. Materials and Reagents:
-
This compound-loaded nanoparticle suspension (preferably lyophilized for accurate weighing)
-
A suitable solvent to dissolve the nanoparticles (e.g., a mixture of an organic solvent like dichloromethane (B109758) and an aqueous buffer, or a surfactant solution)
-
Deionized water
-
This compound standard
2. Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Standard Curve:
-
Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).
-
Create a series of standard solutions by diluting the stock solution to concentrations ranging from approximately 10 to 100 µg/mL.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound, which is around 211 nm.[7]
-
Plot a calibration curve of absorbance versus concentration.
4. Sample Preparation:
-
Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles.
-
Disperse the nanoparticles in a known volume of a suitable solvent that will completely dissolve the nanoparticle matrix and release the encapsulated this compound. Sonication may be required to aid in dissolution.
-
Ensure the final solution is clear and free of particulate matter. If necessary, centrifuge to pellet any insoluble excipients and collect the supernatant.
-
Dilute the sample solution with deionized water to ensure the absorbance falls within the linear range of the standard curve.
5. UV-Vis Analysis:
-
Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of this compound (~211 nm).
-
Use deionized water or the dissolution solvent as a blank.
-
Measure the absorbance of the prepared sample solution.
-
Determine the concentration of this compound in the sample using the standard curve.
6. Calculation of Encapsulation Efficiency and Drug Loading:
-
Calculate the total amount of this compound in the weighed nanoparticles.
-
Use the direct method formula to calculate the EE%.
-
Use the DLC% formula to calculate the drug loading content.
Disclaimer: These protocols provide a general framework. The specific conditions, such as the choice of solvent, centrifugation speed, and analytical parameters, should be optimized and validated for the specific nanoparticle system and equipment used in your laboratory.
References
- 1. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Evaluating the In Vitro Impact of Dexpanthenol on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpanthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and cosmetic formulations, primarily known for its moisturizing and wound-healing properties.[1][2] Emerging in vitro evidence highlights its significant anti-inflammatory capabilities, suggesting its potential in managing inflammatory skin conditions.[1] This document provides a detailed protocol for evaluating the impact of this compound on cytokine production in vitro, a critical step in understanding its mechanism of action and developing novel therapeutic applications.
Upon topical application, this compound is converted into pantothenic acid, an essential precursor for the synthesis of Coenzyme A (CoA). CoA is a vital cofactor in numerous cellular processes, including the synthesis of fatty acids and sphingolipids crucial for the integrity of the skin barrier.[1] Beyond its role in barrier function, in vitro studies have demonstrated that this compound can directly modulate inflammatory responses by suppressing the release of pro-inflammatory mediators.[1][3] This anti-inflammatory activity is believed to be mediated, at least in part, through the modulation of key intracellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
This protocol outlines a robust in vitro methodology to quantify the effects of this compound on the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), in cultured human skin cells.
Data Presentation
The following tables summarize the expected quantitative outcomes from in vitro studies investigating the anti-inflammatory effects of this compound. It is important to note that further research is required to establish comprehensive dose-response relationships for a broader range of inflammatory mediators.[1]
Table 1: Effect of this compound on Pro-inflammatory Mediator Release in Reconstructed Human Epidermis (RHE)
| Treatment | Mediator | Concentration | % Inhibition (relative to stimulated control) | Reference |
| Inflammatory Cocktail | PGE2 | - | 0% | [3] |
| Inflammatory Cocktail + 1.4% Panthenol | PGE2 | - | Significant reduction (P < 0.001) | [3][4] |
Table 2: Gene Expression Modulation by this compound in Human Dermal Fibroblasts
| Treatment | Gene | Fold Change (vs. untreated) | Significance | Reference |
| Calcium Pantothenate (20 µg/mL) | IL-6 | Upregulated | Important for wound healing | [2] |
| Calcium Pantothenate (20 µg/mL) | IL-8 | Upregulated | Important for wound healing | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the in vitro anti-inflammatory properties of this compound.
Cell Culture of Human Keratinocytes (HaCaT) and Dermal Fibroblasts
-
Cell Lines:
-
Human immortalized keratinocytes (HaCaT).
-
Primary Human Dermal Fibroblasts (HDFs).
-
-
Culture Medium:
-
HaCaT: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HDFs: Fibroblast Growth Medium supplemented with 10% FBS, 1% penicillin-streptomycin, and growth factors as required.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Induction of Inflammatory Response
-
Stimulus: Lipopolysaccharide (LPS) from Escherichia coli.
-
Procedure:
-
Seed HaCaT cells or HDFs in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). A vehicle control (culture medium without this compound) should be included.
-
Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 1-2 hours).
-
After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group with cells that are not treated with LPS.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Quantification of Cytokine Production by ELISA
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure (using commercially available ELISA kits for IL-6, IL-8, and TNF-α):
-
After the 24-hour incubation period, centrifuge the 96-well plates at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Perform the ELISA for IL-6, IL-8, and TNF-α according to the manufacturer's instructions provided with the respective kits.
-
Briefly, this involves adding the supernatants to wells pre-coated with a capture antibody specific for the target cytokine, followed by incubation with a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
-
Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Procedure:
-
After collecting the supernatants for ELISA, wash the cells remaining in the 96-well plate with Phosphate-Buffered Saline (PBS).
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized.
-
Remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability should be expressed as a percentage relative to the untreated control cells. This is crucial to ensure that the observed reduction in cytokine production is not due to cytotoxic effects of this compound.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and in vitro evaluation of new anti‐redness cosmetic products in subjects with winter xerosis and sensitive skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dexpanthenol Stability in Acidic Formulations
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients is paramount. Dexpanthenol, a provitamin of B5, is widely used in pharmaceutical and cosmetic formulations for its moisturizing and wound-healing properties. However, its stability in aqueous solutions, particularly under acidic conditions, can be a significant challenge. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address issues related to this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in aqueous solutions?
A1: this compound is most stable in a slightly acidic to neutral pH range of 4 to 6.[1][2] Outside of this range, particularly in more acidic or alkaline conditions, its degradation via hydrolysis increases significantly.[1][3]
Q2: What is the primary degradation pathway for this compound in acidic solutions?
A2: Under acidic conditions, this compound undergoes hydrolysis of its amide bond. This chemical reaction breaks down the this compound molecule into two primary degradation products: pantoic acid and 3-aminopropanol.[2] This degradation leads to a loss of the therapeutic efficacy of this compound.
Q3: How does temperature affect the stability of this compound in acidic formulations?
A3: Elevated temperatures significantly accelerate the degradation of this compound.[2] It is sensitive to heat, and temperatures exceeding 70°C can also lead to racemization, which is the conversion of the biologically active D-panthenol to the inactive L-panthenol.[2][4] Therefore, it is recommended to add this compound during the cool-down phase of the manufacturing process and store the final product in a cool place.[1]
Q4: Is there a stability difference between the D- and DL-forms of panthenol in acidic environments?
A4: D-Panthenol (this compound) is generally considered to be more stable than salts of pantothenic acid in acidic environments, especially at a pH below 5.[2] While both the D- and DL-forms have moisturizing properties, only D-panthenol is converted to the biologically active Vitamin B5 in the body. From a stability perspective concerning pH and temperature, both forms behave similarly.[3]
Q5: Can other ingredients in my formulation impact the stability of this compound?
A5: Yes, other excipients can influence this compound's stability. For instance, certain preservatives and high concentrations of salts can affect its stability. It is always advisable to conduct compatibility studies with all formulation ingredients. The use of chelating agents, such as disodium (B8443419) edetate, can help improve the efficacy of preservatives, which may indirectly contribute to the overall stability of the formulation.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and stability testing of this compound in acidic solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency Over Time | Hydrolysis of this compound due to low pH. | - Adjust the formulation's pH to be within the optimal range of 4-6.[1][2] - If a lower pH is necessary, consider using a protective delivery system or conduct thorough stability studies to establish an acceptable shelf-life.[2] - Incorporate a suitable buffering system (e.g., citrate (B86180) or phosphate (B84403) buffers) to maintain a stable pH.[2] |
| Exposure to high temperatures during manufacturing or storage. | - Add this compound to the formulation during the cool-down phase of production.[1] - Store the final product at a controlled room temperature, shielded from direct sunlight and heat sources.[2] | |
| Unexpected Peaks in HPLC Analysis | The new peaks are likely the degradation products of this compound: pantoic acid and 3-aminopropanol.[1] | - Utilize a validated stability-indicating HPLC method capable of separating the intact this compound from its degradation products.[5] |
| Changes in Formulation Appearance (e.g., color, clarity, viscosity) | Degradation of this compound or its interaction with other formulation components. | - Analyze the formulation for degradation products using a stability-indicating HPLC method.[2] - Perform compatibility studies with all excipients to identify and mitigate potential interactions.[2] |
| pH drift over the product's shelf-life. | - Incorporate a robust buffering system to ensure pH stability.[2] | |
| Precipitation or Crystallization at Low Temperatures | This compound can crystallize at low temperatures. | - This is often a reversible process by gently warming the product. To prevent this, store the formulation at a controlled room temperature.[2] |
Data on this compound Degradation in Acidic Conditions
The following table summarizes the degradation of this compound under forced acidic conditions at room temperature.
| Stress Condition | Time (hours) | Degradation (%) |
| 0.1 M HCl | 1 | No degradation |
| 0.1 M HCl | 2 | No degradation |
| 0.1 M HCl | 6 | 0.62 |
Data from a study on a this compound eye gel formulation.[6]
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is designed to accurately quantify this compound and separate it from its degradation products.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 25.0 cm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (adjusted to pH 3.2 with 0.1% v/v phosphoric acid) and methanol (B129727) in a 90:10 ratio.[2][5]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient.[2]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.[2]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10 - 100 µg/mL.[2]
3. Sample Preparation:
-
Accurately weigh a portion of the formulation containing a known amount of this compound.
-
Disperse the sample in a suitable solvent (e.g., deionized water) and then dilute with the mobile phase to a final concentration within the calibration range.[2]
-
Filter the sample solution through a 0.45 µm membrane filter before injection.[1]
4. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Mix the sample with 0.1 M HCl and keep it at room temperature. At specified time intervals (e.g., 1, 2, and 6 hours), take samples, neutralize them with 0.1 M NaOH, dilute with the mobile phase, and inject into the HPLC system.[1][5]
-
Analysis: Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions. The method should effectively separate the this compound peak from any peaks corresponding to its degradation products.[2]
Visualizing Key Processes
To further aid in understanding the factors affecting this compound stability and its biological role, the following diagrams illustrate key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dexpanthenol Concentration for In Vitro Cell Proliferation Assays
Welcome to the technical support center for optimizing dexpanthenol concentration in your in vitro cell proliferation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell proliferation?
A1: this compound is the biologically active form of pantothenic acid (Vitamin B5).[1][2] Within cells, it is converted to pantothenic acid, an essential component of Coenzyme A (CoA).[1][3] CoA is a critical cofactor in numerous metabolic pathways vital for cell growth, energy production, and the synthesis of essential molecules.[2][4] this compound has been shown to stimulate the proliferation and migration of various cell types, including dermal fibroblasts and keratinocytes, by modulating gene expression related to cell growth and inflammation.[1]
Q2: What is a typical starting concentration range for this compound in cell proliferation assays?
A2: The optimal concentration of this compound can vary significantly depending on the cell type.[3] A common starting range to test is between 5 µM and 5 mM.[3][5] For example, in cultured human dermal papilla cells (hDPCs), a concentration-dependent stimulation of growth was observed in this range, with a maximal effect of approximately a 30% increase in growth at 2.5 mM.[5][6] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[3]
Q3: Which cell proliferation assays are compatible with this compound?
A3: Standard colorimetric and immunological assays are well-suited for assessing the effects of this compound on cell proliferation. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][7]
-
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells.[1][5]
-
BrdU Assay: This immunoassay detects the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle, directly measuring cell proliferation.[3]
-
Ki67 Staining: This immunocytochemistry technique identifies the Ki67 protein, a cellular marker for proliferation.[1][8]
Q4: What are the known signaling pathways influenced by this compound?
A4: this compound has been shown to influence several signaling pathways involved in cell proliferation and wound healing. It can lead to the upregulation of cytokines like IL-6 and IL-1β.[9][10] Additionally, studies have indicated its involvement in the regulation of:
-
Transforming Growth Factor-beta 1 (TGF-β1) expression, which it has been observed to decrease.[3][5]
-
Vascular Endothelial Growth Factor (VEGF) expression, which it can increase.[3][6]
-
AKT/CREB/BDNF and AKT/NRF2 pathways.[3]
-
TGF-β/SMADs and JNK/P38 MAPK pathways.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No observed effect of this compound on cell proliferation. | 1. Suboptimal Concentration: The concentration range tested may be too low or too high. 2. Insufficient Incubation Time: The treatment duration may be too short for a proliferative effect to be observed. 3. Poor Cell Health: Cells may be senescent, unhealthy, or not in the logarithmic growth phase. 4. Low Assay Sensitivity: The chosen assay may not be sensitive enough to detect minor changes in proliferation. | 1. Conduct a broad dose-response experiment (e.g., from nanomolar to millimolar concentrations) to identify the optimal range.[3] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[3] 3. Ensure cells are healthy, have a low passage number, and are seeded at an optimal density.[3] 4. Consider using a more sensitive assay or optimizing the parameters of your current assay.[3] |
| Cytotoxicity observed at expected proliferative concentrations. | 1. High Concentration: The concentrations used may be toxic to the specific cell line. 2. Solvent Toxicity: If using a solvent like DMSO, its final concentration in the culture medium may be toxic. 3. Contamination: The this compound stock solution or cell culture may be contaminated. | 1. Test a lower range of concentrations.[3] 2. Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.5% for DMSO) and include a solvent-only control.[3][11] 3. Prepare fresh, sterile stock solutions of this compound and maintain aseptic cell culture techniques.[3] |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded across wells. 2. Edge Effects: Wells on the perimeter of the plate may experience different environmental conditions. 3. Inaccurate Pipetting: Errors in pipetting reagents or this compound dilutions. | 1. Ensure a homogenous cell suspension before seeding and use proper pipetting techniques for even distribution.[3] 2. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to minimize evaporation.[3] 3. Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy.[12] |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cell proliferation from published studies.
Table 1: Effect of this compound on Human Dermal Papilla Cell (hDPC) Viability
| This compound Concentration | % Increase in Cell Viability (Mean ± SD) |
| 5 µM | ~5% |
| 50 µM | ~10% |
| 500 µM | ~20% |
| 2.5 mM | ~30% |
| 5 mM | ~25% |
| Data synthesized from studies on human dermal papilla cells.[5][6] The precise quantitative effects on other cell types may vary. |
Table 2: Effect of this compound on Human Outer Root Sheath Cell (hORSC) Viability
| This compound Concentration | % Increase in Cell Viability (Mean ± SD) |
| 0.15 mM | ~15% |
| 0.3 mM | ~20% |
| Data is based on the generation of NADH and NADPH as an indicator of cell viability.[5][6] |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol provides a general guideline and should be optimized for your specific cell line and experimental conditions.[3]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]
-
Plate reader capable of measuring absorbance at 570 nm[2]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing various concentrations of this compound. Include vehicle-only and untreated controls.[2]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[3]
CCK-8 Cell Proliferation Assay
This protocol is adapted from studies on human hair follicle cells.[5][8]
Materials:
-
Cells of interest (e.g., hDPCs or hORSCs)
-
Complete culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and culture for 24 hours.[5][8]
-
This compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control.[8]
-
CCK-8 Assay: Add CCK-8 solution to each well according to the manufacturer's instructions and incubate for the recommended time.[8]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Overcoming Matrix Effects in Dexpanthenol Quantification by LC-MS/MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of matrix effects in the quantification of dexpanthenol by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][2] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative analyses.[1][2][3] In the context of this compound quantification, endogenous substances from biological matrices like plasma, serum, or urine can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][4]
Q2: What are the common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects are co-eluting endogenous matrix components, such as phospholipids (B1166683), salts, and proteins.[1][5] These substances can compete with this compound for ionization, alter the physical properties of the droplets in the electrospray ionization (ESI) source, or lead to the formation of less efficient ions.[6] The choice of sample preparation technique significantly influences the extent of matrix effects; for instance, protein precipitation is known to be less effective at removing phospholipids compared to liquid-liquid extraction or solid-phase extraction.[1]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike experiment.[1][2] The post-column infusion method provides a qualitative assessment by continuously infusing a standard solution of this compound into the MS detector while a blank, extracted matrix sample is injected into the LC system. Any signal suppression or enhancement at the retention time of this compound indicates a matrix effect. The post-extraction spike method offers a quantitative measure. It involves comparing the peak area of this compound in a post-extraction spiked matrix sample to the peak area of this compound in a neat solution at the same concentration.[5]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is widely regarded as the most effective strategy to compensate for matrix effects.[1][7] A SIL-IS has nearly identical physicochemical properties to the analyte and will therefore be affected by matrix effects in a similar manner.[1] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be normalized, leading to more accurate and precise results.[1]
Troubleshooting Guide
Issue 1: Low or Inconsistent this compound Signal in Biological Samples
Q: My this compound signal is significantly lower and more variable in plasma samples compared to the standards prepared in a neat solvent. What is the likely cause and how can I fix it?
A: This is a classic symptom of ion suppression, a common matrix effect.[1] Co-eluting endogenous components from the plasma are likely interfering with the ionization of this compound.
Troubleshooting Steps:
-
Optimize Sample Preparation: Your current sample preparation method may not be adequately removing interfering substances.
-
If using Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids, a major source of ion suppression.[1] Consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][8]
-
If using LLE or SPE: Re-evaluate your choice of extraction solvent, pH, and sorbent to ensure they are optimal for both this compound recovery and the removal of matrix components.[1]
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and interfering matrix components can significantly reduce ion suppression.
-
Modify the Mobile Phase Gradient: Adjust the gradient profile to increase the resolution between this compound and the region where matrix components elute.
-
Change the Stationary Phase: Experiment with a column of different chemistry (e.g., HILIC for the polar this compound molecule) that may provide better retention and separation from interferences.[7]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, incorporating a SIL-IS like this compound-d4 is the most robust way to correct for ion suppression.[1][7]
Issue 2: High Signal Variability Between Different Lots of Biological Matrix
Q: I am observing significant differences in this compound recovery and signal intensity when using different batches of blank plasma for my calibration standards and quality control samples. What could be the reason?
A: This indicates that your method is susceptible to lot-to-lot variability in the biological matrix. The composition and concentration of endogenous components can differ between individual lots of plasma, leading to inconsistent matrix effects.
Troubleshooting Steps:
-
Evaluate Multiple Matrix Lots: During method development and validation, it is crucial to assess the matrix effect in at least six different lots of the biological matrix to ensure the method's robustness.[1]
-
Employ Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples.[1] This helps to normalize the matrix effects across all samples.
-
Implement a More Effective Sample Cleanup: As with general ion suppression, a more thorough sample preparation method like SPE or LLE can help to minimize the impact of lot-to-lot variability by removing a larger portion of the interfering components.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Plasma
This protocol is a rapid method for sample cleanup but may be more susceptible to matrix effects.[1][9]
-
Sample Aliquoting: Pipette 100 µL of plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add the appropriate amount of the internal standard solution (e.g., this compound-d4).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Extraction from Plasma
This protocol generally provides a cleaner sample extract than PPT.[1][8]
-
Sample Aliquoting and IS Addition: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
pH Adjustment (Optional): Adjust the sample pH if necessary to optimize the extraction of this compound.
-
Addition of Extraction Solvent: Add 600 µL of an appropriate immiscible organic solvent (e.g., ethyl acetate).
-
Vortexing/Mixing: Vortex vigorously for 2 minutes to ensure efficient extraction of this compound into the organic phase.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85 - 95 | 60 - 80 (Ion Suppression) | [1] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 90 - 105 | 85 - 110 | [8] |
| Solid-Phase Extraction (C18) | 95 - 108 | 90 - 115 | [10] |
Note: The values presented are representative and can vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental Workflow for this compound Quantification.
Caption: Troubleshooting Logic for Low this compound Signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Strategies to prevent dexpanthenol degradation during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the degradation of dexpanthenol during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Question: I'm observing a loss of this compound potency in my aqueous formulation. What are the likely causes?
Answer: A decrease in this compound potency is often due to chemical degradation. The two primary degradation pathways are hydrolysis and racemization.[1] Hydrolysis, the cleavage of the amide bond to form pantoic acid and 3-aminopropanol, is accelerated by acidic or alkaline conditions.[1] Racemization, the conversion of the biologically active D-panthenol to a mixture of D- and L-isomers, can be induced by high temperatures.[1]
Question: My this compound-containing solution has become cloudy and has a slight odor after storage. What could be the reason?
Answer: Cloudiness and a change in odor can indicate either microbial contamination or the formation of insoluble degradation products.[1] this compound solutions, especially at a neutral pH, can be susceptible to microbial growth if not adequately preserved.[1] The degradation products, pantoic acid and 3-aminopropanol, have different solubility profiles than the parent compound and could precipitate, leading to cloudiness.[1]
Question: During my formulation process, I need to heat the mixture to dissolve other components. How can I protect the this compound from degradation?
Answer: this compound is sensitive to heat. Temperatures exceeding 70-75°C may cause racemization.[1][2] It is highly recommended to add this compound during the cooling phase of production, ideally when the temperature is below 40-50°C.[1][3] If heating is unavoidable, it is crucial to minimize both the duration and the temperature of exposure to mitigate degradation.[1]
Question: My gel formulation containing this compound has become less viscous over time. Is this related to this compound instability?
Answer: Yes, the degradation of this compound can contribute to changes in the physical properties of a formulation.[3] The hydrolysis of this compound alters the chemical composition, which can affect the interactions between excipients and lead to a decrease in viscosity.[3] It is advisable to re-assay the this compound concentration and check the pH of the formulation.[3]
Frequently Asked Questions (FAQs)
What is the optimal pH range for ensuring this compound stability?
This compound is most stable in aqueous solutions with a pH range of 4 to 7, with optimal stability around pH 6.[4] Outside this range, particularly in strongly acidic or alkaline conditions, it undergoes hydrolysis.[4] For topical formulations, a pH of 4 to 5.5 is often used for better skin compatibility.[3]
How does temperature affect this compound stability?
High temperatures can lead to both racemization and accelerated hydrolytic degradation of this compound.[3][4] Heating above 70°C may induce the conversion of the biologically active D-panthenol to the inactive L-panthenol, reducing the product's efficacy.[4]
What are the primary degradation products of this compound?
Under acidic or alkaline conditions, this compound primarily undergoes hydrolysis to form pantolactone and 3-aminopropanol.[4] Another degradation pathway, particularly under thermal stress, is racemization, which leads to the formation of L-panthenol from D-panthenol.[4]
Is there a difference in stability between D-panthenol and DL-panthenol?
From a chemical stability perspective concerning pH and temperature, both D-panthenol and the racemic mixture DL-panthenol behave similarly and are subject to hydrolysis under the same conditions.[3] However, it is important to remember that only the D-enantiomer is biologically active.[3]
How can I prevent this compound degradation in my formulation?
To prevent degradation, you should:
-
Maintain the pH of the formulation within the optimal range of 4 to 6.[3]
-
Incorporate buffering agents to stabilize the pH.[3]
-
Avoid exposing the formulation to high temperatures during manufacturing and storage.[3]
-
Add this compound during the cool-down phase of the manufacturing process, at temperatures below 45-50°C.[3]
-
Protect the formulation from direct and prolonged exposure to UV radiation.[4]
What are the recommended storage conditions for this compound?
Pure this compound should be stored in a cool, dry place, protected from light and humidity in a tightly sealed container due to its hygroscopic nature.[1] Aqueous solutions should be maintained within a pH range of 4 to 6.[1] Under these conditions, this compound can have a shelf-life of at least two years.[1][2]
Data Presentation
Table 1: Influence of pH and Temperature on this compound Stability
| Parameter | Condition | Effect on this compound | Primary Degradation Pathway | Reference |
| pH | < 4 (Strongly Acidic) | Increased degradation | Hydrolysis | [4] |
| 4 - 7 | Most stable (Optimal at ~pH 6) | - | [4] | |
| > 7 (Strongly Alkaline) | Increased degradation | Hydrolysis | [4] | |
| Temperature | > 70°C | Increased degradation and racemization | Racemization, Hydrolysis | [3][4] |
| Elevated (prolonged exposure) | Accelerated hydrolysis | Hydrolysis | [4] |
Table 2: Forced Degradation of this compound under Acidic and Alkaline Conditions
| Stress Condition | Time (hours) | Degradation (%) |
| 0.1 M HCl | 1 | 1.9 |
| 2 | 3.5 | |
| 6 | 10.2 | |
| 0.1 M NaOH | 1 | 20.8 |
| 2 | 35.5 | |
| 6 | 75.8 | |
| Data derived from a study on this compound degradation at room temperature.[3][5] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its degradation products.[1]
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[1]
-
Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile) in an appropriate ratio (e.g., 95:5 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV spectrophotometer at 210 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.[1]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.[1]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to obtain a series of concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).[1]
3. Sample Preparation:
-
Accurately weigh a quantity of the sample containing a known amount of this compound.[1]
-
Dissolve the sample in a suitable solvent (e.g., water or mobile phase) and dilute to a final concentration within the calibration range.[1]
-
Filter the sample solution through a 0.45 µm membrane filter before injection.[1]
4. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area versus concentration.[1]
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.[1]
-
Analyze for the presence of degradation products by observing any additional peaks in the chromatogram.[1]
Protocol 2: Forced Degradation (Stress Testing) Study
To establish the stability-indicating nature of an analytical method, forced degradation studies should be performed. The goal is to achieve 5-20% degradation of the active ingredient.[4]
-
Acid Hydrolysis: Treat the sample with an acid solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.[4]
-
Alkaline Hydrolysis: Treat the sample with a base solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature for a specified period. Neutralize the solution before analysis.[4]
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature for a specified period.[4]
-
Thermal Degradation: Expose the solid or a solution of the sample to dry heat (e.g., 80 °C) for a specified period.[4]
-
Photodegradation: Expose the sample (solid or in solution) to UV light (e.g., 254 nm) for a specified duration.[4]
Visualizations
References
Technical Support Center: Identifying and Resolving Interference in Dexpanthenol Colorimetric Assays
Welcome to the technical support center for dexpanthenol colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding interference in this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the common colorimetric assays for this compound?
The most widely used colorimetric methods for this compound quantification involve a two-step reaction. First, this compound is hydrolyzed under alkaline conditions to produce β-alanol. Subsequently, this β-alanol is reacted with a chromogenic reagent, which is typically vanillin (B372448) or ninhydrin (B49086).[1][2]
-
Vanillin-based assay: The reaction between β-alanol and vanillin (in what is known as the Duquenois reagent) in a buffered solution (pH 7.5) produces a colored product. The intensity of this color, measured spectrophotometrically at approximately 406 nm, is directly proportional to the this compound concentration in the original sample.[1][2]
-
Ninhydrin-based assay: Ninhydrin reacts with the primary amine group of β-alanol to form a deep purple compound known as Ruhemann's purple, which is quantified by measuring its absorbance around 570 nm.
Q2: My assay results show unexpectedly high or low this compound concentrations. What are the likely causes?
Inaccurate results can arise from several factors:
-
Interference from sample matrix components: Pharmaceutical and cosmetic formulations are often complex mixtures. Ingredients such as other primary amines, aldehydes, ketones, and reducing agents can interfere with the colorimetric reaction, leading to erroneous results.[1]
-
Incomplete hydrolysis: If the alkaline hydrolysis of this compound to β-alanol is not complete, the subsequent colorimetric reaction will underestimate the actual concentration.[1]
-
Incorrect pH: The color development reaction is pH-sensitive. Deviations from the optimal pH can lead to inconsistent and inaccurate measurements.[1]
-
Reagent degradation: Chromogenic reagents like vanillin and ninhydrin can degrade over time, especially when exposed to light and air. Using degraded reagents will result in a weaker colorimetric signal.[1]
Q3: What are the common interfering substances in this compound colorimetric assays?
Several substances commonly found in pharmaceutical and cosmetic formulations can interfere with this compound colorimetric assays:
-
Primary Amines and Ammonia: These compounds react with both vanillin and ninhydrin, leading to an overestimation of the this compound concentration.
-
Aldehydes and Ketones: These can react with the chromogenic reagents, particularly vanillin, causing background absorbance and inaccurate results.[1]
-
Reducing Agents: Substances like ascorbic acid (Vitamin C) and other antioxidants can interfere with the color development reaction, often leading to a weaker signal.[1]
-
Sugars: Reducing sugars can interfere with the ninhydrin reaction.
Q4: How can I remove interfering substances from my samples?
Sample preparation is a critical step to minimize interference. Common and effective techniques include:
-
Liquid-Liquid Extraction (LLE): This technique is useful for separating this compound from lipophilic (fat-soluble) components of a formulation.[1]
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples. The choice of sorbent material is crucial and depends on the nature of the interfering substances. For instance, a C18 sorbent can be used to remove non-polar interferences.[1][3]
Q5: Are there alternative methods to colorimetric assays for this compound quantification that are less prone to interference?
Yes, High-Performance Liquid Chromatography (HPLC) is a powerful and widely used alternative for the determination of this compound.[4][5] HPLC methods offer greater specificity and are less susceptible to interference from matrix components compared to colorimetric assays.[4][5] When colorimetric assays yield questionable results due to complex matrices, transitioning to an HPLC method is a recommended troubleshooting step.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound colorimetric assays.
Issue 1: High Background Absorbance or Inaccurate Results
| Potential Cause | Troubleshooting Action | Verification Step |
| Interference from primary amines, aldehydes, or ketones in the sample matrix.[1] | Implement a sample cleanup procedure such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove the interfering compounds. | Analyze a spiked sample (a blank matrix with a known amount of this compound) with and without the cleanup step to confirm the removal of interference. |
| Presence of reducing agents (e.g., ascorbic acid).[1] | Consider a pre-treatment step to neutralize or remove the reducing agents. This may involve oxidation or selective extraction. | Assay a standard solution of this compound with and without the suspected reducing agent to confirm interference. |
| Contaminated reagents or glassware. | Prepare fresh reagents and ensure all glassware is thoroughly cleaned with a suitable laboratory detergent, followed by rinsing with deionized water. | Run a reagent blank (all assay components except the sample) to check for background absorbance. |
| Incorrect pH of the reaction mixture.[1] | Carefully prepare and verify the pH of all buffers before use. Ensure the sample matrix does not significantly alter the final pH. | Measure the pH of the final reaction mixture to confirm it is within the optimal range. |
Issue 2: Low or No Color Development
| Potential Cause | Troubleshooting Action | Verification Step |
| Incomplete hydrolysis of this compound.[1] | Ensure the conditions for alkaline hydrolysis (e.g., temperature, time, and concentration of NaOH) are optimal and consistently applied. | Analyze a known standard of this compound to ensure the hydrolysis and subsequent color development are efficient. |
| Degraded chromogenic reagent (vanillin or ninhydrin).[1] | Prepare a fresh solution of the chromogenic reagent. Store stock solutions in dark, airtight containers to minimize degradation. | Test the new reagent with a known concentration of β-alanol or a this compound standard to confirm its reactivity. |
| Incorrect wavelength measurement. | Verify that the spectrophotometer is set to the correct wavelength for measuring the absorbance of the colored product (approx. 406 nm for vanillin assay).[1] | Scan the absorbance spectrum of the colored product from a standard reaction to confirm the wavelength of maximum absorbance (λmax). |
Quantitative Data on Potential Interferences
The following table provides illustrative data on the potential interference of common cosmetic and pharmaceutical ingredients in the vanillin-based colorimetric assay for this compound. The extent of interference can be matrix-dependent, and it is recommended to perform validation studies with your specific formulation.
| Interfering Substance | Concentration in Sample | Observed Interference (% of this compound Reading) |
| Formaldehyde | 0.1% | +15% |
| Acetaldehyde | 0.1% | +10% |
| Acetone | 0.5% | +5% |
| Ascorbic Acid | 0.2% | -20% |
| Ethanolamine | 0.1% | +25% |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes the initial step of converting this compound to β-alanol.
-
Sample Preparation: Accurately weigh a quantity of your sample estimated to contain 10-50 mg of this compound into a 50 mL volumetric flask.
-
Dissolution: Add approximately 20 mL of deionized water and sonicate for 15 minutes to dissolve the sample completely.
-
Hydrolysis: Add 10 mL of 1 M Sodium Hydroxide (NaOH) to the flask.
-
Heating: Place the flask in a water bath maintained at 70°C for 30 minutes.[1]
-
Cooling and Neutralization: Cool the flask to room temperature. Carefully neutralize the solution with 1 M Hydrochloric Acid (HCl) to a pH of approximately 7.
-
Dilution: Bring the solution to a final volume of 50 mL with deionized water.[1]
Protocol 2: Colorimetric Determination with Vanillin
This protocol outlines the reaction of the hydrolyzed sample with the vanillin reagent.
-
Reagent Preparation:
-
Vanillin Reagent (Duquenois Reagent): Prepare a 1% (w/v) solution of vanillin in ethanol.
-
Buffer: Prepare a McIlvain buffer solution at pH 7.5.
-
-
Reaction Setup:
-
Pipette 1.0 mL of the hydrolyzed sample solution (from Protocol 1) into a test tube.
-
Prepare a blank by pipetting 1.0 mL of deionized water into a separate test tube.
-
Prepare a series of standards using known concentrations of β-alanol.
-
-
Color Development:
-
Add 2.0 mL of the McIlvain buffer (pH 7.5) to each tube.
-
Add 1.0 mL of the 1% vanillin reagent to each tube.
-
Mix the contents of each tube thoroughly.
-
-
Incubation: Incubate the tubes at 60°C for 20 minutes.[1]
-
Measurement:
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at 406 nm using a spectrophotometer, with the blank solution as a reference.[1]
-
-
Quantification: Construct a standard curve from the absorbance readings of the β-alanol standards. Use the standard curve to determine the concentration of β-alanol in the sample. Calculate the original concentration of this compound based on the dilution factor.
Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for using a C18 SPE cartridge to remove non-polar interferences.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the hydrolyzed and neutralized sample solution (from Protocol 1) onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/minute).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining water-soluble impurities.
-
Elution: Elute the this compound (as β-alanol) from the cartridge using an appropriate solvent, such as a mixture of methanol and water (e.g., 40% methanol). Collect the eluate.
-
Analysis: The collected eluate can now be used in the colorimetric determination protocol (Protocol 2).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Colorimetric and fluorimetric methods for determination of panthenol in cosmetic and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Dexpanthenol and its Metabolites
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the effective separation of dexpanthenol and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC separation of this compound and its main metabolite, pantothenic acid?
A1: this compound is the alcohol analog of pantothenic acid (Vitamin B5).[1] Both are polar compounds, which can lead to poor retention on traditional reversed-phase columns like C18. The key challenge is to achieve adequate retention and baseline separation from each other and from other components in the sample matrix.
Q2: What type of HPLC column is most suitable for separating this compound and its metabolites?
A2: While standard C18 columns have been successfully used, methods often require careful mobile phase optimization.[1][2][3] For enhanced retention of these polar analytes, alternative stationary phases can be considered, such as:
-
Aqueous C18 columns: These are designed to prevent phase collapse in highly aqueous mobile phases.
-
Polar-embedded columns: These have a polar group embedded in the alkyl chain, which improves the retention of polar compounds.
-
Mixed-mode columns: These offer multiple interaction modes (e.g., reversed-phase and ion-exchange) and can provide excellent selectivity for polar and ionizable compounds.[4]
-
HILIC (Hydrophilic Interaction Liquid Chromatography) columns: These are specifically designed for the retention and separation of very polar compounds.[5]
Q3: What is a typical starting mobile phase for this compound separation?
A3: A common starting point for reversed-phase HPLC is a mixture of an aqueous buffer and an organic modifier. For this compound and its metabolites, a mobile phase consisting of a phosphate (B84403) buffer at an acidic pH (e.g., pH 2.5-3.2) and acetonitrile (B52724) or methanol (B129727) is frequently employed.[1][2][3] The low pH helps to suppress the ionization of pantothenic acid, leading to better retention and peak shape.
Q4: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A4: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and can lead to shorter retention times. Methanol, being more polar, can offer different selectivity for polar analytes. It is recommended to screen both solvents during method development to determine which provides the better separation for your specific sample.
Q5: What detection wavelength is appropriate for this compound and pantothenic acid?
A5: this compound and pantothenic acid lack strong UV chromophores.[3] Therefore, detection is typically performed at low UV wavelengths, in the range of 200-210 nm, to achieve sufficient sensitivity.[2][4][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase, column overload, or inappropriate sample solvent. | - Adjust the mobile phase pH to suppress analyte ionization. - Consider a different column chemistry (e.g., polar-embedded or mixed-mode). - Ensure the sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase.[7] |
| Inadequate retention of this compound or pantothenic acid | The mobile phase is too strong (too much organic solvent), or the stationary phase is not suitable for polar analytes. | - Decrease the percentage of the organic modifier in the mobile phase. - Use a more polar stationary phase (e.g., Aqueous C18, polar-embedded, or HILIC). - Add an ion-pairing reagent to the mobile phase to increase the retention of ionized analytes (use with caution as it may lead to long equilibration times and is not always MS-friendly). |
| Co-elution of this compound and pantothenic acid | Lack of selectivity under the current chromatographic conditions. | - Modify the mobile phase composition by changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the pH, or altering the buffer concentration. - Try a different stationary phase with a different selectivity. - Optimize the gradient profile (if using gradient elution). |
| Fluctuating retention times | Inconsistent mobile phase composition, temperature fluctuations, or column degradation. | - Ensure proper mobile phase mixing and degassing.[7] - Use a column oven to maintain a constant temperature. - Check for column contamination and clean or replace the column if necessary.[7][8] |
| High backpressure | Blockage in the system (e.g., frit, guard column, or column), or precipitation of buffer in the mobile phase. | - Systematically check for blockages by removing components one by one (start with the column).[9] - Ensure the buffer is fully dissolved and compatible with the organic modifier concentration. - Filter the mobile phase and samples before use.[1] |
Experimental Protocols
Example HPLC Method 1: Isocratic Separation on a C18 Column
This method is adapted from a published study for the determination of this compound.[2]
-
Column: Discovery C18 (150 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (67:33, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 210 nm[2]
-
Injection Volume: 5 µL[2]
-
Temperature: Ambient
Example HPLC Method 2: Isocratic Separation with Methanol
This method is based on a validated stability-indicating assay for this compound.[1][3]
-
Mobile Phase: 0.037 M Monobasic potassium phosphate (pH adjusted to 3.2 with 0.1% v/v phosphoric acid) and methanol (90:10, v/v)[1][3]
-
Injection Volume: 50 µL[1]
-
Temperature: Ambient
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Column Type | C18 | C18 |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M KH2PO4 (pH 2.5) | 0.037 M KH2PO4 (pH 3.2) |
| Mobile Phase B | Acetonitrile | Methanol |
| Composition | 67:33 (A:B) | 90:10 (A:B) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 210 nm | 205 nm |
| Reference | [2] | [1][3] |
Visualizations
Caption: Workflow for HPLC Method Development for this compound Analysis.
Caption: Troubleshooting Decision Tree for this compound HPLC Separation.
References
- 1. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of D-Panthenol and Histidine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. uhplcs.com [uhplcs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Addressing poor solubility of dexpanthenol in specific organic solvents
Welcome to the Technical Support Center for Dexpanthenol Solubility. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing challenges related to the poor solubility of this compound in specific organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar molecule. Its solubility follows the "like dissolves like" principle. It is highly soluble in polar solvents such as water, ethanol, methanol, and propylene (B89431) glycol. Conversely, it exhibits poor solubility in non-polar organic solvents like fats and oils.[1][2][3][4] It is slightly soluble in glycerin and diethyl ether and soluble in chloroform (B151607) (1:100).[3][4]
Q2: In which common organic solvents is this compound known to have poor solubility?
Q3: What are the initial steps to troubleshoot the poor dissolution of this compound in an organic solvent?
A3: When encountering solubility issues, first verify the polarity of your chosen solvent; this compound will inherently have low solubility in non-polar solvents.[5] Also, ensure you have not exceeded the solubility limit in the specific solvent. If the solvent's polarity is appropriate and the amount is within limits, consider using techniques such as gentle heating, sonication, or employing a co-solvent system to enhance dissolution.[5]
Q4: How does temperature affect the solubility of this compound?
A4: Increasing the temperature can enhance the solubility of this compound. However, it is crucial to apply heat cautiously. Heating this compound above 158°F (70°C) may lead to racemization, which is the conversion of the biologically active D-enantiomer to the inactive DL-racemic mixture.[5] For short durations, heating up to 104°F (40°C) can improve fluidity without significant risk of racemization.[1]
Q5: Can pH adjustment improve the solubility of this compound in certain solvent systems?
A5: Yes, pH adjustment can be a viable strategy, particularly in aqueous or protic organic solvent systems. This compound is more stable in a pH range of 4-6.[6] Adjusting the pH of the solution into this range can, in some cases, improve its stability and, consequently, its solubility. However, it is less stable in strongly acidic or alkaline solutions due to hydrolytic cleavage.[6]
Troubleshooting Guides
Issue 1: this compound is not dissolving in the selected organic solvent.
This guide will help you systematically address the issue of poor this compound solubility.
Issue 2: this compound precipitates out of solution after initial dissolution.
Precipitation can occur due to changes in temperature, solvent evaporation, or the addition of other components.
Data Presentation
The following tables summarize the known solubility of this compound in various solvents. There are some discrepancies in the exact values reported in the literature, which are noted below.
Table 1: Solubility of this compound in Highly Soluble Solvents
| Solvent | Solubility | Notes |
| Water | Very Soluble | [1][2] |
| Ethanol | 41 mg/mL, 110 mg/mL | [5] There is a notable discrepancy in the reported values. |
| Methanol | Readily Miscible | [5] |
| Propylene Glycol | Readily Miscible | [5] |
| Dimethyl Sulfoxide (DMSO) | 33 mg/mL, 41 mg/mL | [5] There is a discrepancy in the reported values. |
Table 2: Solubility of this compound in Poorly Soluble and Other Solvents
| Solvent | Solubility | Notes |
| Acetonitrile | ≥ 100.0 µg/mL | A solution of this concentration has been prepared for HPLC analysis.[5] |
| Chloroform | Soluble (1:100) | [3][4] |
| Diethyl Ether | Slightly Soluble | [7] |
| Glycerin | Slightly Soluble | [7] |
| Ethyl Acetate | Poorly Soluble | Quantitative data not readily available. |
| Acetone | Poorly Soluble | Quantitative data not readily available. |
| Toluene | Poorly Soluble | Quantitative data not readily available. |
| Fats and Oils | Practically Insoluble | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol is effective for dissolving this compound in a primarily non-polar or aqueous-based system where it has poor solubility.
Objective: To prepare a stock solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline (or other aqueous buffer as required)
-
Sterile containers
-
Magnetic stirrer
Procedure:
-
Prepare a 10% (v/v) solution of DMSO in saline.
-
Add the desired amount of this compound to the 10% DMSO solution and begin stirring.
-
To this mixture, add 40% (v/v) of PEG300 and continue to mix thoroughly.
-
Add 5% (v/v) of Tween-80 to the solution and continue stirring until the solution becomes clear.
-
Adjust the final volume with saline.
-
If any precipitation or phase separation occurs, gentle heating (below 70°C) and/or sonication can be used to aid dissolution.[5][8]
Protocol 2: Solubility Enhancement by Gentle Heating
This protocol describes a safe method for using heat to increase the solubility of this compound.
Objective: To dissolve this compound in a solvent using controlled heating.
Materials:
-
This compound
-
Solvent of choice
-
Heat-resistant beaker or flask
-
Hot plate with magnetic stirring capability
-
Thermometer
-
Stir bar
Procedure:
-
Add the solvent to the beaker or flask, followed by the stir bar.
-
Place the container on the hot plate and begin stirring.
-
Gradually add the this compound to the stirring solvent.
-
Slowly increase the temperature of the hot plate while monitoring the solution's temperature with a thermometer.
-
Crucially, do not exceed a solution temperature of 70°C (158°F) to prevent potential racemization of the this compound. [5]
-
Maintain the temperature and continue stirring until the this compound is fully dissolved.
-
Once dissolved, remove the container from the heat and allow it to cool slowly to room temperature while still stirring to prevent precipitation.
Protocol 3: Solubility Enhancement using Sonication
This protocol outlines the use of sonication to aid in the dissolution of this compound.
Objective: To use ultrasonic energy to facilitate the dissolution of this compound.
Materials:
-
This compound
-
Solvent of choice
-
Appropriate container (e.g., vial, flask)
-
Ultrasonic bath or probe sonicator
-
Ice bath (recommended)
Procedure:
-
Combine the this compound and the solvent in the container.
-
Place the container in an ice bath to dissipate heat generated during sonication.
-
If using an ultrasonic bath, place the container in the bath. If using a probe sonicator, insert the probe into the solution, ensuring it does not touch the sides or bottom of the container.
-
Apply ultrasonic energy. Typical starting parameters for a probe sonicator are a frequency of 20 kHz.[9] For an ultrasonic bath, refer to the manufacturer's instructions.
-
Use a pulsed mode if available (e.g., 5 seconds ON, 5 seconds OFF) to minimize heat buildup.[10]
-
Continue sonication until the this compound is fully dissolved. The duration will depend on the concentration and the solvent. Start with short intervals (e.g., 1-2 minutes) and visually inspect for dissolution.
-
After sonication, allow the solution to return to room temperature.
Protocol 4: Solubility Enhancement through pH Adjustment
This protocol provides a general guideline for adjusting the pH to potentially improve the solubility and stability of this compound in aqueous or protic organic solvent systems.
Objective: To optimize the pH of a solution to enhance this compound's solubility and stability.
Materials:
-
This compound
-
Solvent system (aqueous or protic organic)
-
Acidic solution (e.g., 0.1 M HCl or citric acid)
-
Basic solution (e.g., 0.1 M NaOH or triethanolamine)
-
pH meter or pH indicator strips
Procedure:
-
Attempt to dissolve the this compound in the solvent system.
-
Measure the initial pH of the solution.
-
If the initial pH is outside the optimal stability range of 4-6, slowly add the acidic or basic solution dropwise while continuously stirring and monitoring the pH.
-
Target a final pH within the 4-6 range.
-
Observe if the solubility of this compound improves as the pH is adjusted.
-
Allow the solution to stir for a sufficient time at the target pH to ensure equilibrium is reached.
-
Note that this compound is prone to hydrolysis in strongly acidic or alkaline conditions.[6] Therefore, avoid extreme pH values.
References
- 1. powerblanket.com [powerblanket.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound [chembk.com]
- 4. This compound (PANTHENOL) - Ataman Kimya [atamanchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. What Are The Heating Methods In A Laboratory? Choose The Right Tool For Safe & Precise Results - Kintek Solution [kindle-tech.com]
- 7. This compound | C9H19NO4 | CID 131204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in In Vitro Wound Healing Assays with Dexpanthenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vitro wound healing assays, specifically when investigating the effects of dexpanthenol.
Troubleshooting Guides
This section addresses common issues encountered during in vitro wound healing assays and provides practical solutions to enhance reproducibility and data accuracy.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in scratch width between replicates | Inconsistent manual scratching technique: Variations in pressure, angle, and speed of the pipette tip.[1][2] Irregularities in the pipette tip: Imperfections or damage to the tip.[1] Non-uniform cell monolayer: Inconsistent cell density across the well. | Standardize scratching method: Use a guiding tool (e.g., a ruler) to ensure straight scratches. Apply consistent, firm pressure. Alternatively, use commercially available wound-making tools for highly reproducible scratches.[3] Use new, sterile pipette tips for each scratch. Ensure a confluent and even cell monolayer before creating the scratch. |
| Cells detaching from the plate after scratching | Aggressive scratching technique: Applying too much pressure can lift the cell monolayer.[2] Poor cell adherence: The cell type may not adhere well to the culture plate surface. | Be gentle during scratching and washing steps. After scratching, wash wells gently with phosphate-buffered saline (PBS) or serum-free media to remove debris without disturbing the attached cells.[4] Consider coating the plates with an appropriate extracellular matrix protein (e.g., collagen, fibronectin, or gelatin) to improve cell attachment. However, be aware that scratching may partially remove the coating, introducing another source of variability.[5] |
| No or slow wound closure in the control group | Sub-optimal cell health: Cells may be senescent, from a high passage number, or unhealthy.[1] Low serum concentration: Serum contains growth factors that stimulate cell migration.[1] Serum-free or low-serum media used to inhibit proliferation can also significantly slow migration. | Use healthy, low-passage number cells. Optimize serum concentration. If proliferation is a concern, consider using a mitosis inhibitor like Mitomycin C instead of complete serum starvation, allowing for the use of a low concentration of serum to support migration.[5][6] |
| Wound closure is too rapid | High cell proliferation rate: The observed gap closure may be due to cell division rather than cell migration.[7] High serum concentration: Excess growth factors in the media can lead to rapid proliferation and migration. | Inhibit cell proliferation: Treat cells with a mitosis inhibitor (e.g., Mitomycin C) or reduce the serum concentration in the medium after the scratch is made.[5][6] This is crucial to ensure that the measured endpoint is primarily due to cell migration. |
| Inconsistent results when using this compound | Inconsistent this compound concentration or preparation: Errors in dilution or storage of the this compound solution. Variability in treatment timing: Inconsistent application of this compound after scratching. | Prepare fresh this compound solutions for each experiment and ensure accurate dilutions. Apply the this compound-containing medium immediately after the post-scratch wash for consistent timing across all wells and experiments. |
| Blurry images or difficulty in analysis | Microscope out of focus. [2] Debris in the scratch area. Uneven wound edges. | Ensure the microscope is properly focused on the cell monolayer.[2] Thoroughly but gently wash the wells after scratching to remove all cellular debris.[4] Practice consistent scratch creation to achieve clean and sharp wound edges for easier analysis. |
Frequently Asked Questions (FAQs)
1. What is the optimal cell seeding density for a wound healing assay?
The optimal seeding density is cell-type dependent. The goal is to achieve a 90-100% confluent monolayer at the time of the scratch.[1] It is recommended to perform a preliminary experiment to determine the ideal number of cells that form a confluent monolayer within 24-48 hours. Over-confluence can lead to contact inhibition, while under-confluence results in an incomplete monolayer, both affecting migration characteristics.[1]
2. How can I distinguish between cell migration and proliferation?
To ensure that the observed wound closure is primarily due to cell migration, cell proliferation should be minimized.[7] This can be achieved by:
-
Serum starvation: Reducing the serum concentration in the culture medium after creating the scratch.[7]
-
Using mitosis inhibitors: Adding agents like Mitomycin C to the medium to block cell division.[5][6]
It is advisable to perform a separate proliferation assay (e.g., MTT or Ki67 staining) to directly assess the effect of this compound on cell proliferation under the same experimental conditions.[1][2]
3. What controls should I include in my wound healing assay with this compound?
Proper controls are essential for interpreting your results accurately. Key controls include:
-
Negative Control (Untreated): Cells in a medium without this compound to measure the baseline rate of cell migration.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound to ensure the vehicle itself does not affect cell migration.
-
Positive Control: A substance known to stimulate cell migration (e.g., a specific growth factor or a higher concentration of serum) to confirm that the assay is working as expected.
4. How should I analyze and present my wound healing data?
Wound closure can be quantified by measuring the change in the cell-free area over time. Image analysis software such as ImageJ is commonly used for this purpose.[6] Data can be presented as:
-
Percentage of Wound Closure: Calculated as: ((Initial Area - Final Area) / Initial Area) * 100.[2]
-
Rate of Wound Closure: The change in the width or area of the scratch over time.
For statistical analysis, an unpaired t-test can be used to compare a single treatment group to a control, while ANOVA is suitable for comparing three or more groups.
5. What is the mechanism of action of this compound in wound healing?
This compound is converted to pantothenic acid (Vitamin B5) in the skin, which is a component of coenzyme A. Coenzyme A is essential for various cellular metabolic processes. This compound has been shown to stimulate the migration and proliferation of dermal fibroblasts, key cells in the wound healing process.[6] It also modulates the expression of genes involved in inflammation and tissue remodeling, such as upregulating the expression of interleukin-6 (IL-6) and interleukin-1β (IL-1β).[4]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on fibroblast proliferation and migration from in vitro studies.
Table 1: Effect of this compound on Fibroblast Proliferation
| Compound | Cell Type | Concentration | Assay | Proliferation/Viability Increase (vs. Control) | Citation |
| This compound | Human Dermal Fibroblasts | Not Specified | Not Specified | Positive effect on proliferation | |
| This compound-loaded nanofibers | Human Fibroblasts | Not Specified | MTT Assay | 128.4% viability on day 5 | [1] |
Table 2: Effect of this compound on Fibroblast Migration (Wound Closure)
| Compound | Cell Type | Assay | Observation | Citation |
| This compound-loaded nanofiber mats | L929 Fibroblasts | Scratch Assay | Complete gap closure after 24 hours | [2] |
Experimental Protocols
Standard In Vitro Wound Healing (Scratch) Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on cell migration.
Materials:
-
Adherent cell line (e.g., human dermal fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound solution, sterile
-
Mitosis inhibitor (e.g., Mitomycin C, optional)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a pre-determined density to form a confluent monolayer within 24-48 hours.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Creating the Scratch: Once the cells are confluent, carefully aspirate the medium. Using a sterile 200 µL pipette tip, create a straight scratch down the center of the monolayer with firm and consistent pressure.[6]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[4]
-
Treatment: Add fresh low-serum or serum-free medium containing the desired concentrations of this compound to the treatment wells. Include vehicle and untreated controls. If using a mitosis inhibitor, add it at this step.
-
Imaging (Time 0): Immediately after adding the treatment, capture the first set of images of the scratches using an inverted microscope (e.g., at 10x objective). It is recommended to have reference marks on the plate to ensure imaging the same field of view at each time point.[4]
-
Incubation and Subsequent Imaging: Return the plate to the incubator. Capture subsequent images at regular intervals (e.g., 6, 12, and 24 hours) at the exact same positions.[6]
-
Data Analysis: Use image analysis software to measure the area of the cell-free gap at each time point for all treatment groups. Calculate the percentage of wound closure.[6]
Signaling Pathways and Workflows
This compound-Modulated Signaling in Wound Healing
This compound has been shown to upregulate the expression of pro-inflammatory cytokines IL-6 and IL-1β in the context of wound healing.[4] These cytokines can, in turn, activate downstream signaling pathways in fibroblasts, such as the JAK/STAT and MAPK pathways, which are known to play crucial roles in cell migration and proliferation.
Caption: this compound signaling pathway in fibroblasts.
Experimental Workflow for In Vitro Wound Healing Assay
The following diagram illustrates a typical workflow for conducting an in vitro wound healing assay to evaluate the effect of a test compound like this compound.
References
- 1. Wound healing effects of this compound-loaded core/shell electrospun nanofibers: Implication of oxidative stress in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro IL-6/IL-6R Trans-Signaling in Fibroblasts Releases Cytokines That May Be Linked to the Pathogenesis of IgG4-Related Disease [frontiersin.org]
- 7. The Role of IL-6 in Fibrotic Diseases: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of dexpanthenol during solid-phase extraction
Welcome to the technical support center for troubleshooting low recovery of dexpanthenol during solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery in SPE?
Low recovery of this compound, a highly polar compound, during SPE can stem from several factors. The most frequent issues include improper sorbent selection, suboptimal pH of the sample, analyte breakthrough during sample loading, inefficient washing steps that prematurely elute the analyte, and incomplete elution from the sorbent.[1][2][3]
Q2: Which type of SPE sorbent is most suitable for this compound extraction?
For the extraction of a polar compound like this compound, reversed-phase sorbents such as C18 are commonly utilized.[1] In some applications, amino (NH2) type adsorbents have also demonstrated effectiveness.[1] The choice of sorbent depends on the sample matrix and the interfering substances present.
Q3: How does the sample's pH affect the recovery of this compound?
Adjusting the pH of the sample can be crucial for optimizing the retention of this compound on the SPE sorbent.[1][4] For reversed-phase SPE, acidifying the sample can enhance the retention of polar compounds like this compound. For ion-exchange mechanisms, the pH must be controlled to ensure the analyte is in its charged form for retention.[2]
Q4: What should I do if I suspect my this compound is being lost during the sample loading or washing steps?
Analyte loss during loading or washing is a common issue. To troubleshoot this, you can collect the flow-through and wash solutions and analyze them for the presence of this compound.[5] If the analyte is found in these fractions, it indicates that the sorbent is not retaining it effectively under the current conditions. To address this, consider the following:
-
Decrease the flow rate: A slower flow rate during sample loading allows for better interaction between the analyte and the sorbent.[1][6]
-
Adjust the sample solvent: If the sample solvent is too strong (too much organic content), it can prevent the analyte from binding to the sorbent. Diluting the sample with a weaker solvent may be necessary.[3]
-
Optimize the wash solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound.[1][7] A sequential wash with solvents of increasing strength may be beneficial.[1]
Q5: My recovery is still low after optimizing the loading and washing steps. What could be the issue during elution?
If this compound is retained on the column but not efficiently eluted, the problem lies with the elution step.[4]
-
Increase elution solvent strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent. You can try increasing the percentage of the organic modifier in the elution solvent.[1][2] For this compound on a C18 cartridge, an effective eluent is often a mixture of methanol (B129727) and water, for instance, 40% methanol in water.[1]
-
Increase elution solvent volume: It's possible that the volume of the elution solvent is insufficient to completely elute the analyte. Try increasing the volume of the elution solvent in one or more steps.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Problem: Low Recovery of this compound
First, it is crucial to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step: sample load, wash, and elution.[5]
This indicates poor retention of the analyte on the SPE sorbent.
-
Potential Cause 1: Incorrect Sorbent Choice. The polarity of this compound may not be suitable for the chosen sorbent.
-
Solution: For the highly polar this compound, a reversed-phase sorbent like C18 is generally recommended.[1] If using a reversed-phase sorbent, ensure the sample is loaded in a highly aqueous environment to maximize retention.
-
-
Potential Cause 2: Sample Solvent is Too Strong. A high concentration of organic solvent in the sample will weaken the interaction between the polar this compound and a non-polar stationary phase.
-
Solution: Dilute the sample with water or an appropriate aqueous buffer to reduce the organic content before loading.[3]
-
-
Potential Cause 3: Inappropriate Sample pH. The pH of the sample can influence the polarity and charge of this compound.
-
Solution: For reversed-phase SPE, consider acidifying the sample to a pH of around 3-4 to enhance retention.[9]
-
-
Potential Cause 4: High Flow Rate. A fast flow rate during sample loading can prevent adequate interaction time between this compound and the sorbent.[6]
-
Solution: Reduce the sample loading flow rate to approximately 1-2 mL/min.[2]
-
-
Potential Cause 5: Cartridge Overload. Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough.[1][10]
-
Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass.[1]
-
This suggests that the wash solvent is too strong and is prematurely eluting the analyte.
-
Potential Cause: Wash Solvent is Too Aggressive. The organic content of the wash solvent is high enough to disrupt the interaction between this compound and the sorbent.
This points to incomplete elution of the analyte from the SPE cartridge.
-
Potential Cause 1: Elution Solvent is Too Weak. The solvent is not strong enough to break the interactions between this compound and the sorbent.
-
Solution: Increase the strength of the elution solvent by increasing the proportion of the organic modifier.[2] For instance, if using 40% methanol, try increasing it to 60% or higher.
-
-
Potential Cause 2: Insufficient Elution Solvent Volume. The volume of the elution solvent may not be adequate to pass through the entire sorbent bed and collect all the analyte.
-
Solution: Increase the volume of the elution solvent or perform a second elution step and combine the eluates.[8]
-
-
Potential Cause 3: Secondary Interactions. this compound might be undergoing secondary interactions with the sorbent material (e.g., silanol (B1196071) groups on silica-based sorbents).
-
Solution: Modify the elution solvent by adding a small amount of an acid or base to disrupt these secondary interactions.[2]
-
Data Presentation
Table 1: Comparative Analysis of Extraction Methodologies for this compound
| Cosmetic Matrix | Extraction Method | Key Parameters | Average Recovery (%) |
| Creams, Lotions, Oily Cosmetics | LLE followed by SPE | LLE: Chloroform/Water; SPE: C18 sorbent, elution with 40% methanol | > 90 |
| Body Milk | Combined LLE and SPE | LLE: Chloroform:Water (1:3 v/v); SPE: NH2 type adsorbent | 83.1 |
| Cream | Combined LLE and SPE | LLE: Chloroform:Water (1:3 v/v); SPE: NH2 type adsorbent | 88.2 |
| Oil | Combined LLE and SPE | LLE: Chloroform:Water (1:3 v/v); SPE: NH2 type adsorbent | 83.0 |
| Various Cosmetics | LLE | Solvents: Ethanol (B145695) and Acetonitrile (B52724) (1:1 v/v) | 99.06 - 103.60 |
Data sourced from a technical support document by BenchChem.[1]
Experimental Protocols
Protocol 1: Combined Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Creams and Lotions
This protocol is adapted from a method for determining this compound in cosmetic formulations.[1]
-
Sample Preparation:
-
Weigh 0.1 g of the cream or lotion sample into a microcentrifuge tube.
-
Add 0.5 mL of ethanol and 0.5 mL of acetonitrile to the sample.
-
-
Liquid-Liquid Extraction:
-
Vortex the mixture thoroughly to ensure complete extraction.
-
Centrifuge the mixture to separate the aqueous-organic layer from the precipitated matrix components.
-
Carefully collect the supernatant containing the this compound.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water through it. Do not allow the cartridge to dry out.
-
Sample Loading: Acidify the supernatant from the LLE step with a small amount of acid (e.g., phosphoric acid to pH ~3-4) and load it onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 2 mL of 40% methanol in water into a clean collection tube.
-
-
Analysis:
-
The collected eluate is then ready for analysis by a suitable technique such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A logical workflow for troubleshooting low this compound recovery in SPE.
Key Factors Affecting this compound SPE Recovery
References
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 8. welchlab.com [welchlab.com]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Optimizing incubation time for dexpanthenol treatment in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time and troubleshooting experiments involving dexpanthenol treatment in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for this compound treatment in cell culture?
A common incubation period for assessing the effects of this compound on cell proliferation and viability is 24 hours.[1][2][3] However, the optimal time can vary depending on the cell type and the specific endpoint being measured. For cytotoxicity assays, incubation times can range from 24 to 72 hours.[4] Some studies have explored longer-term treatments lasting several days.[5]
Q2: What are the expected effects of this compound on cells in culture?
This compound, a precursor to vitamin B5, generally promotes cell health and function. Observed effects include:
-
Enhanced Cell Proliferation and Viability: this compound has been shown to stimulate the growth of various cell types, including dermal fibroblasts, keratinocytes, and human hair follicle cells.[1][2]
-
Increased Cell Migration: It can aid in wound healing processes by promoting the migration of cells.[6][7]
-
Reduced Apoptosis and Senescence: Studies indicate that this compound can decrease markers of programmed cell death (apoptosis) and cellular aging (senescence).[2][3]
-
Modulation of Gene Expression: It can influence the expression of genes related to inflammation, cell growth, and tissue remodeling.[1]
Q3: Which signaling pathways are involved in the cellular response to this compound?
The primary mechanism of this compound's action is its conversion to pantothenic acid, a key component of Coenzyme A (CoA).[1] CoA is essential for numerous metabolic pathways, including energy production and lipid synthesis.[1] Additionally, in human hair follicle cells, this compound has been shown to stimulate the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is involved in cell proliferation.[2][3]
Troubleshooting Guide
Issue 1: No significant effect of this compound on cell proliferation is observed.
-
Possible Cause: Suboptimal incubation time.
-
Solution: While 24 hours is a common starting point, the optimal incubation time can be cell-type dependent. Consider performing a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the ideal duration for your specific cell line.
-
-
Possible Cause: Incorrect this compound concentration.
-
Possible Cause: Low metabolic activity of the cells.
-
Solution: Ensure your cells are in the exponential growth phase during treatment. Cells that are confluent or have a low passage number may respond differently.
-
Issue 2: Decreased cell viability after this compound treatment.
-
Possible Cause: this compound concentration is too high.
-
Solution: High concentrations of any substance can be cytotoxic. Lower the concentration range in your dose-response experiments. Consider performing a cytotoxicity assay, such as an LDH assay, to determine the toxicity threshold.[4]
-
-
Possible Cause: Solvent toxicity.
-
Solution: If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture medium is not toxic to the cells (typically <0.5%). Run a vehicle control (medium with the solvent only) to assess any solvent-induced effects.[8]
-
-
Possible Cause: Contamination of the cell culture.
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variation in cell density at the time of treatment.
-
Solution: Standardize the cell seeding density and ensure that cells are at a consistent confluency (e.g., 60-70%) at the start of each experiment.[12]
-
-
Possible Cause: Instability of this compound in the culture medium.
-
Solution: Prepare fresh this compound solutions for each experiment. If a stock solution is used, ensure it is stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause: General cell culture variability.
Data Presentation
Table 1: Summary of this compound Incubation Times and Effects on Different Cell Lines
| Cell Type | Concentration Range | Incubation Time | Observed Effects | Reference |
| Human Dermal Papilla Cells (hDPCs) | 5 µM - 5 mM | 24 hours | Increased cell viability and proliferation (Ki67 marker); Reduced apoptosis and senescence markers. | [2][3] |
| Outer Root Sheath Cells (hORSCs) | Not specified | 24 hours | Increased cell viability and proliferation. | [2][3] |
| Dermal Fibroblasts | Not specified | Not specified | Stimulated proliferation and migration. | [1][7] |
| Keratinocytes | Not specified | Not specified | Stimulated proliferation and migration. | [1] |
| Epithelial Cells | 0.15 mg/mL - 5 mg/mL | 24 hours | No significant cytotoxicity observed. | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ cells/well and culture for 24 hours.[2][3]
-
This compound Treatment: Treat the cells with various concentrations of this compound in triplicate and culture for another 24 hours.[2][3] Include a vehicle control.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
Protocol 2: Cell Proliferation Assessment using Ki67 Staining
-
Cell Seeding and Treatment: Seed cells in 24-well plates (5 x 10⁴ cells/well) and treat with the desired concentrations of this compound for 24 hours.[2]
-
Fixation and Permeabilization: Wash the cells with ice-cold PBS, fix with 4% paraformaldehyde for 10 minutes, and then permeabilize with PBS containing 0.1% Triton X-100.[2]
-
Blocking: Block with PBS containing 5% FBS and 1% BSA.[2]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the Ki67 proliferation marker.[1]
-
Secondary Antibody Incubation: Use a fluorescently labeled secondary antibody for detection.[1]
-
Analysis: Determine the percentage of Ki67-positive cells using fluorescence microscopy.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. saffarma.com.ua [saffarma.com.ua]
- 8. researchgate.net [researchgate.net]
- 9. promocell.com [promocell.com]
- 10. adl.usm.my [adl.usm.my]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioclima.ro [bioclima.ro]
- 14. gmpplastic.com [gmpplastic.com]
Deconvolution of overlapping peaks in chromatograms of dexpanthenol formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of dexpanthenol formulations, specifically addressing the issue of overlapping peaks.
Troubleshooting Guide: Deconvolution of Overlapping Peaks
Overlapping or co-eluting peaks in the chromatogram of a this compound formulation can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Poor resolution between this compound and an adjacent peak (impurity, excipient, or degradation product).
Diagrammatic Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting overlapping peaks in this compound chromatography.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Detailed Explanation |
| Inadequate Mobile Phase Composition | Optimize the organic modifier concentration in the mobile phase. | For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase the retention time of this compound and may improve its separation from less retained impurities. Conversely, for more retained impurities, a slight increase in the organic modifier might be beneficial. |
| Suboptimal Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. | This compound is a polar compound. Modifying the pH can alter the ionization state of this compound and any ionizable impurities or excipients, thereby changing their retention behavior and improving selectivity.[1] For reversed-phase methods, a slightly acidic pH, often around 2.5 to 3.2, is commonly used to ensure this compound is in a single ionic form, which can lead to sharper peaks and better separation.[2][3] |
| Inappropriate Gradient Elution Program | Modify the gradient slope, duration, or starting/ending composition. | A shallower gradient can increase the separation between closely eluting peaks.[4] Start with a scouting gradient to determine the elution window of the compounds of interest, then create a more focused gradient around that window.[4] |
| Unsuitable Column Chemistry | Switch to a column with a different stationary phase. | If a standard C18 column does not provide adequate resolution, consider a C4 column or a C18 column from a different manufacturer with different bonding chemistry.[5][6] For highly polar compounds, a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC) could also be explored. |
| Suboptimal Column Temperature | Adjust the column temperature. | Increasing the column temperature can sometimes improve peak shape and alter selectivity, potentially resolving overlapping peaks.[7] However, be mindful that higher temperatures can accelerate column degradation. |
| Peak Tailing | Address the root cause of tailing, such as secondary interactions with the stationary phase. | Peak tailing can obscure smaller, closely eluting peaks.[8][9] This can often be mitigated by operating at a lower pH to suppress the ionization of residual silanol (B1196071) groups on the silica-based column packing.[9] Using a highly end-capped column or adding a competing base to the mobile phase can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC columns used for this compound analysis?
A1: The most commonly used columns for this compound analysis are reversed-phase columns, particularly C18 and C4 columns.[2][5][10] C18 columns are versatile and widely applicable, while C4 columns may offer different selectivity for this compound and related substances.
Q2: What is the recommended detection wavelength for this compound?
A2: this compound does not have a strong UV chromophore. Therefore, analysis is typically performed at low UV wavelengths, generally between 205 nm and 220 nm.[2][3][10]
Q3: How can I improve the peak shape of this compound?
A3: Poor peak shape (tailing or fronting) can often be addressed by optimizing the mobile phase pH. For this compound, a slightly acidic mobile phase (pH 2.5-3.2) is often beneficial.[2][3] Also, ensure that the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase to avoid peak distortion.[8]
Q4: My retention times for this compound are inconsistent. What could be the cause?
A4: Inconsistent retention times can be caused by several factors, including:
-
Fluctuations in mobile phase composition: Ensure the mobile phase is well-mixed and degassed.
-
Changes in column temperature: Use a column oven to maintain a stable temperature.
-
Column degradation: If the column is old or has been exposed to harsh conditions, its performance may decline.
-
System leaks: Check for any leaks in the HPLC system.
Q5: What is a good starting point for developing a gradient method for a this compound formulation?
A5: A good starting point is a broad "scouting" gradient, for example, from 5% to 95% organic solvent over 20-30 minutes.[4] This will help to determine the approximate elution time of this compound and any impurities. Based on the results of the scouting run, a more focused gradient can be developed to improve the resolution in the region of interest.[4]
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol is a general example and may require optimization for specific formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[2] |
| Mobile Phase | A: 0.037 M Monobasic Potassium Phosphate in water, pH adjusted to 3.2 with phosphoric acidB: MethanolIsocratic Elution: A:B (90:10 v/v)[2] |
| Flow Rate | 1.5 mL/min[2] |
| Detection Wavelength | 205 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30 °C |
Sample Preparation:
-
Accurately weigh a portion of the this compound formulation.
-
Dissolve and dilute the sample in the mobile phase to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).[11]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing factor: Typically should be ≤ 2.
-
Theoretical plates: Should meet the minimum requirement as per internal SOPs or pharmacopeial guidelines.
-
Repeatability of injections (%RSD): The relative standard deviation of peak areas from replicate injections should be ≤ 2%.
Logical Relationship for Method Development
Caption: A logical flow from initial method setup to optimization and validation for this compound analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC methods used in the analysis of this compound, providing a benchmark for expected performance.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| This compound | 10 - 100 | > 0.999 | [12] |
| This compound | 10.44 - 83.50 | 0.998 | [10] |
Table 2: Accuracy and Precision
| Analyte | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| This compound | 98.59 - 100.90 | 0.71 - 1.05 | Not Reported | [12] |
| This compound | Not Reported | 0.20 | 0.11 - 0.19 | [10] |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound | 3 | 8.5 | [2] |
| This compound | 0.005 | Not explicitly stated | [12] |
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mastelf.com [mastelf.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Simultaneous Quantification of this compound and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Improving the signal-to-noise ratio for dexpanthenol detection at low wavelengths
Welcome to the technical support center for the analysis of dexpanthenol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes, with a particular focus on improving the signal-to-noise ratio for detection at low wavelengths.
Frequently Asked Questions (FAQs)
Q1: Why is detecting this compound at low UV wavelengths challenging?
A1: this compound lacks a significant UV chromophore, a part of a molecule that absorbs ultraviolet light.[1][2][3] This inherent chemical property results in low absorbance at higher wavelengths, compelling analysts to use low UV wavelengths, typically between 205 nm and 220 nm, for detection.[2][3][4] Working in this region can lead to a poor signal-to-noise ratio and increased susceptibility to interference from other compounds in the sample matrix and mobile phase components.[1][3][5]
Q2: What are the common analytical methods for quantifying this compound?
A2: Several methods are employed for this compound quantification, each with its advantages and limitations:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique, often employing a C18 or C4 column.[2][3][6] However, it is prone to low signal-to-noise ratios due to the low UV absorbance of this compound.[1][5]
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This method offers high sensitivity and selectivity, overcoming the challenges of UV detection.[1][5][7] It is particularly useful for complex matrices.
-
Gas Chromatography (GC): GC can be used for this compound analysis, though it often requires a derivatization step to increase the volatility of the analyte.[8]
-
Spectroscopic Methods: Techniques like fluorimetry and colorimetry can be utilized, often after hydrolysis of this compound.[8]
-
Thin-Layer Chromatography (TLC): A TLC method coupled with densitometric detection has also been developed for the analysis of B vitamins, including this compound.[9]
Q3: How can I improve the signal-to-noise ratio (SNR) in my this compound analysis?
A3: Improving the SNR for this compound detection can be achieved through several strategies:
-
Optimize Chromatographic Conditions: Fine-tuning the mobile phase composition, pH, and flow rate can enhance peak shape and resolution, thereby improving the signal relative to the baseline noise.[3]
-
Enhance Sample Preparation: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering substances from the sample matrix, leading to a cleaner baseline.[10]
-
Consider an Alternative Detection Method: If feasible, switching from UV detection to a more sensitive and selective technique like mass spectrometry can significantly improve the SNR.[1][7]
-
Implement Signal Processing Techniques: Applying digital filtering or smoothing algorithms to the acquired chromatogram can help reduce baseline noise.[11]
-
Ensure System Suitability: Using high-purity solvents and ensuring a stable, clean system can minimize baseline noise, which is especially critical at low UV wavelengths.[3]
Q4: What is a suitable starting point for developing an HPLC-UV method for this compound?
A4: A good starting point for an HPLC-UV method for this compound would be a reversed-phase separation on a C18 column.[2][3][6] The mobile phase could consist of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[2][4] Detection is typically performed at a low wavelength, around 205-210 nm.[2][4][6]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, particularly when using HPLC-UV at low wavelengths.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: this compound is a polar compound. Adjusting the pH of the mobile phase can improve its ionization state and, consequently, the peak shape.[3]
-
-
Possible Cause: Column degradation.
-
Solution: If the column has been used extensively, its performance may be compromised. Replace the column with a new one of the same type.[3]
-
Issue 2: High Baseline Noise or Drift
-
Possible Cause: Contaminated mobile phase or detector cell.
-
Solution: Use high-purity solvents and freshly prepared, degassed mobile phases. Flush the system and clean the detector cell according to the manufacturer's instructions.[3]
-
-
Possible Cause: Low UV detection wavelength.
-
Solution: Detection at low wavelengths is inherently more susceptible to interference from mobile phase components and impurities. Using high-purity solvents and ensuring a stable baseline before injection is crucial.[3]
-
Issue 3: Low Resolution Between this compound and Other Components
-
Possible Cause: Inadequate mobile phase strength.
-
Solution: In reversed-phase HPLC, decreasing the amount of the organic solvent in the mobile phase will increase the retention time of this compound and may improve its resolution from other peaks.[3]
-
-
Possible Cause: Unsuitable stationary phase.
-
Solution: For a highly polar analyte like this compound, a standard C18 column may not always provide sufficient retention or selectivity. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded reversed-phase column.[3]
-
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for this compound analysis.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (25.0 cm x 4.6 mm, 5 µm)[2] | C18[6] | C4[12] |
| Mobile Phase | 0.037 M KH2PO4 (pH 3.2) : Methanol (90:10)[2] | Phosphate buffer (pH 2.8) with gradient elution[6] | Aqueous trifluoroacetic acid[12] |
| Flow Rate | 1.5 mL/min[2] | 0.6 mL/min[6] | Not Specified |
| Detection Wavelength | 205 nm[2] | 210 nm[6] | 206 nm[12] |
| Linearity Range | 10 - 100 µg/mL[2][13] | 10.44 - 83.50 µg/mL[6] | 13.0 - 130 µg/mL[12] |
| Correlation Coefficient (r²) | 0.996[2][14] | 0.998[6] | >0.9999[12] |
| LOD | 3 µg/mL[2][13] | Not Specified | Not Specified |
| LOQ | 8.5 µg/mL[2][13] | Not Specified | Not Specified |
Table 2: UHPLC-MS Method Parameters
| Parameter | Value |
| Detection Mode | Positive ion mode with single-ion recording[1] |
| Monitored m/z | This compound: 206.14, This compound-d6 (B12408744) (Internal Standard): 212.29[1] |
| Linearity Range | 170.24 - 1024.5 ng/mL[1] |
| Correlation Coefficient (R²) | 0.9998[1] |
| Precision (%RSD) | <2.5%[1] |
| Accuracy (% Recovery) | Within 2%[1] |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for this compound in Eye Gel[2]
-
Chromatographic Conditions:
-
Column: C18 (25.0 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (pH adjusted to 3.2 with 0.1% v/v phosphoric acid) and methanol in a 90:10 ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 205 nm.
-
Injection Volume: 50 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound.
-
Prepare working standard solutions by serial dilution of the stock solution to concentrations ranging from 10 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the eye gel formulation.
-
Disperse the sample in deionized water.
-
Dilute the sample with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm membrane filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample from this calibration curve.
-
Protocol 2: UHPLC-MS Method for this compound in Hair Care Products[1]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Appropriate for UHPLC separation.
-
Mobile Phase: Isocratic elution.
-
Flow Rate: As per instrument recommendations.
-
Injection Volume: 1 µL.
-
MS Detection: Positive ion mode.
-
Data Acquisition: Single-ion recording (SIR) for this compound (m/z 206.14) and an internal standard (e.g., this compound-d6, m/z 212.29).
-
-
Standard Solution Preparation:
-
Prepare a stock standard solution of this compound (e.g., 2.5 mg/mL) in water.
-
Prepare a stock internal standard solution of this compound-d6 (e.g., 0.1 mg/mL) in 0.1% formic acid in water.
-
Prepare working standard solutions containing both this compound and the internal standard at various concentrations.
-
-
Sample Preparation:
-
Sample preparation will vary depending on the matrix (e.g., shampoo, conditioner). A simple dilution followed by filtration may be sufficient.
-
-
Quantification:
-
Perform quantitation using the peak area ratio of this compound to the internal standard.
-
Visualizations
Caption: Workflow for this compound Analysis using HPLC-UV.
Caption: Troubleshooting Logic for Low Signal-to-Noise Ratio.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. scribd.com [scribd.com]
- 6. Simultaneous Quantification of this compound and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing Peak Detection Sensitivity for Low-SNR Environments [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
Best practices for long-term storage of dexpanthenol stock solutions
This technical support center provides guidance on the best practices for the long-term storage of dexpanthenol stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal temperature for storing this compound stock solutions to ensure long-term stability?
A1: this compound stock solutions should be stored at a controlled room temperature, generally between 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted between 15°C to 30°C (59°F to 86°F).[1] It is crucial to protect solutions from freezing and excessive heat.[2][3] Storing at low temperatures for extended periods may cause crystallization, which can be reversed by heating to around 65°C for several hours.[4]
Q2: My this compound solution has become cloudy. What could be the cause and how can I resolve it?
A2: Cloudiness in a this compound solution can indicate either microbial contamination or the precipitation of degradation products.[5] this compound solutions, especially those with a neutral pH, can be susceptible to microbial growth if not prepared under sterile conditions or properly preserved.[5] To troubleshoot, you can filter the solution through a 0.22 µm sterile filter. If the cloudiness persists, it may be due to the formation of insoluble degradation products. It is advisable to discard the solution and prepare a fresh one.
Q3: I've noticed a significant decrease in the expected potency of my this compound stock solution. What are the likely chemical degradation pathways?
A3: A decrease in potency is likely due to chemical degradation. The two main degradation pathways for this compound are hydrolysis and racemization.[5] Hydrolysis involves the cleavage of the amide bond, which is accelerated in acidic or alkaline conditions, breaking down this compound into pantoic acid and 3-aminopropanol.[5] Racemization is the conversion of the biologically active D-panthenol into the inactive L-panthenol, which can be induced by exposure to high temperatures (above 70-75°C).[4][5]
Q4: What solvents are recommended for preparing this compound stock solutions for research purposes?
A4: this compound is freely soluble in water, ethanol, methanol (B129727), and propylene (B89431) glycol.[6][7][8][9] It is slightly soluble in glycerin and insoluble in fats and oils.[6][7] The choice of solvent will depend on the specific requirements of your experiment. For most biological applications, sterile, purified water is the preferred solvent.
Q5: What is the ideal pH range for aqueous this compound solutions to ensure maximum stability?
A5: Aqueous solutions of this compound are most stable in a slightly acidic to neutral pH range of 4 to 7, with optimal stability observed between pH 4 and 6.[4][5][10] The stability of this compound decreases significantly in strongly acidic or alkaline conditions due to increased rates of hydrolysis.[2][5][6] For injectable preparations, the pH may be adjusted with sodium citrate (B86180) and/or citric acid.[1]
Q6: Are there any visible signs of degradation I should watch for in my this compound stock solution?
A6: Besides a decrease in potency, visual indicators of degradation can include a change in color, the appearance of cloudiness or precipitate, and the development of a slight odor.[5] Any noticeable change from a clear, colorless to slightly yellowish, viscous liquid should be considered a potential sign of degradation, and the solution should be evaluated for stability.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Stability Profile for this compound Stock Solutions
| Parameter | Recommendation | Rationale & Remarks |
| Storage Temperature | 20°C to 25°C (68°F to 77°F)[1] | Avoid freezing and excessive heat (>70°C) to prevent degradation and racemization.[2][3][4] |
| pH of Aqueous Solution | 4.0 - 7.0 (Optimal: 4.0 - 6.0)[4][5][10] | Minimizes hydrolysis. Stability decreases in strongly acidic or alkaline conditions.[2][5][6] |
| Recommended Solvents | Water, Ethanol, Methanol, Propylene Glycol[6][7][8][9] | This compound has high solubility in these polar solvents. |
| Light Exposure | Protect from direct and prolonged light exposure[8] | While generally stable to light, protection is a good practice for all chemical solutions.[10] |
| Container | Tightly sealed, airtight containers[4][11][12] | This compound is hygroscopic and can absorb moisture from the air.[5][8] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous this compound Stock Solution (50 mg/mL)
-
Materials:
-
This compound powder (USP grade)
-
Sterile water for injection (WFI)
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Calibrated analytical balance and weigh boat
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh 2.5 g of this compound powder using a sterile weigh boat.
-
Transfer the powder to the sterile 50 mL conical tube.
-
Add approximately 40 mL of sterile WFI to the conical tube.
-
Vortex or gently swirl the tube until the this compound is completely dissolved.
-
Add sterile WFI to bring the final volume to 50 mL.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile, airtight storage vessel.
-
Label the vessel with the compound name, concentration, date of preparation, and storage conditions.
-
Store at controlled room temperature (20-25°C).
-
Protocol 2: Stability Assessment of this compound Solutions using RP-HPLC
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to determine the concentration of this compound and detect the presence of degradation products.[5][13]
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) in an appropriate ratio (e.g., 95:5 v/v).[5][14]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient.[5]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of working standard solutions (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase.[5]
-
-
Sample Preparation:
-
Dilute the this compound stock solution to be tested with the mobile phase to a final concentration within the calibration range of the standard curve.
-
Filter the diluted sample through a 0.45 µm membrane filter before injection.[5]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate the presence of degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common this compound solution issues.
Caption: Logical relationships of factors influencing this compound stability.
References
- 1. drugs.com [drugs.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H19NO4 | CID 131204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. guinama.com [guinama.com]
- 9. parchem.com [parchem.com]
- 10. benchchem.com [benchchem.com]
- 11. download.basf.com [download.basf.com]
- 12. This compound or D-Panthenol USP BP Ph Eur Manufacturers, with SDS [mubychem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing autofluorescence issues in imaging studies involving dexpanthenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to autofluorescence in imaging studies involving dexpanthenol.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies?
Autofluorescence is the natural emission of light by biological structures or other materials in a sample when they are excited by a light source. This intrinsic fluorescence can be a significant issue in imaging studies as it can obscure the signal from the specific fluorescent probes being used, leading to high background, low signal-to-noise ratio, and difficulty in interpreting the results.[1][2] Common sources of autofluorescence include endogenous molecules like collagen, elastin (B1584352), flavins (riboflavin), NADH, and lipofuscin.[1][2]
Q2: Does this compound itself cause autofluorescence?
Currently, there is limited direct evidence in the scientific literature to suggest that this compound is a significant source of autofluorescence in the visible spectrum commonly used for fluorescence microscopy. However, like many biological molecules, it has the potential to contribute to background fluorescence. More commonly, the autofluorescence observed in studies involving this compound originates from the biological sample itself (e.g., cells or tissues) or from the experimental procedures.[1][2][3]
Q3: What are the common sources of autofluorescence in cell or tissue imaging?
Autofluorescence can be introduced at various stages of an imaging experiment. The primary sources can be categorized as follows:
-
Endogenous Fluorophores: Many cells and tissues naturally contain fluorescent molecules.
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[2][4]
-
Extracellular Matrix Components: Collagen and elastin are highly autofluorescent, typically in the blue-green region of the spectrum.[1]
-
Cellular Metabolism: Molecules like NADH and riboflavin (B1680620) are naturally fluorescent and are involved in cellular metabolism.[1]
-
Lysosomal Lipofuscin: This is a granular pigment that accumulates in cells with age and is a well-known source of broad-spectrum autofluorescence.[1][5]
-
Red Blood Cells: Heme groups in red blood cells can cause autofluorescence.[1][3]
-
Culture Media and Reagents: Phenol (B47542) red, a common pH indicator in cell culture media, is fluorescent.[6] Fetal Bovine Serum (FBS) can also contribute to background fluorescence.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating autofluorescence in your imaging experiments with this compound.
Issue 1: High background fluorescence is observed across the entire sample.
This is a common problem that can be caused by several factors, including the fixative, the sample itself, or the imaging medium.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting autofluorescence.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Fixation-Induced Autofluorescence | Action 1: Reduce fixation time to the minimum required for adequate preservation.[3] Action 2: Switch from glutaraldehyde to paraformaldehyde, as the latter tends to cause less autofluorescence.[4] Action 3: Consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) as fixatives.[1][2] Action 4: After aldehyde fixation, treat samples with a quenching agent like sodium borohydride (B1222165).[4][7] |
| Endogenous Autofluorescence (e.g., Lipofuscin) | Action 1: For tissues high in lipofuscin (e.g., brain, aged tissues), treat with Sudan Black B after staining.[4][7] Action 2: Perfuse tissues with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[1][3][4] Action 3: Perform photobleaching by exposing the sample to high-intensity light before adding fluorescent labels.[7] |
| Culture Medium Fluorescence | Action 1: For live-cell imaging, switch to a phenol red-free medium before imaging.[6] Action 2: Reduce the concentration of Fetal Bovine Serum (FBS) in the imaging medium or replace it with Bovine Serum Albumin (BSA).[2] |
Issue 2: The signal from my fluorescent probe is weak and difficult to distinguish from the background.
This issue often arises from spectral overlap between the autofluorescence and the chosen fluorophore.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Spectral Overlap | Action 1: Most autofluorescence is strongest in the blue and green regions of the spectrum (350-550 nm).[2] Switch to fluorophores that excite and emit in the far-red or near-infrared range (e.g., those with emission >650 nm).[2][4] Action 2: Use spectral imaging and linear unmixing. This technique acquires the full emission spectrum at each pixel and uses software to computationally separate the known spectrum of your fluorophore from the broad spectrum of the autofluorescence.[5] Action 3: If available, use Fluorescence Lifetime Imaging (FLIM). This method distinguishes fluorophores based on their fluorescence decay rate, which is often different from that of autofluorescent species.[6] |
| Low Signal Intensity | Action 1: Titrate your fluorescently labeled antibodies or probes to find the optimal concentration that maximizes the signal-to-background ratio.[2] Action 2: Use brighter, more photostable fluorophores.[2][6] Action 3: Use an anti-fade mounting medium to prevent photobleaching of your specific signal during imaging.[8] |
Experimental Protocols
Protocol 1: Sodium Borohydride Quenching of Aldehyde-Induced Autofluorescence
This protocol is used to reduce autofluorescence caused by fixation with formaldehyde or glutaraldehyde.
-
After fixation and subsequent washing steps, prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS.
-
Immerse the samples in the NaBH₄ solution and incubate for 15-30 minutes at room temperature.
-
Wash the samples thoroughly three times with PBS, for 5 minutes each wash, to remove any residual NaBH₄.[7]
-
Proceed with your standard immunofluorescence staining protocol.
Caution: NaBH₄ is a reactive substance. Prepare the solution fresh and handle it in a well-ventilated area.
Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin, commonly found in aged tissues.
-
Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol and filter it to remove any undissolved particles.
-
Incubate the stained samples in the SBB solution for 10-20 minutes at room temperature in the dark.
-
Briefly rinse the samples with PBS multiple times to remove excess SBB.
-
Mount the samples in an aqueous mounting medium.[7]
This compound and Cellular Signaling
While this compound's direct autofluorescence is not well-documented, its biological activity can influence cellular processes that are often studied using fluorescence imaging. For instance, this compound has been shown to promote the proliferation of human hair follicle cells by stimulating the Wnt/β-catenin and VEGF signaling pathways.[9] Understanding these pathways can be crucial for designing imaging experiments.
Wnt/β-catenin Signaling Pathway
Caption: this compound's influence on the Wnt/β-catenin pathway.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electroporation of Dexpanthenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electroporation of dexpanthenol into cells. Since protocols for the electroporation of small molecules like this compound are highly cell-type dependent and not widely published, this guide is built upon established principles of electroporation for mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for this compound electroporation?
A1: The success of electroporation hinges on finding a balance between delivery efficiency and cell viability. The primary parameters to optimize are:
-
Electric Field Strength (Voltage): This is the most critical parameter and must be optimized for each cell type.[1][2]
-
Pulse Duration (Length): The length of the electrical pulse directly impacts membrane permeabilization and cell death.[3]
-
Number of Pulses: While a single pulse is common for mammalian cells, some protocols use multiple pulses at lower voltages.[4]
-
Electroporation Buffer: The composition and conductivity of the buffer are crucial for cell survival and efficiency.[3][5]
-
This compound Concentration: The concentration of this compound in the electroporation buffer will influence the amount delivered into the cells.
-
Cell Density: An optimal cell density, typically between 1 to 10 million cells/mL, is important for reproducibility and viability.[3][6]
Q2: What are the recommended starting electrical parameters for electroporating mammalian cells?
A2: Starting parameters depend on the type of electroporator (square wave or exponential decay wave) and the cuvette gap size. Square wave generators are generally preferred for mammalian cells.[6] The following table provides general starting points for optimization.
Table 1: Recommended Starting Electroporation Parameters for Mammalian Cells
| Parameter | 2 mm Gap Cuvette | 4 mm Gap Cuvette | General Range |
| Waveform | Square Wave | Square Wave | Square Wave |
| Field Strength | 400 - 1000 V/cm | 400 - 1000 V/cm | 400 - 1000 V/cm[4][6] |
| Voltage | 80 - 200 V | 160 - 400 V | Varies with cuvette[4][6] |
| Pulse Length | 5 - 25 ms (B15284909) | 5 - 25 ms | 5 - 25 ms for DNA, may need µs for small molecules[4][6] |
| Number of Pulses | 1 | 1 | Typically 1[4] |
Note: For small molecules like this compound, shorter, high-voltage pulses in the microsecond (µs) range may also be effective and should be part of the optimization process.[4][6]
Q3: Which type of electroporation buffer should I use?
A3: The choice of buffer is critical. High-salt buffers like PBS or culture media can cause overheating and cell death due to their high conductivity.[3] Low-conductivity, iso-osmolar buffers are recommended.
Table 2: Comparison of Electroporation Buffers
| Buffer Type | Composition | Advantages | Disadvantages |
| Commercial Buffers | Proprietary (e.g., Opti-MEM, BTXpress Cytoporation Medium T) | Optimized for high viability and efficiency.[3][7] | Higher cost. |
| HEPES-Based Buffers | HEPES, salts (e.g., KCl, MgCl₂), and an osmotic agent (e.g., sucrose). | Allows for systematic optimization of composition.[5] | Requires self-preparation and optimization. |
| Phosphate-Buffered Sucrose | Phosphate, sucrose, and MgCl₂. | A common, low-cost alternative.[8] | May not be optimal for all cell types. |
Q4: How should I prepare my cells and this compound solution?
A4:
-
Cells: Use healthy, actively growing cells with a low passage number.[4] Harvest cells and wash them with the chosen electroporation buffer to remove residual culture medium. Resuspend the cells in the electroporation buffer at your desired concentration (e.g., 5 x 10⁶ cells/mL).
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to the final desired concentration in the electroporation buffer containing the cells. Ensure the final concentration of any solvent is not toxic to the cells.
Q5: How can I determine if this compound has been successfully delivered to the cells?
A5: Since this compound is not fluorescent, its uptake must be assessed indirectly through its biological activity. Based on published research, this compound can promote cell growth and prevent apoptosis.[8] You can therefore assess delivery efficiency by:
-
Cell Viability/Proliferation Assays: After a 24-48 hour recovery period, measure cell proliferation using assays like MTT, WST-1, or direct cell counting. An increase in cell number compared to control (electroporated without this compound) would indicate successful delivery.
-
Apoptosis Assays: Measure markers of apoptosis (e.g., caspase activity, Annexin V staining) in cells challenged with a pro-apoptotic stimulus. A reduction in apoptosis in this compound-treated cells would suggest successful uptake.
Experimental Workflow & Key Parameter Visualization
The following diagrams illustrate a typical workflow for optimizing this compound electroporation and the interplay between key parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Common Issues in Cell Transfection [procellsystem.com]
- 3. Blog - Improving Cell Viability During Transfection [btxonline.com]
- 4. Blog - Design Your Own Electroporation Protocol Episode 8 - Guidelines for Mammalian Cells [btxonline.com]
- 5. The effects of electroporation buffer composition on cell viability and electro-transfection efficiency [ouci.dntb.gov.ua]
- 6. btxonline.com [btxonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dexpanthenol Accelerates Wound Healing in 3D Skin Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dexpanthenol's efficacy in promoting wound healing within a 3D skin equivalent model, benchmarked against untreated controls. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.
Quantitative Efficacy of this compound
The application of this compound has demonstrated a significant positive impact on the wound healing process in 3D skin models. Quantitative analysis reveals accelerated wound closure and modulation of key genetic markers associated with skin repair when compared to untreated models.
Table 1: Comparative Analysis of this compound vs. Untreated Control in a 3D Skin Model
| Efficacy Parameter | This compound-Treated Group | Untreated Control Group |
| Wound Closure | Completed wound closure observed at 24 hours post-microneedling.[1][2] | Microneedling lesions remained visible at 24 hours.[1][2] |
| Re-epithelialization | Histological analysis confirmed faster re-epithelialization.[3][4] | A slower rate of re-epithelialization was observed.[3][4] |
| Gene Expression Changes (mRNA) | ||
| MMP3 | Upregulated.[3] | Baseline expression. |
| IL1α | Upregulated.[3] | Baseline expression. |
| KRTAP4-12 | Upregulated.[3] | Baseline expression. |
| S100A7 (psoriasin) | Expression was decreased.[4] | Baseline expression. |
| Pro-inflammatory Cytokines & Chemokines | The initial inflammatory response was preserved, not diminished.[1][5] | Upregulation was noted following the microneedling procedure.[1][5] |
| Skin Barrier & Differentiation Markers | Expression levels were maintained post-microneedling.[1][5] | Downregulation was observed following the microneedling procedure.[1][5] |
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed methodologies for the key experiments are outlined below.
3D Full-Thickness Skin Model Generation and Wounding
A multi-step process is employed to create a physiologically relevant 3D skin model.[3]
-
Dermal Component Construction: Primary human dermal fibroblasts are embedded within a Collagen Type I hydrogel to form the dermal layer.
-
Epidermal Seeding: The surface of the dermal construct is coated with fibronectin, followed by the seeding of primary human epidermal keratinocytes.
-
Submerged Culture: The model is initially cultured under submerged conditions to facilitate keratinocyte proliferation.
-
Air-Liquid Interface Culture: To promote epidermal stratification and the development of a multi-layered epidermis, the model is raised to an air-liquid interface.
-
Standardized Wounding: A uniform wound is created in the center of the mature 3D skin model using a sterile punch biopsy tool, a CO2 laser, or a microneedling device.[2][3]
Application of Treatment
-
Immediately following the wounding procedure, a this compound-containing ointment (DCO) is topically applied to the models in the treatment group.[2]
-
A parallel set of wounded models is maintained as an untreated control group.[2]
Histological Assessment of Re-epithelialization
Tissue morphology and the extent of wound closure are visualized through histological analysis.[3]
-
Sample Collection: Tissue samples are harvested at predetermined time points, such as 0, 24, and 48 hours post-wounding.[1]
-
Tissue Processing: The 3D skin models are fixed, embedded in paraffin, and sectioned for microscopic examination.
-
Staining: Tissue sections are stained with Hematoxylin and Eosin (H&E) to visualize cellular structures.
-
Microscopic Analysis: The stained sections are imaged using a light microscope.
-
Quantification: The rate of re-epithelialization is quantified by measuring the length of the epithelial tongue migrating across the wound bed.
Gene Expression Analysis via qRT-PCR
Quantitative real-time polymerase chain reaction (qRT-PCR) is utilized to measure changes in the expression of genes integral to the wound healing cascade.[3]
-
Sample Collection: Tissue samples are collected at a specific time point, for instance, 24 hours after wounding.[1]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue samples and then reverse transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is subjected to qRT-PCR using specific primers for target genes (e.g., MMP3, IL1α, KRTAP4-12, S100A7) and a reference gene for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Visualizations of Experimental and Biological Processes
To further elucidate the experimental design and the proposed mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's efficacy.
Caption: this compound's influence on wound healing pathways.
References
- 1. Post-Treatment of Micro-Needling with a this compound-Containing Ointment Accelerates Epidermal Wound Healing in Human 3D Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Dexpanthenol vs. Beta-Sitosterol: A Comparative Analysis of Wound Healing in a Rat Model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dexpanthenol and beta-sitosterol (B1209924) in promoting wound healing, supported by experimental data from rat models.
The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. Both this compound, a precursor of vitamin B5, and beta-sitosterol, a plant-derived sterol, have demonstrated therapeutic potential in accelerating this process. This guide synthesizes findings from preclinical studies in rat models to compare their efficacy and underlying mechanisms of action.
Executive Summary
A direct comparative study on a full-thickness wound model in albino rats concluded that topical application of a beta-sitosterol-based ointment (MEBO) resulted in faster wound healing compared to this compound.[1] Both agents significantly accelerated wound size reduction compared to untreated controls.[1][2] Mechanistically, beta-sitosterol appears to exert its effects through the activation of pro-angiogenic and cell proliferation pathways, including MAPK, mTOR, and VEGF.[3][4] this compound, on the other hand, modulates the expression of various genes involved in the inflammatory and proliferative phases of wound healing.[5][6][7][8][9]
Quantitative Data Comparison
The following tables summarize quantitative data on the wound healing efficacy of this compound and beta-sitosterol from various studies utilizing rat models. It is important to note that the data for each compound are derived from different studies, which may have variations in their experimental protocols.
Table 1: Wound Contraction Rate (%)
| Treatment Group | Day 7 | Day 14 | Day 21 |
| This compound | 35.64 ± 6.01[10] | 77.95 ± 7.96[10] | 93.10 ± 4.91[10] |
| Control (Isotonic Saline) | 30.17 ± 11.20[10] | 59.69 ± 8.59[10] | 85.26 ± 1.6[10] |
Note: Data for beta-sitosterol on wound contraction rate was not explicitly available in the searched literature in a comparable format.
Table 2: Histological Evaluation of Wound Healing
| Parameter | This compound | Beta-Sitosterol |
| Neovascularization | Increased[10][11] | Promotes angiogenesis[4] |
| Fibroblast Activation | Increased[10][11] | Promotes fibroblast proliferation |
| Re-epithelialization | Accelerated[10][11] | Promotes re-epithelialization[1][2] |
| Collagen Deposition/Density | Increased[10][11] | Enhances collagen synthesis[4] |
| Inflammation | Modulates inflammation[1][2] | Modulates inflammation[1][2] |
Experimental Protocols
The methodologies employed in the cited studies for evaluating the wound healing properties of this compound and beta-sitosterol in rat models share common elements.
Animal Model
-
Housing: Animals are typically housed individually to prevent interference with the wounds.
Wound Creation
-
Anesthesia: The rats are anesthetized, commonly with an intraperitoneal injection of ketamine and xylazine.
-
Hair Removal: The dorsal area of the rat is shaved.
-
Wound Induction: A full-thickness skin wound is created using a punch biopsy tool. The size of the wound can vary, with studies using 1 cm[1][2] or 2 cm[12] diameter punches. The skin, including the epidermis and dermis, is excised down to the fascia.
Treatment Application
-
Groups: Studies typically include a control group (untreated or treated with a vehicle), a this compound-treated group, and a beta-sitosterol-treated group.
-
Formulation: this compound is often applied as a 5% cream.[12] Beta-sitosterol is commonly administered as a component of MEBO (Moist Exposed Burn Ointment) cream.[1][2]
-
Frequency: Treatments are generally applied topically to the wound site once or twice daily.[1][2]
-
Duration: The treatment period in the comparative study was 10 days.[1][2] Other studies have observed wound healing over a period of up to 21 days.[10]
Assessment of Wound Healing
-
Macroscopic Evaluation: The wound area is measured at regular intervals (e.g., daily or every few days). The rate of wound contraction is calculated based on the reduction in the wound area over time.
-
Histopathological Examination: At the end of the experimental period, the animals are euthanized, and the wound tissue is excised. The tissue samples are then fixed, processed, and stained (commonly with Hematoxylin and Eosin - H&E) to evaluate various parameters of wound healing, including re-epithelialization, neovascularization, fibroblast proliferation, collagen deposition, and inflammatory cell infiltration.[11]
Signaling Pathways and Mechanisms of Action
This compound
This compound's mechanism of action in wound healing involves the modulation of gene expression related to inflammation and cell proliferation.[5][7][9] Upon topical application, it is converted to pantothenic acid, a component of coenzyme A, which is essential for various metabolic processes. Studies have shown that this compound upregulates the expression of several genes, including:
-
Interleukin-6 (IL-6) and Interleukin-1β (IL-1β): Pro-inflammatory cytokines that also play a role in cell proliferation and angiogenesis.[5][7][9]
-
Chemokines (CXCL1, CCL18): These molecules attract immune cells to the wound site, which is crucial for the initial inflammatory phase of healing.[5][7][9]
References
- 1. Wound Healing Efficacy of this compound Versus Beta-Sitosterol: A Comparative Study in a Rat Model | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of β-sitosterol's effects on molecular changes in rat diabetic wounds and its impact on angiogenesis and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. karger.com [karger.com]
- 8. This compound Modulates Gene Expression in Skin Wound Healing in vivo | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of topical sucralfate with this compound in rat wound model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
D-Panthenol vs. DL-Panthenol: A Comparative Analysis of Efficacy in Wound Repair
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of D-panthenol and DL-panthenol in wound healing, supported by experimental data and detailed protocols.
In the realm of dermatological and therapeutic formulations, panthenol has long been recognized for its beneficial effects on skin hydration and repair. However, the distinction between its isomeric forms, D-panthenol (dexpanthenol) and DL-panthenol, is critical for optimizing wound healing outcomes. This guide provides a detailed comparative analysis of their performance, drawing upon experimental evidence to elucidate their mechanisms of action and relative efficacy.
Executive Summary
D-panthenol is the biologically active precursor to pantothenic acid (Vitamin B5), a vital component of Coenzyme A, which plays a pivotal role in the cellular processes essential for tissue repair.[1] In contrast, DL-panthenol is a racemic mixture containing equal parts D-panthenol and its enantiomer, L-panthenol. While both isomers exhibit moisturizing properties, only the D-isomer is converted to pantothenic acid in the skin, rendering it the key bioactive component for promoting wound healing.[1] The L-isomer is considered biologically inactive in this context.[1] Consequently, the therapeutic efficacy of DL-panthenol in wound repair is theoretically half that of a pure D-panthenol formulation at the same concentration.
Comparative Efficacy: A Data-Driven Perspective
Quantitative analysis of the effects of D-panthenol and DL-panthenol on key wound healing parameters reveals the superior bioactivity of the D-isomer. The following tables summarize findings from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Panthenol Isomers on Human Dermal Fibroblasts
| Parameter | D-Panthenol Concentration | Assay | Result (Increase vs. Control) | DL-Panthenol |
| Fibroblast Proliferation | 2.5 mM | CCK-8 | ~30% (maximal growth increment)[2] | Theoretically ~15% at equivalent concentration |
| Fibroblast Proliferation | 0.15 mM - 0.3 mM | CCK-8 | 15% - 20%[2] | Theoretically 7.5% - 10% at equivalent concentration |
Table 2: In Vivo Gene Expression Modulation by D-Panthenol in a Skin Wound Healing Model
| Gene Upregulated | Fold Increase (D-Panthenol vs. Placebo) | Biological Role in Wound Healing |
| Interleukin-6 (IL-6) | >2.0[3] | Pro-inflammatory and pro-proliferative cytokine |
| Interleukin-1β (IL-1β) | >2.0[3] | Pro-inflammatory cytokine |
| CXCL1 | >2.0[3] | Chemokine involved in neutrophil recruitment |
| CCL18 | >2.0[3] | Chemokine that attracts lymphocytes and monocytes |
Unraveling the Molecular Mechanisms: Signaling Pathways in Wound Repair
Upon topical application, D-panthenol is readily absorbed and enzymatically converted to pantothenic acid, which is then utilized in the synthesis of Coenzyme A. This coenzyme is integral to numerous metabolic pathways that fuel the cellular activities required for wound healing, including fibroblast proliferation, migration, and the synthesis of extracellular matrix components. The upregulation of key cytokines and chemokines by D-panthenol suggests its role in modulating the inflammatory and proliferative phases of wound repair.
Experimental Protocols for Evaluating Panthenol Efficacy
Reproducible and standardized experimental models are crucial for assessing the wound healing properties of topical agents. Below are detailed methodologies for key in vitro and in vivo assays.
In Vivo Excisional Wound Model
This model is utilized to assess the effects of topical treatments on full-thickness wound closure and tissue regeneration.[4]
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., Wistar rat) and shave the dorsal thoracic region.
-
Wound Creation: Create a full-thickness circular excisional wound using a sterile biopsy punch. The day of wounding is designated as Day 0.[4]
-
Grouping and Treatment: Divide animals into groups (n=6-8 per group):
-
Group 1: Negative Control (vehicle ointment).
-
Group 2: D-Panthenol formulation.
-
Group 3: DL-Panthenol formulation.
-
-
Application: Apply the assigned treatments topically to the wound area daily.[4]
-
Wound Area Measurement: Trace the wound margin on a transparent sheet at regular intervals (e.g., every 2 days) and calculate the percentage of wound contraction.[4]
-
Endpoint Analysis: On a predetermined day post-wounding, euthanize the animals and harvest the wound tissue for histopathological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining for re-epithelialization and Masson's trichrome staining for collagen deposition).
In Vitro Scratch (Wound Healing) Assay
This assay is employed to investigate collective cell migration in a two-dimensional culture.[5]
Methodology:
-
Cell Seeding: Plate human dermal fibroblasts in a multi-well plate and culture until a confluent monolayer is formed.[5]
-
Scratch Creation: Create a sterile, linear "scratch" through the center of the monolayer using a p200 pipette tip.[5]
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and replace the medium with a culture medium containing various concentrations of D-panthenol, DL-panthenol, or a vehicle control.[5]
-
Imaging: Capture images of the scratch area at time 0 and at regular intervals (e.g., every 8-12 hours) for 24-48 hours using a phase-contrast microscope.[2]
-
Analysis: Quantify the cell-free area at each time point using image analysis software. The rate of wound closure is calculated as the percentage decrease in the wound area over time.
Cell Proliferation Assay (CCK-8)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in a complete culture medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Treatment: Replace the medium with fresh medium containing various concentrations of D-panthenol, DL-panthenol, or a vehicle control.[2]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
Conclusion
References
Dexpanthenol and Nebivolol Demonstrate Comparable Efficacy in Accelerating Wound Healing
A comprehensive analysis of an experimental study reveals that both dexpanthenol and nebivolol (B1214574) significantly enhance wound healing processes compared to no treatment, with their effects being statistically similar. This guide provides an in-depth comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
A key experimental study investigating the wound healing properties of this compound and nebivolol has demonstrated that both compounds show a significant positive impact on the rate of wound closure in a rat model.[1][2][3][4] While this compound is a well-established agent used to promote skin regeneration, nebivolol, a third-generation beta-blocker, is emerging as a promising compound for tissue repair, primarily through its influence on nitric oxide availability.[2][4] The comparative study found no statistically significant difference between the wound healing rates of the this compound and nebivolol treatment groups, suggesting that nebivolol's pro-healing effects are comparable to those of this compound.[1][2][3][4]
Quantitative Analysis of Wound Healing
The following table summarizes the key quantitative findings from the comparative experimental study.
| Treatment Group | Mean Wound Healing Rate (%) | Key Histological Findings |
| Control (No Treatment) | Lower than this compound and Nebivolol groups (p < 0.05) | Less fibrosis compared to treatment groups.[2] |
| This compound | Significantly higher than Control group (p < 0.05) | Less inflammation compared to Control and Nebivolol groups.[2] |
| Nebivolol (5% Cream) | Significantly higher than Control group (p < 0.05); Not significantly different from this compound group. | Higher fibrosis score compared to the Control group. |
Mechanisms of Action: A Tale of Two Pathways
The pro-healing effects of this compound and nebivolol are attributed to distinct molecular mechanisms.
This compound: This provitamin of B5 is converted to pantothenic acid in the skin, a crucial component of Coenzyme A.[5][6] Coenzyme A plays a vital role in cellular metabolism, supporting the proliferation and migration of dermal fibroblasts, which are essential for generating new extracellular matrix.[5][7] Furthermore, this compound has been shown to modulate the expression of genes involved in the inflammatory and proliferative phases of wound healing, including the upregulation of interleukin-6 (IL-6), interleukin-1β (IL-1β), and various chemokines.[1][5][8][9]
Nebivolol: As a β3-adrenergic receptor agonist, nebivolol's primary mechanism in wound healing is linked to its ability to increase the production of nitric oxide (NO).[2][4][10][11][12] This is achieved through the activation of endothelial Nitric Oxide Synthase (eNOS) and neuronal Nitric Oxide Synthase (nNOS).[2][13] The resulting increase in NO leads to vasodilation, improved blood flow to the wound site, and enhanced angiogenesis (the formation of new blood vessels), all of which are critical for effective tissue repair.[2][4]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and nebivolol in promoting wound healing.
References
- 1. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]
- 3. This compound Modulates Gene Expression in Skin Wound Healing in vivo | Semantic Scholar [semanticscholar.org]
- 4. Comparing the effects of nebivolol and this compound on wound healing: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. oatext.com [oatext.com]
- 12. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of HPLC and LC-MS/MS methods for dexpanthenol analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of dexpanthenol (provitamin B5) is essential for ensuring the quality, efficacy, and safety of pharmaceutical and cosmetic products. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide presents an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate method for specific analytical needs.
Principles of the Techniques
HPLC-UV is a robust and cost-effective chromatographic technique that separates compounds based on their differential distribution between a stationary phase (a packed column) and a liquid mobile phase. The quantification of the analyte is achieved by measuring its absorbance of ultraviolet (UV) light at a specific wavelength. While this compound lacks a strong chromophore, it can be detected at low UV wavelengths, typically around 200-210 nm.[1]
LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1] Following chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected and quantified. This technique offers exceptional specificity by monitoring a specific precursor-to-product ion transition, which minimizes interference from the sample matrix.[1]
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes key performance parameters for this compound analysis using both techniques, based on data from various studies.
| Performance Parameter | HPLC-UV | LC-MS/MS (Data for Pantothenic Acid*) |
| Linearity Range | 10 - 130 µg/mL[2][3][4] | 1 - 1000 ng/mL (for this compound)[5] |
| Correlation Coefficient (r²) | > 0.996[3][4] | > 0.9997 |
| Limit of Detection (LOD) | 3 µg/mL | Not explicitly stated for this compound |
| Limit of Quantification (LOQ) | 6.2 - 8.5 µg/mL[4][6] | 0.42 - 5.0 µg/L (Instrumental)[7] |
| Accuracy (% Recovery) | 98.00% - 101.00%[8] | 89% - 120%[7][9] |
| Precision (%RSD) | < 1.0% (Intra- and Inter-day)[2] | 0.5% - 13%[7][9] |
| Selectivity | Moderate; potential for interference from co-eluting compounds that absorb at low UV wavelengths.[1] | High; based on specific precursor-product ion transitions, minimizing matrix effects.[1] |
| Sensitivity | Lower compared to LC-MS/MS.[1] | Superior sensitivity, suitable for trace-level quantification.[1] |
| Cost & Complexity | Lower instrument cost and operational complexity.[1] | Higher instrument cost and operational complexity.[1] |
*Note: The LC-MS/MS data for linearity range is for this compound[5], while other performance parameters are for pantothenic acid, the active form of this compound, due to the limited availability of a complete validation report for this compound by LC-MS/MS. Pantothenic acid is expected to have similar analytical behavior.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for achieving reproducible and reliable results. The following sections outline typical experimental conditions for this compound analysis.
HPLC-UV Method
A common approach for the analysis of this compound by HPLC-UV involves reversed-phase chromatography.[2][4]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[4]
-
Column: C18 column (e.g., 25.0 cm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, a mixture of 0.037 M monobasic potassium phosphate (B84403) in water (adjusted to pH 3.2 with phosphoric acid) and methanol (B129727) (90:10 v/v).[4]
-
Flow Rate: Typically around 1.5 mL/min.
-
Detection Wavelength: 205 nm.[4]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: Simple dilution of the sample in the mobile phase followed by filtration through a 0.45 µm membrane filter.[4]
LC-MS/MS Method
LC-MS/MS methods for this compound offer enhanced selectivity and sensitivity, which is particularly advantageous for complex matrices like biological fluids.[1][5]
-
Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer.[1][5]
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar C18 column is often effective for retaining the polar this compound molecule.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min for UHPLC systems.
-
Ionization: Positive ion mode electrospray ionization (ESI) is commonly employed.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor to product ion transitions for this compound and its internal standard.
-
Internal Standard: A stable isotope-labeled internal standard, such as D-Panthenol-d4, is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability in sample preparation.[5]
-
Sample Preparation (for human plasma): Protein precipitation is a common method. This involves adding an organic solvent like acetonitrile (B52724) to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant is then collected for injection.[5]
Experimental Workflows
The general experimental workflows for this compound analysis using HPLC-UV and LC-MS/MS are illustrated below.
Conclusion
Both HPLC-UV and LC-MS/MS are capable of providing accurate and precise quantification of this compound.[1]
HPLC-UV is a cost-effective, robust, and widely available technique that is well-suited for routine quality control analysis of simpler formulations where high sensitivity is not the primary requirement.[1] Its main limitation is the lower sensitivity and potential for interference from co-eluting compounds that also absorb at low UV wavelengths.[1]
Conversely, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex matrices, for trace-level quantification, and in research and development where unambiguous identification is critical.[1] The use of an internal standard in LC-MS/MS analysis can further enhance the accuracy and precision of the results.[1] While the initial instrument cost and operational complexity are higher, the benefits in terms of data quality can be significant.[1]
Ultimately, the decision between HPLC-UV and LC-MS/MS for this compound analysis should be based on a careful consideration of the specific analytical requirements, including the sample matrix, the required level of sensitivity and selectivity, and budgetary constraints.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of reversed phase high performance liquid chromatography method for determination of this compound in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of this compound and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of this compound in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Dexpanthenol and Sucralfate in Cutaneous Wound Healing
For researchers, scientists, and drug development professionals, understanding the nuanced differences between wound healing agents is paramount. This guide provides a comprehensive comparison of dexpanthenol and sucralfate (B611045), two commonly employed topical treatments, delving into their mechanisms of action, supported by experimental data and detailed protocols.
This compound, a precursor of pantothenic acid (Vitamin B5), and sucralfate, a complex of sucrose (B13894) sulfate (B86663) and aluminum hydroxide, are both recognized for their beneficial effects on wound repair. While this compound is known to promote epithelialization and possess anti-inflammatory properties, sucralfate is lauded for its ability to form a protective barrier and stimulate the proliferation of cells crucial for healing. This guide offers a side-by-side examination of their performance based on available scientific evidence.
Quantitative Comparison of Healing Efficacy
A key study comparing the topical application of this compound and sucralfate in a rat model of full-thickness skin wounds provides valuable quantitative insights into their efficacy. The following table summarizes the wound healing rates observed over a 21-day period.
| Treatment Group | Day 7 | Day 14 | Day 21 |
| Control (Isotonic Saline) | 30.17 ± 11.20% | 59.69 ± 8.59% | 85.26 ± 1.6% |
| This compound | 35.64 ± 6.01% | 77.95 ± 7.96% | 93.10 ± 4.91% |
| Sucralfate | 38.25 ± 6.64% | 79.67 ± 7.14% | 93.85 ± 3.79% |
| Data presented as mean ± standard deviation.[1] |
Both this compound and sucralfate demonstrated significantly better wound healing rates compared to the control group on days 14 and 21.[1] However, there was no statistically significant difference observed between the this compound and sucralfate groups at any of the measured time points, suggesting comparable efficacy in promoting wound closure in this model.[1]
Histopathological examinations from the same study revealed that both treatments increased neovascularization, fibroblast activation, re-epithelialization, and collagen density compared to the control group.[1][2][3]
Mechanisms of Action: A Molecular Perspective
The therapeutic effects of this compound and sucralfate in wound healing are underpinned by distinct molecular mechanisms.
This compound: Upon topical application, this compound is rapidly converted to pantothenic acid, an essential component of Coenzyme A.[4][5] Coenzyme A plays a vital role in cellular metabolism and the synthesis of fatty acids and sphingolipids, which are crucial for the integrity of the skin barrier. This compound has been shown to stimulate the proliferation and migration of dermal fibroblasts and enhance epithelialization.[4][6] At the molecular level, this compound modulates the expression of several genes involved in the inflammatory and proliferative phases of wound healing. In vivo studies have demonstrated the upregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), as well as chemokines like CXCL1 and CCL18, which are involved in recruiting immune cells to the wound site.[4][6][7]
Sucralfate: The primary mechanism of sucralfate in wound healing involves its ability to adhere to the wound bed, forming a physical barrier that protects the tissue from further injury and bacterial contamination.[8] Beyond this protective role, sucralfate actively promotes healing by binding to and protecting growth factors from proteolytic degradation.[8][9] This action enhances the local bioavailability of crucial growth factors like Fibroblast Growth Factor (FGF) and Epidermal Growth Factor (EGF).[8][10] These growth factors are potent stimulators of angiogenesis (the formation of new blood vessels), fibroblast proliferation, and re-epithelialization.[9][10] Furthermore, sucralfate has been shown to increase the production of Prostaglandin E2 (PGE2), which contributes to increased blood flow and epithelial cell migration.[8][9]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, the following section details the methodology of a key comparative study.
Animal Model and Wound Creation:
-
Subjects: The study utilized rats as the experimental model.[1][3]
-
Wound Induction: Full-thickness skin wounds were created on the dorsal side of each rat.[1][3] This is a standard model for assessing cutaneous wound healing.
Treatment and Groups:
-
Groups: The animals were divided into three groups: a control group, a this compound-treated group, and a sucralfate-treated group.[1][3]
-
Application: The control group received topical isotonic saline. The this compound group was treated with Bepanthol® cream, and the sucralfate group received a 10% sucralfate cream.[1][3] Treatments were applied once daily.[1][3]
Data Collection and Analysis:
-
Macroscopic Evaluation: Wound areas were measured on days 7, 14, and 21 post-injury to calculate the rate of wound healing.[1][2]
-
Histopathological Examination: On the same days, a subset of rats from each group was euthanized, and the wound tissue was excised for histological analysis.[1][3] Tissues were stained with Hematoxylin and Eosin (H&E) to assess parameters such as neovascularization, fibroblast activation, re-epithelialization, and collagen density.[1][2]
-
Immunohistochemical Analysis: The expression of Epidermal Growth Factor (EGF) was also evaluated in the wound tissue.[1][3]
Conclusion
Both this compound and sucralfate are effective topical agents for promoting wound healing. Experimental data suggests that they have comparable efficacy in accelerating wound closure. The choice between the two may depend on the specific characteristics of the wound and the desired therapeutic action. This compound appears to exert its effects primarily through the modulation of cellular metabolism and the inflammatory response, while sucralfate's benefits are largely attributed to its protective barrier function and its ability to enhance the local action of endogenous growth factors. Further clinical research is warranted to delineate the specific wound types and clinical scenarios where one agent may be superior to the other.
References
- 1. Comparison of topical sucralfate with this compound in rat wound model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of topical sucralfate with this compound in rat wound model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
Dexpanthenol: A Clinical Guide to its Moisturizing Efficacy Validated by Transepidermal Water Loss
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dexpanthenol's Performance in Skin Barrier Enhancement
This compound, the provitamin of B5, has long been recognized for its beneficial effects on the skin. Its role as a moisturizer and an agent that supports skin barrier function is well-documented. This guide provides a comprehensive overview of the moisturizing effects of this compound, with a specific focus on its validation through transepidermal water loss (TEWL) measurements. It further offers a comparative analysis of this compound against other common moisturizing agents, supported by available clinical data.
The Critical Role of Transepidermal Water Loss (TEWL)
Transepidermal water loss is the measurement of the quantity of water that passes from inside the body through the epidermal layer (the stratum corneum) to the surrounding atmosphere via diffusion and evaporation processes. TEWL is a key indicator of skin barrier function. A lower TEWL value generally signifies a healthier, more intact skin barrier that is effective at retaining moisture. Conversely, a high TEWL value indicates a compromised barrier, leading to dryness, irritation, and increased susceptibility to environmental aggressors. Therefore, the ability of a topical agent to reduce TEWL is a reliable measure of its moisturizing and barrier-strengthening capabilities.
This compound's Efficacy in Reducing TEWL
Numerous studies have demonstrated the effectiveness of topical this compound in improving skin hydration and reducing transepidermal water loss.[1][2][3] In a randomized, double-blind, placebo-controlled study, seven days of treatment with this compound formulated in lipophilic vehicles significantly improved stratum corneum hydration and reduced TEWL compared to the vehicle control.[2] Another clinical study on skin barrier repair after irritation induced by sodium lauryl sulfate (B86663) (SLS) showed that a this compound-containing cream significantly restored the skin barrier function after seven days of application, with notable differences observed against a placebo.[1]
Formulations containing 1.0% and 5.0% panthenol have been shown to produce significant decreases in TEWL after 30 days of application. Furthermore, when applied to skin washed with SLS, a significant reduction in TEWL was observed two hours after the application of panthenol-loaded formulations compared to both a control and the vehicle.
Comparative Performance Analysis
While this compound has proven its efficacy, it is crucial for researchers and formulation scientists to understand its performance relative to other common moisturizing agents. The following table summarizes available data from studies comparing this compound with other moisturizers, focusing on their effects on transepidermal water loss.
| Active Ingredient(s) | Concentration | Study Duration | Baseline TEWL (g/m²/h) | Post-Treatment TEWL (g/m²/h) | % Reduction in TEWL | Key Findings | Citation |
| This compound (5%) in a water-in-oil emulsion | 5% | 14 days | Tattoo-induced increase | Virtually complete restoration of skin barrier function | Not specified | This compound significantly reduced TEWL over the study period, restoring skin barrier function. | [4] |
| This compound (2.5%) in a lipophilic vehicle | 2.5% | 7 days | Not specified | Statistically significant reduction vs. vehicle | Not specified | This compound significantly improved SC hydration and reduced TEWL. | [1][5] |
| Panthenol, Glycerin, Niacinamide Cream | Not specified | 14 days | ~100% increase post-tape stripping | Significantly better reduction on days 3, 5, and 7 vs. comparators | Not specified | The panthenol-containing cream provided significantly faster barrier recovery. | |
| Ceramide-containing Cream (Comparator) | Not specified | 14 days | ~100% increase post-tape stripping | Slower barrier recovery compared to the panthenol-containing cream | Not specified | Effective in barrier repair, but at a slower rate than the panthenol formulation. | |
| This compound (0.5%) Cream with TCS | 0.5% | Not specified | Not specified | Delayed increase in TEWL values | Not specified | This compound in addition to a topical corticosteroid delayed the development of acute radiation dermatitis as measured by TEWL. | [1] |
| Urea (4%) | 4% | Not specified | Not specified | Superior reduction in TEWL vs. Glycerin 20% | Not specified | Urea was more effective than glycerin in reducing TEWL in patients with atopic dermatitis. | [6] |
| Ceramide-containing Moisturizer | Not specified | Not specified | Not specified | Improvement in TEWL | Not specified | Ceramide-containing moisturizers improve TEWL, but a meta-analysis did not find them superior to other moisturizers in this regard. | [7] |
Note: Direct head-to-head studies with standardized methodologies and reporting of TEWL values are limited, making direct comparisons challenging. The data presented is a summary of findings from various sources.
Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its moisturizing effects through a well-understood biochemical pathway. Upon topical application, this compound penetrates the skin and is rapidly converted to pantothenic acid (Vitamin B5). Pantothenic acid is a crucial component of Coenzyme A (CoA), which plays a vital role in the synthesis of fatty acids and sphingolipids. These lipids are essential for the formation and proper function of the stratum corneum's lipid lamellae, the primary barrier to transepidermal water loss. By enhancing the synthesis of these key lipids, this compound helps to restore and maintain the integrity of the skin barrier, thereby reducing TEWL and improving skin hydration.
Experimental Protocol for TEWL Measurement
The following provides a detailed methodology for a typical clinical study evaluating the efficacy of a topical moisturizer using transepidermal water loss measurements.
1. Subject Recruitment and Acclimatization:
-
Recruit a cohort of healthy volunteers with normal to dry skin.
-
Subjects should refrain from using any moisturizers on the test sites (typically the volar forearms) for a specified period (e.g., 72 hours) before the study.
-
On the day of measurement, subjects should acclimatize to the controlled environmental conditions of the testing room (e.g., 20-22°C and 40-60% relative humidity) for at least 30 minutes.
2. Baseline Measurements:
-
Define and mark the test areas on the volar forearms.
-
Using a Tewameter® (e.g., TM 300) or a similar device, take baseline TEWL readings from each test site. The probe of the device is placed gently on the skin surface, and the rate of water vapor evaporation is measured in g/h/m².
-
Record at least three consecutive readings for each site to ensure stability and calculate the mean.
3. Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test product (this compound formulation) and control/comparator products to their assigned test sites.
-
One area should remain untreated to serve as a negative control.
4. Post-Application Measurements:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and after several days or weeks of consistent application), repeat the TEWL measurements on all test sites.
-
The measurement procedure should be identical to the baseline measurements.
5. Data Analysis:
-
Calculate the mean TEWL values and standard deviations for each test site at each time point.
-
Compare the changes in TEWL from baseline for the this compound-treated site with the control and comparator sites using appropriate statistical tests (e.g., t-test or ANOVA).
-
A statistically significant decrease in TEWL for the this compound-treated site compared to the controls indicates a positive effect on skin barrier function.
Conclusion
Transepidermal water loss is a fundamental and objective parameter for substantiating the moisturizing and barrier-enhancing claims of topical ingredients. The available evidence strongly supports the efficacy of this compound in reducing TEWL, thereby improving skin hydration and reinforcing the skin's protective barrier. While direct comparative studies with standardized methodologies are still emerging, the existing data suggests that this compound is a highly effective ingredient for maintaining and restoring skin barrier function. For researchers and professionals in drug and cosmetic development, this compound remains a scientifically validated and reliable choice for formulations aimed at moisturizing and protecting the skin.
References
- 1. researchgate.net [researchgate.net]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Topical use of this compound in skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. Pantothenic Acid (Calcium-D-Pantothenate) - vitamin B5, Coenzyme A, CoA, cholesterol [moyak.com]
A Comparative Analysis of Dexpanthenol Formulations for Enhanced Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different dexpanthenol formulations, focusing on their impact on skin penetration and bioavailability. The following sections present a synthesis of experimental data from various studies, offering insights into how formulation choices can influence the delivery of this provitamin into the skin for optimal therapeutic and cosmetic effects.
Executive Summary
This compound, the alcohol analog of pantothenic acid (Vitamin B5), is a widely used active ingredient in dermatological and cosmetic products due to its moisturizing, wound-healing, and anti-inflammatory properties.[1][2] Its efficacy is highly dependent on its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach the viable epidermis and dermis where it is converted to pantothenic acid.[3][4] This conversion is crucial as pantothenic acid is a key component of coenzyme A, which is essential for cellular metabolism and the synthesis of fatty acids and sphingolipids that maintain the skin barrier's integrity.[5][6] The formulation vehicle plays a pivotal role in the extent of this compound's skin penetration. This guide compares the performance of various formulations, including aqueous solutions, gels, creams, and ointments, based on in vitro release and skin permeation studies.
Comparative Analysis of this compound Formulations
The choice of formulation significantly impacts the release and subsequent penetration of this compound. In vitro studies are commonly employed to assess the bioavailability of topical formulations.
In Vitro Release of this compound
An in vitro release test (IVRT) measures the amount of the active pharmaceutical ingredient (API) released from a formulation over time. This is a critical first step in evaluating the potential for skin absorption. A recent study compared the release of 5% this compound from various dispersed systems. The results clearly indicate that the formulation base is a key determinant of the release rate.
As illustrated in the table below, aqueous solutions demonstrate the highest and most rapid release of this compound. In contrast, hydrophobic, occlusive formulations like water-in-oil (w/o) emulsion-based ointments exhibit minimal release. Gel and cream formulations offer intermediate release profiles.
| Formulation Type | Key Excipients | Release Rate (µg/cm²/h) | Cumulative Release after 6h (µg/cm²) | Key Findings |
| Aqueous Solution | Water | High | High | Serves as a benchmark for maximum release. |
| Poloxamer 338-based System | Poloxamer 338 | High | High | Transforms from a liquid to a gel at skin temperature, showing fast and complete release.[7] |
| Carbomer-based Gel | Carbomer | Moderate | Moderate | Release rate is approximately 2.8 times lower than an aqueous solution.[7] |
| Cream (non-ionic surfactant) | Non-ionic surfactant, Cetostearyl alcohol | Low | Low | The presence of cetostearyl alcohol and a surfactant significantly decreases the release rate.[7] |
| W/O Emulsion-based Ointment | Hydrophobic base | Minimal | Minimal | The occlusive nature of the ointment base severely limits the release of the hydrophilic this compound.[7] |
Table 1: In Vitro Release of 5% this compound from Various Formulations. Data synthesized from a study by Liapunov et al. (2023).[7][8]
Skin Penetration of this compound
While in vitro release is informative, in vitro permeation tests (IVPT) using excised skin provide a more accurate prediction of in vivo performance. These studies often utilize Franz diffusion cells to measure the amount of drug that permeates through the skin into a receptor fluid.
One study investigated the impact of surfactants on the skin penetration of this compound. The inclusion of penetration enhancers, such as surfactants, can significantly increase the flux of this compound across the skin barrier. The study found that a 1% concentration of the ionic surfactant Sodium Dodecyl Sulfate (SDS) was the most effective permeation enhancer compared to the non-ionic surfactants Span 80 and Tween 85.[9]
| Formulation | Surfactant (1% w/w) | Permeation Ranking | Key Findings |
| This compound Solution | SDS (ionic) | 1 (Highest) | Significantly increases skin permeability by disrupting the skin barrier.[9] |
| This compound Solution | Span 80 (non-ionic) | 2 | Moderate enhancement of skin penetration.[9] |
| This compound Solution | Tween 85 (non-ionic) | 3 (Lowest) | Modest enhancement of skin penetration compared to SDS and Span 80.[9] |
Table 2: Impact of Surfactants on this compound Skin Penetration. Data from a study by Laffleur et al. (2018).[9]
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard procedure for assessing the skin penetration of this compound from a topical formulation.[10][11][12]
-
Skin Preparation:
-
Excise full-thickness porcine or human skin.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections suitable for mounting on Franz diffusion cells.
-
Hydrate the skin sections in a suitable buffer (e.g., phosphate-buffered saline, PBS) for 30 minutes prior to mounting.[10]
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor chamber.[10]
-
Fill the receptor chamber with a suitable receptor fluid (e.g., PBS at pH 7.4), ensuring no air bubbles are trapped beneath the skin.[11]
-
Equilibrate the system to 32 ± 1 °C to mimic the physiological temperature of the skin surface.[10]
-
Continuously stir the receptor fluid throughout the experiment.[10]
-
-
Formulation Application and Sampling:
-
Apply a precise amount (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.[10]
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor fluid for analysis.[10]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[10]
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound that has permeated the skin per unit area (μg/cm²) at each time point.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Topical use of this compound in skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical this compound effects on physiological parameters of the stratum corneum by Confocal Raman Microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances skin barrier repair and reduces inflammation after sodium lauryl sulphate-induced irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Promote Skin Repair? In-Depth Look at Pharmaceutical and Cosmetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of factors affecting the in vitro release of this compound from solutions and topical semi-solid preparations | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Surfactants on Skin Penetration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. alterlab.co.id [alterlab.co.id]
- 12. mdpi.com [mdpi.com]
Head-to-head comparison of dexpanthenol with other growth factors in cell proliferation
For researchers, scientists, and drug development professionals, understanding the efficacy of various compounds in promoting cell proliferation is critical for applications ranging from wound healing to hair growth. This guide provides an objective, data-driven comparison of dexpanthenol (the provitamin of B5) against key growth factors—Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF)—in the context of cell proliferation.
Quantitative Data Summary: Proliferative Effects
The following tables summarize quantitative data from various in vitro studies, comparing the proliferative effects of this compound and other growth factors on different cell types. It is important to note that experimental conditions, such as cell lines, concentrations, and assay methods, vary across studies, which can influence the results.
Table 1: Proliferation of Human Dermal Papilla Cells (hDPCs) and Outer Root Sheath Cells (hORSCs)
| Compound | Cell Type | Concentration | Assay | Proliferation/Viability Increase (vs. Control) | Citation |
| D-Panthenol | hDPCs | 2.5 mM | CCK-8 | ~30% | [1][2] |
| D-Panthenol | hORSCs | 0.15 mM - 0.3 mM | CCK-8 | 15% - 20% | [1] |
Table 2: Proliferation of Various Cell Types with Growth Factors
| Compound | Cell Type | Concentration | Assay | Proliferation/Viability Increase (vs. Control) | Citation |
| Epidermal Growth Factor (EGF) | Human Adipose-Derived Stem Cells | 10 ng/mL | Cell Counting | 195% | [1] |
| Vascular Endothelial Growth Factor (VEGF) | Human Microvascular Endothelial Cells | 50 ng/mL | Cell Counting | ~60% | [3] |
Signaling Pathways and Mechanisms of Action
This compound and growth factors employ distinct signaling pathways to promote cell proliferation. While growth factors typically act as direct ligands for cell surface receptors, this compound appears to exert its effects through a more indirect mechanism, including the upregulation of endogenous growth factors.
This compound's Proliferative Mechanism
This compound has been shown to stimulate the expression of Vascular Endothelial Growth Factor (VEGF) in human hair follicle cells.[2][4][5][6][7] This upregulation of VEGF can, in turn, activate pro-proliferative signaling cascades in surrounding cells.
Growth Factor Signaling Pathways
Growth factors like VEGF and EGF initiate signaling by binding to specific receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers receptor dimerization and autophosphorylation, initiating a downstream cascade that commonly involves the mitogen-activated protein kinase (MAPK) pathway. The activation of this pathway ultimately leads to the transcription of genes involved in cell cycle progression and proliferation.[1][8][9]
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro assays for cell proliferation. Below are detailed methodologies for a common assay used in these evaluations.
Cell Proliferation Assessment using CCK-8 Assay
This protocol outlines a typical workflow for assessing the effect of a test compound on the proliferation of adherent cells, such as fibroblasts or dermal papilla cells.
Objective: To quantify the number of viable cells as an indicator of cell proliferation.
Materials:
-
Target cell line (e.g., Human Dermal Papilla Cells)
-
Complete cell culture medium
-
Test compounds (this compound, Growth Factors)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with a complete medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet and count the cells.
-
Seed the cells into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., D-panthenol) and positive controls (e.g., growth factors) in the cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of test compounds. Include a vehicle control group.
-
Incubate the plate for the desired period (e.g., 24-72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + CCK-8 only) from the absorbance of all other wells.
-
Calculate the percentage of cell proliferation relative to the control group using the formula: (Absorbance of treated sample / Absorbance of control) * 100.
-
Conclusion
The available data indicates that while this compound effectively promotes the proliferation of various skin and hair follicle-related cells, its effect may be less potent than that of direct-acting growth factors like EGF.[1] For instance, EGF demonstrated a 195% increase in the proliferation of adipose-derived stem cells, whereas this compound showed a more modest ~30% increase in dermal papilla cells under the studied conditions.[1]
However, this compound's mechanism, which includes the upregulation of endogenous growth factors like VEGF, presents a unique approach.[1][4][5][6][7] This indirect action, combined with its excellent safety profile and role in cellular metabolism and skin barrier function, makes this compound a valuable compound in formulations aimed at supporting tissue regeneration and health.[1][10] In contrast, growth factors are highly potent, specific signaling molecules that directly and powerfully drive cell proliferation through receptor-mediated pathways.
The choice between this compound and a specific growth factor would depend on the desired application, the target cell type, and the required potency of the proliferative response. This compound may be suitable for general support of tissue health and moderate proliferative stimulation, while growth factors are indicated for applications requiring a strong, targeted mitogenic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of VEGF Temporal and Spatial Presentation on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells [ouci.dntb.gov.ua]
- 7. [PDF] this compound Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Vascular Endothelial Growth Factor and Angiogenesis in the Regulation of Cutaneous Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) | MDPI [mdpi.com]
Dexpanthenol: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Abstract
Dexpanthenol, the alcoholic analog of pantothenic acid, has long been a staple in dermatological and cosmetic formulations, valued for its moisturizing and wound-healing properties. A growing body of in vitro research has elucidated the molecular mechanisms underpinning these effects, demonstrating its influence on cellular proliferation, inflammation, and skin barrier function. This guide provides a comprehensive comparison of the in vitro effects of this compound with their validated in vivo outcomes, supported by experimental data and detailed protocols. By presenting a clear correlation between laboratory findings and clinical efficacy, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the therapeutic applications of this compound.
In Vitro Effects of this compound: A Molecular Snapshot
In vitro studies have been instrumental in revealing the cellular and molecular activities of this compound. These controlled laboratory experiments have established a foundation for understanding its therapeutic potential.
Enhanced Cellular Proliferation and Migration
A cornerstone of wound healing is the proliferation and migration of dermal fibroblasts. In vitro assays consistently demonstrate this compound's ability to stimulate these processes.
-
Fibroblast Proliferation: Studies have shown that this compound significantly increases the proliferation of human dermal fibroblasts. For instance, treatment of human dermal papilla cells with 2.5 mM D-Panthenol resulted in an approximate 30% increase in cell growth.[1] This proliferative effect is crucial for the synthesis of extracellular matrix components necessary for tissue regeneration.[2]
Modulation of Inflammatory Responses
Chronic inflammation can impede wound healing and exacerbate certain skin conditions. This compound has been shown to exert anti-inflammatory effects in vitro by modulating key signaling pathways.
-
Inhibition of Pro-Inflammatory Mediators: this compound can reduce the production of pro-inflammatory molecules such as prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and thymic stromal lymphopoietin (TSLP) in skin cells.[1]
-
Signaling Pathway Regulation: The anti-inflammatory actions of this compound are attributed to its ability to modulate intracellular signaling cascades, including the NF-κB and MAPK pathways, which are central to the inflammatory response.[1][3]
Improvement of Skin Barrier Function
A healthy skin barrier is essential for protection and hydration. In vitro models have demonstrated this compound's capacity to enhance barrier function.
-
Gene Expression: this compound has been observed to upregulate the expression of genes critical for wound healing and skin barrier integrity in 3D skin models.[4]
In Vivo Validation: Translating In Vitro Findings to Clinical Reality
The true measure of a therapeutic agent's utility lies in its efficacy in living organisms. In vivo studies have successfully validated many of the effects of this compound observed in vitro, providing a strong basis for its clinical use.
Accelerated Wound Healing
In vivo wound healing models have corroborated the proliferative and migratory effects of this compound seen in cell cultures, demonstrating a tangible acceleration of the healing process.
-
Gene Upregulation: An in vivo study on human skin biopsies revealed that topical this compound treatment led to a nearly 6-fold upregulation of IL-1β and CYP1B1 expression, and a 2.5-fold increase in CCL18 and CXCL1 expression compared to a placebo.[5] These genes are involved in the inflammatory and proliferative phases of wound healing.
-
Comparison with Alternatives: In a comparative study, a this compound-containing ointment showed superior re-epithelialization rates and better cosmetic outcomes compared to petroleum jelly in the treatment of wounds from fractional ablative laser treatment.[4][6] Another study found that the effects of nebivolol (B1214574) on wound healing are comparable to those of this compound.[2][7] However, a study comparing this compound to beta-sitosterol (B1209924) (MEBO) in a rat model suggested that MEBO may promote faster wound healing.[8]
Enhanced Skin Barrier Function and Hydration
Clinical studies have confirmed the beneficial effects of this compound on skin barrier function and hydration, aligning with in vitro observations.
-
Reduced Transepidermal Water Loss (TEWL): A randomized, double-blind, placebo-controlled study demonstrated that seven days of treatment with this compound significantly improved stratum corneum hydration and reduced TEWL compared to the vehicle control.[9][10] This indicates a stabilization of the skin barrier function.[9]
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from key in vitro and in vivo studies, facilitating a direct comparison of this compound's effects.
| In Vitro Effect | Cell Type/Model | This compound Concentration | Quantitative Result |
| Cell Proliferation | Human Dermal Papilla Cells | 2.5 mM | ~30% increase in cell growth |
| Gene Upregulation | 3D Skin Model | 5% Ointment | >1.5-fold upregulation of various wound healing genes |
| In Vivo Effect | Model System | This compound Formulation | Quantitative Result | Comparison to Alternative/Control |
| Gene Upregulation | Human Skin Biopsy | Ointment | ~6-fold upregulation of IL-1β and CYP1B1; 2.5-fold upregulation of CCL18 and CXCL1 | Statistically significant compared to placebo. |
| Wound Healing | Rat Excisional Wound | Cream | Wound healing rates were higher than the control group. | Comparable to nebivolol; potentially slower than beta-sitosterol. |
| Re-epithelialization | Human Laser-Treated Skin | 5% Ointment | Superior re-epithelialization rates and better cosmetic outcomes. | Superior to petroleum jelly. |
| Skin Barrier Function | Human Volunteers | Lipophilic Vehicle | Significant improvement in stratum corneum hydration and reduction in transepidermal water loss after 7 days. | Statistically significant compared to vehicle control. |
Experimental Protocols
For researchers seeking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
In Vitro Fibroblast Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or control substances.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
In Vivo Murine Excisional Wound Healing Model
This model is widely used to study the different phases of wound healing and to evaluate the efficacy of therapeutic agents.
Protocol:
-
Anesthesia and Hair Removal: Anesthetize the mouse and shave the dorsal skin. Apply a depilatory cream to remove remaining fur.
-
Wound Creation: Create two full-thickness excisional wounds on the dorsum of the mouse using a 6 mm biopsy punch.[11]
-
Treatment Application: Apply the test substance (e.g., this compound cream) and a control to the respective wounds.
-
Dressing: Cover the wounds with a sterile dressing.
-
Wound Analysis: At specified time points (e.g., days 3, 7, 14), photograph the wounds to measure the wound area.
-
Histological Analysis: On the final day, excise the wound tissue for histological staining (e.g., H&E, Masson's trichrome) to assess re-epithelialization, collagen deposition, and inflammation.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing the effects of nebivolol and this compound on wound healing: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]
- 6. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing the effects of nebivolol and this compound on wound healing: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wound Healing Efficacy of this compound Versus Beta-Sitosterol: A Comparative Study in a Rat Model | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 9. Effect of topically applied this compound on epidermal barrier function and stratum corneum hydration. Results of a human in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Metabolomic Analysis of Dexpanthenol Versus Panthenol in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpanthenol, the biologically active alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized ingredient in pharmaceutical and cosmetic formulations for its role in promoting epithelial cell regeneration and wound healing.[1] Panthenol is commercially available as this compound (the D-isomer) or as a racemic mixture, DL-panthenol.[2] While both forms are used, only this compound is enzymatically converted in the body to pantothenic acid, the essential precursor of Coenzyme A (CoA).[3][4] CoA is a pivotal cofactor in a multitude of metabolic pathways central to cellular energy production, lipid synthesis, and protein metabolism.[5] This guide provides a comparative overview of the metabolomic effects of this compound versus panthenol on cells, supported by a detailed experimental protocol for such an analysis and visualizations of the key metabolic pathways involved.
Metabolic Differentiation: this compound vs. Panthenol
The primary metabolic distinction between this compound and panthenol (specifically DL-panthenol) lies in their biological activity. This compound is readily converted to pantothenic acid, which then enters the CoA biosynthesis pathway.[3] In contrast, DL-panthenol is a mixture of 50% active this compound and 50% inactive L-panthenol.[2] The L-isomer is not metabolized to pantothenic acid and is considered biologically inactive in this context.[3] Therefore, at equivalent concentrations, this compound provides a higher effective dose of the CoA precursor than DL-panthenol.
A comparative metabolomics study would be expected to reveal a more pronounced impact of this compound on pathways reliant on CoA. This would manifest as greater changes in the concentrations of metabolites involved in the Krebs cycle, fatty acid metabolism, and the synthesis of essential molecules like cholesterol and acetylcholine.
Quantitative Metabolomic Data
While direct, peer-reviewed comparative metabolomic studies of this compound versus panthenol are not extensively available in the public domain, the following table represents a hypothetical, yet biochemically plausible, dataset from a mass spectrometry-based analysis of human dermal fibroblasts treated with equimolar concentrations of this compound and DL-panthenol for 24 hours. This table is intended to illustrate the anticipated quantitative differences based on their known metabolic roles.
| Metabolite Category | Metabolite | Fold Change (this compound vs. Control) | Fold Change (DL-Panthenol vs. Control) | Associated Metabolic Pathway |
| Energy Metabolism | Acetyl-CoA | 1.8 | 1.4 | Krebs Cycle, Fatty Acid Synthesis |
| Citrate | 1.6 | 1.3 | Krebs Cycle | |
| Succinate | 1.5 | 1.2 | Krebs Cycle | |
| ATP | 1.7 | 1.3 | Oxidative Phosphorylation | |
| Lipid Metabolism | Malonyl-CoA | 1.9 | 1.5 | Fatty Acid Synthesis |
| Palmitate | 1.6 | 1.3 | Fatty Acid Synthesis | |
| Cholesterol | 1.4 | 1.2 | Sterol Biosynthesis | |
| Amino Acid Metabolism | Glutathione (GSH) | 1.5 | 1.2 | Antioxidant Defense |
| Other | Acetylcholine | 1.6 | 1.3 | Neurotransmitter Synthesis |
This is a representative table based on established biochemical pathways and is not derived from a specific experimental study.
Experimental Protocol: Comparative Metabolomics of this compound vs. Panthenol-Treated Cells
This protocol outlines a standard workflow for a comparative metabolomics study using liquid chromatography-mass spectrometry (LC-MS).
1. Cell Culture and Treatment:
-
Cell Line: Human Dermal Fibroblasts (or other relevant cell line).
-
Culture Conditions: Grow cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates and grow to 80% confluency. Replace the medium with fresh medium containing either this compound (e.g., 100 µM), DL-panthenol (e.g., 100 µM), or a vehicle control (e.g., sterile water). A minimum of 5-6 replicates per condition is recommended.[6]
-
Incubation: Incubate cells for the desired time period (e.g., 24 hours).
2. Metabolite Extraction:
-
Quenching: Aspirate the medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to arrest metabolism.[7]
-
Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[8]
-
Centrifugation: Vortex the tubes and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins and cell debris.[6]
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube. Dry the supernatant using a vacuum concentrator.
3. Mass Spectrometry Analysis:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
LC-MS/MS: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a liquid chromatography system (e.g., UPLC). Use a suitable column for polar metabolite separation (e.g., HILIC).
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
4. Data Analysis:
-
Peak Picking and Alignment: Process the raw data using software such as XCMS or Compound Discoverer to detect and align metabolic features.
-
Metabolite Identification: Identify metabolites by matching the m/z and retention times to a metabolite library or by MS/MS fragmentation analysis.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between the different treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for comparative metabolomics.
Caption: this compound and Panthenol metabolic pathway to Coenzyme A.
Conclusion
References
- 1. Topical use of this compound in skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H19NO4 | CID 131204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound: Skin's "sweet Guardian"_Chemicalbook [chemicalbook.com]
- 6. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 7. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Independent Validation of Dexpanthenol's Wound Healing Properties: A Comparative Guide for Researchers
Leverkusen, Germany - Dexpanthenol, a stable alcohol analog of pantothenic acid (Vitamin B5), is widely utilized in topical formulations to promote wound healing. A growing body of scientific evidence from in vitro, in vivo, and clinical studies has elucidated its mechanisms of action, which involve the stimulation of crucial cellular processes and the modulation of gene expression essential for skin regeneration. This guide provides an objective comparison of published studies on this compound's efficacy, alongside alternative wound healing treatments, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their work.
This compound: Mechanisms of Action and Gene Regulation
Upon topical application, this compound is readily absorbed and enzymatically converted to pantothenic acid, a vital component of Coenzyme A.[1][2] This coenzyme plays a crucial role in cellular metabolism and the physiological function of epithelial tissues.[1] Studies have demonstrated that this compound stimulates fibroblast proliferation and migration, which are fundamental processes in the proliferative phase of wound healing.[3][4]
A key aspect of this compound's wound healing properties lies in its ability to modulate the expression of genes involved in inflammation and tissue remodeling. A randomized, double-blind, placebo-controlled clinical study involving punch biopsies on healthy human donors revealed that topical application of a 5% this compound ointment led to the upregulation of several key genes compared to a placebo.[2][5]
Table 1: Gene Expression Changes in Human Skin Wounds Treated with this compound [2][6]
| Gene | Fold Upregulation vs. Placebo | Time Point | Putative Role in Wound Healing |
| Interleukin-6 (IL-6) | ~7-fold | 72 hours | Pro-inflammatory and pro-proliferative effects |
| Interleukin-1β (IL-1β) | ~6-fold | 72 hours | Inflammatory response, fibroblast proliferation |
| Cytochrome P450 1B1 (CYP1B1) | ~6-fold | 72 hours | Regulation of retinoic acid metabolism |
| Chemokine (C-X-C motif) ligand 1 (CXCL1) | ~2.5-fold | 72 hours | Neutrophil recruitment |
| Chemokine (C-C motif) ligand 18 (CCL18) | ~2.5-fold | 72 hours | Immune cell recruitment |
These findings suggest that this compound actively influences the inflammatory and proliferative phases of wound healing at a molecular level.
Comparative Efficacy: this compound vs. Alternative Treatments
The clinical effectiveness of this compound has been evaluated in various wound models and compared to other treatment modalities.
This compound vs. Placebo and Standard Care
In a study on post-laser treatment wounds, a 5% this compound ointment demonstrated a significantly faster reduction in lesion diameter on days 1 and 2 compared to petroleum jelly.[1] Another study using a 3D skin model showed enhanced wound closure with this compound formulations compared to an untreated control or petroleum jelly.[1]
This compound vs. Other Active Treatments
A comparative study in a rat model evaluated the wound healing rates of this compound against a control group and sucralfate (B611045). The results indicated a statistically significant improvement in wound healing for both this compound and sucralfate compared to the control group at 14 and 21 days.[7]
Table 2: Comparative Wound Healing Rates in a Rat Model [7]
| Treatment Group | Day 7 (%) | Day 14 (%) | Day 21 (%) |
| Control | 30.17 ± 11.20 | 59.69 ± 8.59 | 85.26 ± 1.6 |
| This compound | 35.64 ± 6.01 | 77.95 ± 7.96 | 93.10 ± 4.91 |
| Sucralfate | 38.25 ± 6.64 | 79.67 ± 7.14 | 93.85 ± 3.79 |
While both active treatments were superior to the control, there was no statistically significant difference between the this compound and sucralfate groups.[7]
Alternative Wound Healing Modalities: A Brief Overview
Several other topical agents and dressings are commonly used to promote wound healing.
-
Honey: Possesses antibacterial, anti-inflammatory, and antioxidant properties that can aid in wound healing.[8][9] Clinical evidence suggests honey can be effective in improving wound closure, particularly in infected and non-healing ulcers.[9] However, its efficacy can vary depending on the type of wound and the specific honey used.[8][10]
-
Alginate Dressings: Derived from seaweed, these dressings are highly absorbent and form a gel upon contact with wound exudate, maintaining a moist healing environment.[11] They are particularly useful for wounds with moderate to heavy exudate.[11] Studies have shown that calcium alginate dressings can accelerate wound closure in diabetic rats and improve healing rates in pressure ulcers compared to dextranomer (B607078) paste.[12][13]
-
Polyurethane Film Dressings: These are thin, flexible, and semi-permeable dressings that create a moist wound environment and protect against bacterial contamination.[14] A comparative study showed that a polyurethane film dressing resulted in a significant reduction in surgical site infections compared to traditional gauze dressings (1.4% vs. 6.6%).[15]
Experimental Protocols
In Vivo Gene Expression Analysis in a Human Wound Healing Model
This protocol is based on the methodology described by Heise R, et al. (2012).[2][6]
-
Subject Recruitment: Healthy human volunteers are recruited for the study.
-
Wound Creation: Two standardized 4-mm punch biopsies are taken from the skin of each donor to create wounds.
-
Treatment Application: One wound is treated topically with an ointment containing 5% this compound, while the other receives a placebo ointment. Applications are typically repeated every 12 hours.
-
Biopsy Collection: To assess different phases of wound healing, 8-mm punch biopsies of the treated areas are collected at various time points (e.g., 24, 72, and 144 hours).
-
RNA Isolation and Analysis: Total RNA is isolated from the tissue samples and subjected to microarray analysis (e.g., Affymetrix® GeneChip) to determine the gene expression profiles.
-
Validation: Changes in the expression of specific genes of interest are validated using quantitative real-time PCR (qRT-PCR).
This compound Signaling Pathway in Wound Healing
The upregulation of key genes by this compound initiates a signaling cascade that promotes the different phases of wound healing.
Conclusion
The available evidence from published studies provides a solid foundation for the efficacy of this compound in promoting wound healing. Its well-defined mechanism of action at the molecular level, particularly its influence on gene expression, distinguishes it as a valuable therapeutic agent. While direct, large-scale, head-to-head clinical trials comparing this compound with all alternative treatments are not extensively available, the existing data from various studies consistently support its positive role in accelerating re-epithelialization and restoring skin barrier function. For researchers and drug development professionals, this compound remains a compelling compound for further investigation and formulation development in the field of wound care.
References
- 1. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Comparing the effects of nebivolol and this compound on wound healing: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of topical sucralfate with this compound in rat wound model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Honey-Based Templates in Wound Healing and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Honey for Wound Management: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alginate Dressing 101: What You Need To Know [thewoundpros.com]
- 12. magonlinelibrary.com [magonlinelibrary.com]
- 13. Calcium alginate enhances wound healing by up-regulating the ratio of collagen types I/III in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. woundsinternational.com [woundsinternational.com]
- 15. Open‐label clinical trial comparing the clinical and economic effectiveness of using a polyurethane film surgical dressing with gauze surgical dressings in the care of post‐operative surgical wounds - PMC [pmc.ncbi.nlm.nih.gov]
Dexpanthenol's efficacy in wound healing compared to standard petroleum jelly treatment
Dexpanthenol Versus Petroleum Jelly for Wound Healing: A Comparative Guide
An objective analysis of the efficacy, mechanisms, and supporting experimental data for this compound and standard petroleum jelly in cutaneous wound management.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of this compound and petroleum jelly as topical treatments for wound healing. The information presented is collated from a range of in vitro and in vivo studies to offer a comprehensive overview for research and development professionals.
**Executive Summary
Both this compound and petroleum jelly aid in wound healing by creating a moist environment conducive to tissue repair. Petroleum jelly primarily acts as an occlusive barrier, preventing moisture loss and protecting the wound from external contaminants[1][2][3][4]. This compound, a precursor of pantothenic acid (Vitamin B5), not only provides a protective barrier but also actively participates in the healing process by modulating gene expression related to inflammation, cell proliferation, and migration[5][6][7]. Clinical evidence suggests that while both are effective, this compound may offer accelerated wound closure and improved cosmetic outcomes in certain wound types, particularly in the early stages of healing[8][9][10].
Quantitative Data Comparison
The following tables summarize key quantitative findings from comparative studies.
Table 1: Comparison of Wound Closure Rates
| Study Type | Wound Model | Treatment Group | Day 1 | Day 2 | Day 5 | Day 14 | Citation |
| Randomized Prospective Clinical Trial | Fractional Ablative CO2 Laser Wounds | 5% this compound Ointment | Significantly smaller lesion diameter | Significantly smaller lesion diameter | - | Complete healing | [8][9] |
| Petroleum Jelly | Larger lesion diameter | Larger lesion diameter | - | Complete healing | [8][9] | ||
| In Vitro 3D Skin Model | Laser-Induced Wounds | 5% this compound Formulations | Enhanced wound closure | - | - | - | [10][11] |
| Petroleum Jelly | Less wound closure than this compound | - | - | - | [10][11] |
Table 2: Comparison of Re-epithelialization and Cosmetic Outcome
| Study Type | Wound Model | Treatment Group | Re-epithelialization (Days 1, 2, 5) | Cosmetic Outcome (VAS Scores) | Citation |
| Randomized Prospective Clinical Trial | Fractional Ablative CO2 Laser Wounds | 5% this compound Ointment | Significantly greater | Significantly better | [8][9] |
| Petroleum Jelly | Less than this compound | Lower than this compound | [8][9] |
Table 3: Transepidermal Water Loss (TEWL) and Skin Hydration
| Study Type | Skin Condition | Treatment Group | TEWL | Skin Hydration | Citation |
| Controlled Studies | Post-Aesthetic Procedure | This compound-containing products | Significantly decreased | - | [12][13] |
| Petroleum Jelly | Significantly decreased (no statistical difference from this compound) | - | [12][13] | ||
| Experimental Study | Healthy Skin | This compound-containing hydrogel | Maintained breathability | Significantly increased | [14] |
| Petroleum Jelly | Reduced breathability | No significant increase | [14] |
Mechanisms of Action
Petroleum Jelly:
Petroleum jelly's primary mechanism is the formation of a semi-occlusive barrier on the skin's surface[4]. This barrier function leads to:
-
Moisture Retention: It prevents water evaporation from the wound bed, maintaining a moist environment that is optimal for cell migration and proliferation[2][3].
-
Protection: It shields the wound from bacteria and other external contaminants, reducing the risk of infection[1][2].
This compound:
This compound is the alcohol analog of pantothenic acid, which is a component of Coenzyme A. Its mechanism is more complex and involves active biological processes:
-
Stimulation of Skin Cell Proliferation: It has been shown to enhance the proliferation of fibroblasts, which are crucial for generating new connective tissue[6].
-
Gene Expression Modulation: this compound upregulates the expression of genes involved in various phases of wound healing, including interleukins (IL-6, IL-1β) and chemokines (CXCL1, CCL18), which are important for inflammation and cell signaling[6][7][15].
-
Enhanced Re-epithelialization: It accelerates the migration of keratinocytes to close the wound surface[5][16].
-
Improved Skin Barrier Function: It helps restore the skin's natural barrier, as evidenced by reductions in transepidermal water loss[17].
The following diagram illustrates the proposed signaling pathway for this compound's effect on wound healing.
Caption: this compound's conversion to Pantothenic Acid influences wound healing pathways.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
In Vivo Wound Healing Study (Fractional Ablative CO2 Laser)
-
Objective: To compare the efficacy of a this compound-containing ointment and petroleum jelly on wound healing after fractional ablative CO2 laser treatment on photo-damaged skin[8][9].
-
Study Design: A randomized, prospective, single-blind, intra-individual comparative study.
-
Procedure:
-
Ablative CO2 laser treatment was performed on the photo-damaged skin of each patient.
-
The treated area was divided into two sections. One section was treated with a 5% this compound-containing ointment, and the other with petroleum jelly for 7 days[10].
-
Wound healing was assessed on days 1, 2, 5, and 14 post-treatment[8].
-
-
Outcome Measures:
-
Wound Closure Rate: Determined by measuring the change in the diameter of individual laser-induced lesions using dermatoscopic images[8][9].
-
Re-epithelialization: Visually assessed based on the degree of new skin formation over the wound[8].
-
Cosmetic Outcome: Evaluated by both patients and physicians using a Visual Analog Scale (VAS)[8].
-
-
Data Analysis: Statistical analysis was performed to compare the outcomes between the two treatment groups at each time point.
The following diagram outlines the experimental workflow for the in vivo study.
Caption: Workflow of the in vivo comparison of this compound and petroleum jelly.
In Vitro Gene Expression Analysis
-
Objective: To identify the molecular mechanisms of this compound in wound healing by analyzing gene expression profiles in human dermal fibroblasts[6][7].
-
Experimental Model: Cultured human dermal fibroblasts.
-
Procedure:
-
Human dermal fibroblasts were cultured in vitro.
-
A "scratch" was made in the confluent cell monolayer to simulate a wound.
-
The cells were treated with pantothenate (the active form of this compound).
-
RNA was extracted from the cells at different time points.
-
Gene expression was analyzed using Affymetrix® GeneChip analysis[7][15].
-
-
Outcome Measures: Identification of upregulated and downregulated genes in response to pantothenate treatment. Key identified genes included IL-6, IL-1β, CXCL1, and CCL18[7].
-
Data Analysis: Microarray data was analyzed to determine statistically significant changes in gene expression levels compared to untreated controls.
Transepidermal Water Loss (TEWL) Measurement
-
Objective: To assess the skin barrier function after treatment with this compound or petroleum jelly[12][13][18].
-
Principle: TEWL measures the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. A lower TEWL value indicates better skin barrier function[18][19].
-
Instrumentation: A Tewameter® or similar device with an open-chamber probe is commonly used.
-
Procedure:
-
The probe of the TEWL meter is placed gently on the skin surface of the area of interest.
-
The instrument measures the water vapor gradient in the air close to the skin.
-
Measurements are taken at baseline and at specified time points after the application of the treatment.
-
Environmental conditions (temperature and humidity) are controlled to ensure measurement accuracy[20].
-
-
Data Presentation: TEWL is typically expressed in g/m²/h[13].
Conclusion
Standard petroleum jelly is an effective occlusive agent that promotes wound healing by maintaining a moist environment and protecting the wound[1][3]. This compound-containing formulations also provide these benefits but offer additional therapeutic effects by actively stimulating cellular proliferation and modulating the expression of genes integral to the healing cascade[5][6][16]. For superficial wounds and post-procedural care, particularly where accelerated healing and improved cosmetic results are desired, this compound presents a more advanced treatment option compared to the passive barrier function of petroleum jelly[9][10][21]. Further research with larger, double-blinded, randomized controlled trials is warranted to fully elucidate the comparative efficacy across a broader range of wound types.
References
- 1. Promoting Wound Healing By Petroleum Jelly [navidnoor.ir]
- 2. basekim.com [basekim.com]
- 3. When Should You Stop Putting Vaseline on a Wound? A Complete Healing Timeline Guide | Healogics [healogics.com]
- 4. What You Need To Know About Petroleum Gauze [thewoundpros.com]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. This compound modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerated wound healing with a this compound-containing ointment after fractional ablative CO2 laser resurfacing of photo-damaged skin in a randomized prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
- 14. Hydrogel or ointment? Comparison of five different galenics regarding tissue breathability and transepidermal water loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) [macau.uni-kiel.de]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Clinical Measurement of Transepidermal Water Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of transepidermal water loss and la... - Pergamos [pergamos.lib.uoa.gr]
- 21. [PDF] this compound in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dexpanthenol
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals are paramount to ensuring operational safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of dexpanthenol, a common ingredient in pharmaceutical and cosmetic formulations. Adherence to these procedures will support compliance with safety regulations and promote a secure laboratory environment.
While this compound is not classified as a hazardous substance under the federal Resource Conservation and Recovery Act (RCRA), proper disposal is still necessary to maintain a safe laboratory environment and comply with local and state regulations.[1] It is critical to prevent its release into waterways.[1][2][3][4]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate personal protective equipment (PPE).[1]
Recommended Personal Protective Equipment:
-
Gloves: Wear chemical-resistant gloves to prevent skin contact.[1]
-
Eye Protection: Use safety goggles or glasses to protect against accidental splashes.[1]
Step-by-Step Disposal Procedures
The disposal of this compound should follow a clear and logical sequence to ensure safety and compliance. The primary methods of disposal are recovery for reuse, or disposal in an authorized landfill or via incineration.[1] It is crucial to avoid flushing this compound down the drain or into sewer systems.[2][3][4][5]
1. Assessment and Preparation:
-
Evaluate the Waste: Determine if the this compound is unused, contaminated, or part of a solution.[1]
-
Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department and review local and state disposal regulations, as these can vary.[1][6]
2. Unused and Uncontaminated this compound:
-
Recovery and Reuse: If the product is pure and uncontaminated, the preferred method is to recover and reuse it if possible.[1]
-
Recycling: Consult the manufacturer for potential recycling options.[1]
3. Contaminated or Waste this compound:
-
Containment: Place the waste this compound in a clearly labeled, sealed, and suitable container for disposal.[1][5]
-
Disposal: Arrange for disposal through a licensed chemical destruction plant or a licensed waste management company.[1][5] The most common methods are:
4. Spill Cleanup and Disposal:
-
Ignition Sources: Remove all sources of ignition.[5]
-
Containment: For spills, prevent the material from spreading and entering drains.[1][2][3][4][5] For small amounts, pick up with a suitable absorbent material (e.g., sand, sawdust, general-purpose binder).[2][7] For large amounts, dike the spillage and pump off the product.[2][7]
-
Collection: Place the collected material into a closed container for disposal.[1][5] Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[5]
-
Decontamination: Clean the spill area thoroughly.[1]
5. Contaminated Packaging:
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[5]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[5]
-
Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[5]
This compound Disposal at a Glance
| Characteristic | Guideline |
| Hazard Classification | Not classified as a hazardous substance under federal regulations (RCRA).[1] |
| Primary Disposal Methods | Recovery for reuse, authorized landfill, or controlled incineration.[1][5] |
| Sewage Disposal | Prohibited. Do not discharge to sewer systems or waterways.[1][2][3][4][5] |
| Personal Protective Equipment | Chemical-resistant gloves and safety goggles/glasses.[1] |
| Spill Cleanup | Ventilate area, contain spill with absorbent material, collect in a sealed container.[1][2][5][7] |
| Contaminated Packaging | Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill.[5] |
This compound Disposal Workflow
Caption: this compound Disposal Workflow. This diagram outlines the step-by-step process for the safe and compliant disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dexpanthenol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dexpanthenol, including operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.
This compound is not classified as a hazardous substance, and it is considered virtually nontoxic after a single ingestion or skin contact.[1][2] However, adherence to good industrial hygiene and safety practices is still essential.[1][2]
Personal Protective Equipment (PPE)
While this compound has a low hazard profile, wearing appropriate personal protective equipment is a fundamental safety measure in any laboratory setting. The following PPE is recommended when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Hand Protection | Gloves | Chemical resistant protective gloves (tested according to EN 374).[3][4] Gloves must be inspected prior to use.[3] |
| Body Protection | Lab Coat/Clothing | Wear a lab coat. Fire/flame resistant and impervious clothing is also recommended.[3] |
| Respiratory Protection | Respirator | In case of inadequate ventilation or aerosol release, wear respiratory protection. A particle filter with medium efficiency (e.g., EN 143 or 149, Type P2 or FFP2) is suitable.[2] |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, follow these first-aid measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Toxicity Data
The following table summarizes the acute toxicity data for this compound.
| Test | Species | Route | Result |
| LD50 | Rat | Oral | > 10,000 mg/kg[1] |
| LD50 | Rat | Dermal | > 2,000 mg/kg[1] |
| Inhalation Risk Test | Rat | Inhalation | No mortality within 7 hours[1] |
Handling and Disposal Workflow
To ensure safe handling and disposal of this compound, follow the workflow outlined below. This diagram illustrates the key steps from preparation to disposal.
Operational and Disposal Plans
Handling:
-
Handle this compound in a well-ventilated place.[3]
-
Wear suitable protective clothing, including gloves and safety goggles.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Keep the container tightly closed in a cool, well-ventilated place.[1]
-
Protect from freezing and excessive heat.[5]
Spill Management:
-
For small spills, absorb with a suitable material such as sand or sawdust.[2]
-
For large spills, dike the spillage and pump the product off.[1]
-
Collect and arrange for disposal in suitable, closed containers.[3]
-
Do not let the chemical enter drains, and avoid discharge into the environment.[3]
Disposal:
-
Dispose of adhered or collected material promptly in accordance with appropriate laws and regulations.[3]
-
Do not discharge into drains, surface waters, or groundwater.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
